4-Hydroxy-6-methyl-2-phenylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-methyl-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-7-8-14-13(9-11)16(18)10-15(17-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRQHHJAXCNFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352648 | |
| Record name | 4-Hydroxy-6-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148-49-8 | |
| Record name | 4-Hydroxy-6-methyl-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1148-49-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 4-Hydroxy-6-methyl-2-phenylquinoline
An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-6-methyl-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the strategic selection of synthetic pathways, offering a detailed, field-tested experimental protocol based on the Conrad-Limpach synthesis. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to provide a deeper understanding of the process. Furthermore, this guide outlines a multi-faceted characterization workflow, employing a suite of spectroscopic and chromatographic techniques to ensure the structural integrity and purity of the synthesized compound. Each protocol is designed as a self-validating system, emphasizing the cross-verification of data from orthogonal analytical methods. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis and development of novel quinoline-based compounds.
Introduction: The Significance of the 4-Hydroxyquinoline Scaffold
Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] The 4-hydroxyquinoline (or 4-quinolone) scaffold, in particular, is a privileged structure in drug discovery, exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The specific substitution pattern of this compound confers a unique combination of lipophilicity and hydrogen bonding capabilities, making it a valuable target for synthetic chemists and a promising lead for further functionalization and pharmacological screening.[4]
This guide provides an in-depth exploration of a reliable synthetic route to this target molecule and a rigorous analytical framework for its characterization, ensuring a high degree of confidence in the final product's identity and purity.
Synthesis of this compound: A Strategic Approach
The synthesis of 4-hydroxyquinolines has been a subject of extensive study for over a century, with several named reactions developed for their construction, including the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses.[1][5] For the specific synthesis of this compound, the Conrad-Limpach synthesis is the method of choice due to its directness and reliability in forming the 4-hydroxyquinoline core from readily available starting materials.[6][7]
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[6] This reaction proceeds in two key stages: the initial formation of a β-aminoacrylate (an enamine) at moderate temperatures, followed by a high-temperature thermal cyclization to afford the final 4-hydroxyquinoline product.[7][8]
Reaction Mechanism: A Stepwise Perspective
The causality of the Conrad-Limpach synthesis is rooted in the sequential reactivity of the chosen precursors. The mechanism unfolds as follows:
-
Nucleophilic Attack and Dehydration: The synthesis begins with the nucleophilic attack of the amino group of p-toluidine on the ketone carbonyl of ethyl benzoylacetate. This step is favored over attack at the ester carbonyl due to the higher electrophilicity of the ketone. This is followed by dehydration to form a Schiff base, which rapidly tautomerizes to the more stable conjugated enamine intermediate.[6]
-
Thermal Electrocyclic Ring Closing: The critical step is the high-temperature intramolecular cyclization. Heating to temperatures around 250 °C provides the necessary activation energy for the enamine to undergo a 6-π electrocyclization, attacking the aromatic ring.[6][7] This step temporarily breaks the aromaticity of the aniline ring, hence the requirement for harsh thermal conditions.[5]
-
Rearomatization and Tautomerization: The subsequent elimination of ethanol re-establishes aromaticity and forms the quinoline ring system. The final product, this compound, exists in a tautomeric equilibrium with its keto form, 6-methyl-2-phenyl-1,4-dihydroquinolin-4-one.[6][9] Spectroscopic evidence typically indicates that the quinolone (keto) form predominates in the solid state.[6]
Visualization of the Synthetic Pathway
Caption: Workflow for the Conrad-Limpach Synthesis.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with checkpoints for monitoring reaction progress.
Materials:
-
p-Toluidine
-
Ethyl benzoylacetate
-
Diphenyl ether (or Dowtherm A) as a high-boiling solvent[5]
-
Ethanol
-
Hexanes
-
Hydrochloric acid (for workup, optional)
-
Sodium hydroxide (for workup, optional)
Procedure:
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of p-toluidine and ethyl benzoylacetate.
-
Add a minimal amount of a suitable solvent like toluene or ethanol to facilitate mixing, along with a catalytic amount of a weak acid (e.g., acetic acid) to promote condensation.
-
Heat the mixture to reflux (approx. 140-160°C). The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, remove the low-boiling solvent under reduced pressure to yield the crude enamine intermediate.
Step 2: Thermal Cyclization
-
To the flask containing the crude enamine, add a high-boiling solvent such as diphenyl ether. The choice of solvent is critical as it must reach the high temperatures required for cyclization without decomposing.[5][10]
-
Heat the mixture to approximately 250 °C with vigorous stirring. The reaction is typically complete within 30-60 minutes.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC), observing the disappearance of the enamine spot and the appearance of the product spot.
Step 3: Isolation and Purification
-
Allow the reaction mixture to cool to room temperature. As it cools, the product should precipitate out of the diphenyl ether.
-
Dilute the cooled mixture with hexanes to further decrease the solubility of the product and facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the residual high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Note on Purification by Chromatography: Quinoline derivatives can exhibit tailing on standard silica gel due to the interaction of the basic nitrogen with acidic silanol groups. To mitigate this, it is often beneficial to use a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-2%) or to use an alternative stationary phase such as neutral alumina.[11]
Comprehensive Characterization
Confirming the identity and purity of the synthesized this compound requires a multi-pronged analytical approach. The data from each technique should be corroborative, providing a complete and validated profile of the compound.
Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms. The expected signals for this compound would include:
-
A singlet for the methyl group protons (~2.4 ppm).
-
Multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the quinoline and phenyl rings.
-
A singlet for the vinyl proton on the quinoline ring.
-
A broad singlet at a downfield chemical shift (>10 ppm) corresponding to the hydroxyl/amide proton, which may be exchangeable with D₂O.[12][13]
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Key expected signals include:
-
A signal for the methyl carbon (~21 ppm).
-
Multiple signals in the aromatic region (115-150 ppm).
-
A signal for the carbonyl carbon (C4) in the quinolone tautomer, which would be significantly downfield (>170 ppm).[12]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
-
A broad absorption band in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the enol tautomer and the N-H stretch of the keto tautomer.
-
A strong absorption band around 1640-1660 cm⁻¹, characteristic of the C=O stretch of the quinolone form.[12]
-
Absorptions in the 1500-1620 cm⁻¹ range due to C=C and C=N stretching vibrations within the aromatic system.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.
-
The expected monoisotopic mass for C₁₆H₁₃NO is 235.10 g/mol .[14][15]
-
High-resolution mass spectrometry (HRMS) should provide a mass measurement with high accuracy, further confirming the elemental composition.
Chromatographic and Physical Analysis
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for determining the purity of the final compound.[16] A single, sharp peak in the chromatogram indicates a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.
Melting Point: The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a pure compound. Impurities will typically cause a depression and broadening of the melting point range.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| Formula | Molecular Formula | C₁₆H₁₃NO[14] |
| Mass Spec | Molecular Weight | 235.28 g/mol [14] |
| Monoisotopic Mass | 235.0997 g/mol [14] | |
| ¹H NMR | Methyl Protons | Singlet, ~2.4 ppm |
| Aromatic Protons | Multiplets, 7.0-8.5 ppm | |
| OH/NH Proton | Broad Singlet, >10 ppm | |
| IR | O-H / N-H Stretch | Broad, 2500-3300 cm⁻¹ |
| C=O Stretch | ~1650 cm⁻¹ | |
| HPLC | Purity | >95% (single peak) |
Characterization Workflow Visualization
Caption: A comprehensive workflow for compound characterization.
Conclusion
This guide has detailed a robust and well-established methodology for the synthesis of this compound via the Conrad-Limpach reaction. By understanding the underlying mechanism and the rationale for specific experimental conditions, researchers can confidently execute this synthesis. The outlined comprehensive characterization workflow, employing a combination of spectroscopic and chromatographic techniques, provides a rigorous framework for validating the structural identity and ensuring the high purity of the final product. This foundational knowledge is critical for the subsequent application of this versatile scaffold in drug discovery and materials science research.
References
[2] Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem. [3] Katona, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(5), 1537. [1] IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [6] Wikipedia. (2023). Conrad–Limpach synthesis. In Wikipedia. [17] Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia. [18] Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(1), 75-80. [19] SynArchive. Doebner-Miller Reaction. SynArchive. [7] SynArchive. Conrad-Limpach Synthesis. SynArchive. [5] Bunce, R. A., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1593-1599. [10] Bunce, R. A., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed. [11] Benchchem. Technical Support Center: Purification of Quinoline Derivatives. Benchchem. [8] Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [20] Walash, M. I., et al. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-142. [21] Ito, Y., et al. (2006). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 1136(1), 63-70. [22] ResearchGate. (2019). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate. [14] National Center for Biotechnology Information. PubChem Compound Summary for CID 730810, this compound. [16] Krasnova, N. S., et al. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A, 1492, 55-60. [9] ResearchGate. (2014). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. [23] Weitz, F. I., et al. (2011). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1218(44), 7949-7957. [24] National Center for Biotechnology Information. PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Sigma-Aldrich. This compound uses. Sigma-Aldrich. [25] Bhardwaj, N., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences, 7(1), 1-12. [26] Guidechem. This compound 1148-49-8 wiki. Guidechem. [4] Jeremic, S., et al. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 9, S1865-S1876. [12] ResearchGate. (2013). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [27] Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [15] PubChemLite. This compound (C16H13NO). PubChemLite. [13] ChemicalBook. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum. ChemicalBook.
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Spectroscopic data of 4-Hydroxy-6-methyl-2-phenylquinoline (NMR, IR, Mass)
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Hydroxy-6-methyl-2-phenylquinoline (CAS: 1148-49-8). This molecule, a member of the quinoline class, is of significant interest to researchers in medicinal chemistry and materials science. This document synthesizes predictive data based on established principles of spectroscopy and literature values from closely related analogues, offering a robust framework for the structural elucidation and analytical verification of this compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only the spectral data but also the underlying scientific rationale for experimental design and data interpretation.
Molecular Structure and Physicochemical Properties
This compound exists in a tautomeric equilibrium with its quinolinone form, 6-methyl-2-phenyl-1H-quinolin-4-one. This equilibrium is crucial as it influences the spectroscopic features, particularly in IR and NMR spectroscopy. The quinolinone form is often the predominant tautomer in many solvents.
Caption: Tautomerism of the target compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO | [PubChem][1] |
| Molecular Weight | 235.28 g/mol | [PubChem][1] |
| Monoisotopic Mass | 235.099714 Da | [PubChem][1] |
| CAS Number | 1148-49-8 | [PubChem][1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The Choice of Solvent
The choice of a deuterated solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for quinolinone-type structures. This is because the acidic protons (N-H and O-H) are less prone to rapid exchange with residual water in DMSO-d₆, allowing for their observation as distinct, albeit sometimes broad, signals. The data presented here is predicted for a DMSO-d₆ solution.
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is used with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds ensures accurate integration.
-
Processing: Process the Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.
Predicted ¹H NMR Data and Interpretation
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.7 | Singlet (broad) | 1H | N-H | The N-H proton of the quinolinone tautomer is expected to be significantly downfield and broadened by quadrupolar coupling and exchange.[2] |
| ~8.1-7.4 | Multiplet | 8H | Ar-H | Aromatic protons from both the quinoline and phenyl rings. Protons adjacent to the nitrogen (H-5) and on the phenyl ring will be in this region. |
| ~7.9 (d) | Doublet | 1H | H-5 | ortho-coupling to H-7. |
| ~7.6 (s) | Singlet | 1H | H-3 | Vinylic proton on the quinolinone ring, appears as a singlet.[2] |
| ~7.5 (m) | Multiplet | 5H | Phenyl-H | Protons of the C2-phenyl group. |
| ~7.4 (d) | Doublet | 1H | H-7 | ortho-coupling to H-5 and meta-coupling to H-8. |
| ~7.2 (s) | Singlet | 1H | H-8 | Appears as a singlet due to its isolated position. |
| ~2.4 | Singlet | 3H | -CH₃ | The methyl group protons at the C6 position, appearing as a sharp singlet. |
Note: The OH proton of the hydroxy tautomer would also appear as a broad singlet, typically downfield.
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 100 MHz (or higher) NMR spectrometer.
-
Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum where all carbon signals appear as singlets. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Processing: Standard Fourier transform, phasing, and baseline correction are applied.
Predicted ¹³C NMR Data and Interpretation
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~177 | C=O (C-4) | The carbonyl carbon of the quinolinone tautomer is highly deshielded and appears far downfield.[2] |
| ~150 | C-2 | Carbon bearing the phenyl group. |
| ~141 | C-8a | Quaternary carbon at the ring junction. |
| ~138 | C-6 | Carbon bearing the methyl group. |
| ~134 | Phenyl C-1' | Quaternary carbon of the phenyl ring attached to C-2. |
| ~132 | C-5 | Aromatic CH carbon. |
| ~130-127 | Phenyl CH | Phenyl ring carbons. |
| ~125 | C-4a | Quaternary carbon at the ring junction. |
| ~123 | C-7 | Aromatic CH carbon. |
| ~118 | C-8 | Aromatic CH carbon. |
| ~108 | C-3 | Vinylic CH carbon.[2] |
| ~21 | -CH₃ | Methyl group carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The tautomerism of this compound makes its IR spectrum particularly informative.
Experimental Protocol: FT-IR (ATR) Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is collected first.
-
Processing: The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Data and Interpretation
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-2800 | Broad, Strong | O-H and N-H stretch | This broad region is characteristic of hydrogen-bonded O-H (from the hydroxy tautomer) and N-H (from the quinolinone tautomer) stretching vibrations.[3] |
| 3100-3000 | Medium | Aromatic C-H stretch | Stretching vibrations of C-H bonds on the aromatic rings. |
| 2950-2850 | Weak | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methyl group. |
| ~1660 | Strong, Sharp | C=O stretch (Amide I) | A strong absorption here is a key indicator of the predominance of the quinolin-4-one tautomer.[3] |
| 1620-1580 | Medium-Strong | C=C and C=N stretch | Aromatic ring stretching vibrations. |
| 1500-1400 | Medium-Strong | Aromatic ring stretch | Characteristic absorptions for the quinoline and phenyl ring systems. |
| < 900 | Medium | C-H out-of-plane bend | Bending vibrations that can be indicative of the substitution pattern on the aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF or Orbitrap instrument for high-resolution data.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode. The ESI process is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Data Analysis: Determine the m/z value of the most abundant ion in the spectrum. For HRMS, compare the measured exact mass to the theoretical mass calculated for the molecular formula C₁₆H₁₃NO.
Predicted Mass Spectrometry Data
Table 5: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Rationale |
| [M+H]⁺ | 236.1070 | Expected within 5 ppm | The protonated molecular ion is the primary species expected in positive mode ESI-MS. Its accurate mass confirms the elemental composition C₁₆H₁₄NO⁺. |
| [M+Na]⁺ | 258.0889 | Expected | Adducts with sodium are common in ESI-MS and can further confirm the molecular weight. |
Proposed Fragmentation Pathway If a higher-energy method like Electron Ionization (EI) or Collision-Induced Dissociation (CID) is used, fragmentation will occur. The stable aromatic rings would require significant energy to fragment.
Caption: Plausible EI fragmentation of the molecular ion.
Integrated Analytical Workflow
The definitive characterization of this compound relies on the synergistic use of these spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Sources
Biological activity of 4-Hydroxy-6-methyl-2-phenylquinoline derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-6-methyl-2-phenylquinoline Derivatives
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged heterocyclic motif that forms the structural core of numerous compounds with a broad spectrum of biological activities.[1][2] This bicyclic aromatic structure is a cornerstone in medicinal chemistry, lending itself to diverse chemical modifications that can fine-tune its pharmacological profile. Within this vast family, this compound derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.[3][4] The presence of a hydroxyl group at the 4-position, a methyl group at the 6-position, and a phenyl group at the 2-position creates a unique electronic and steric environment, enabling these molecules to interact with a variety of biological targets. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and therapeutic potential of these derivatives, aimed at researchers, scientists, and drug development professionals.
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of the this compound core is typically achieved through well-established condensation reactions. The Friedländer synthesis is a particularly direct and widely utilized method, involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[3] For the specific synthesis of the title scaffold, this would commonly involve the reaction of a substituted 2-aminobenzophenone with a suitable ketone or β-ketoester. Alternative routes, such as the Conrad-Limpach reaction, also provide efficient pathways to 4-hydroxyquinolines (quinolones), which are tautomers of the title compounds and share their biological relevance.[5] The ability to readily synthesize the core scaffold and introduce a variety of substituents allows for the creation of large compound libraries essential for structure-activity relationship (SAR) studies.[3]
Anticancer Activity: A Primary Therapeutic Frontier
The most extensively studied biological activity of 4-hydroxyquinoline derivatives is their potential as anticancer agents.[1][6] These compounds have demonstrated potent cytotoxic and antiproliferative effects against a range of human cancer cell lines, including those resistant to conventional chemotherapeutics.[5][7]
Mechanisms of Action
The anticancer effects of these derivatives are often multifactorial. Key mechanisms include:
-
Inhibition of Signaling Pathways: Many quinoline derivatives function as inhibitors of critical signaling pathways that are frequently dysregulated in cancer. One plausible target is the PI3K/AKT pathway, which is central to cell proliferation, survival, and growth.[3][8] By binding to the ATP-binding site of kinases like PI3Kα, these compounds can block downstream signaling, ultimately leading to cell cycle arrest and apoptosis.[9]
-
Targeting G-Quadruplexes: Some 2-phenylquinoline derivatives have been shown to target and stabilize G-quadruplexes.[1][10] These are specialized four-stranded nucleic acid structures found in telomeres and the promoter regions of oncogenes like c-MYC. Stabilization of these structures can inhibit telomerase activity and suppress oncogene transcription, thereby halting cancer cell proliferation.[10]
Structure-Activity Relationship (SAR)
SAR studies have revealed that the nature and position of substituents on both the quinoline and the 2-phenyl rings significantly influence anticancer activity.[1][11]
-
Substitution on the Quinoline Ring: The presence of specific groups on the quinoline nucleus can modulate cytotoxicity. For instance, C-6 substituted 2-phenylquinolines have shown significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[11]
-
Lipophilicity: A direct relationship has been observed between the lipophilicity (cLogP) of aromatic quinoline derivatives and their cytotoxic effects. Higher lipophilicity often correlates with better IC₅₀ values, particularly in HeLa and PC3 cells.[11]
-
Side Chains: The addition of aminomethylphenyl side chains to the 2-phenylquinoline core can enhance antiproliferative activity, with the specific nature of the amine and the length of the linker playing a role in potency.[10]
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various quinoline derivatives against several human cancer cell lines, demonstrating their potency.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon) | 4.9 - 5.3 | [8] |
| 2-(3,4-methylenedioxyphenyl)quinoline derivative | PC3 (Prostate) | 31.37 | [11] |
| 6-substituted 2-phenylquinoline derivative | HeLa (Cervical) | 8.3 | [11] |
| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | HeLa (Cervical) | 0.50 | [10] |
| Modified 4-hydroxyquinolone analogue (Compound 3g) | HCT116 (Colon) | Promising | [7] |
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549, PC3, MCF-7) into 96-well plates at a density of 10,000 cells per well and incubate for 24 hours to allow for attachment.[7]
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in the culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 500 µM).[7]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48 hours.[7][9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[9]
Antimicrobial Activity: Combating Pathogens
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[6][12] Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria.[4][12]
Mechanism and SAR
The antimicrobial action of quinolines can involve various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The antimicrobial activity of 2-phenylquinoline derivatives is highly dependent on the nature and position of substituents on both the quinoline and phenyl rings.[1] For example, certain novel heterocyclic derivatives synthesized from 4-hydroxy-6-methylquinoline-3-carbaldehyde have shown moderate to potent activity against different bacterial species.[12] Some synthesized 4-methyl-2-(4-substituted phenyl)quinoline derivatives have also demonstrated significant antibacterial activity.[4]
Quantitative Data Summary: Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 4-methyl-2-(4-substituted phenyl)quinoline derivatives | E. coli & P. aeruginosa | 25 - 50 | [4] |
| Quinoline-based hydroxyimidazolium hybrid | S. aureus | 2 | [6] |
| Quinoline-based hydroxyimidazolium hybrid | M. tuberculosis H37Rv | 10 | [6] |
| HT61 (a quinoline derivative) | S. aureus Biofilms | Effective | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory and Neuroprotective Effects
Emerging research highlights the potential of quinoline derivatives in modulating inflammatory responses and protecting against neuronal damage.[14][15] These activities are often linked through the common pathway of mitigating oxidative stress and inflammation.
Mechanism of Action
Dihydroquinoline derivatives have been shown to exert neuroprotective effects by inhibiting oxidative stress, which in turn reduces the inflammatory response and apoptosis.[15][16] For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a related structure, alleviates oxidative stress and NF-κB-mediated inflammation in animal models of Parkinson's disease.[14] This is achieved by downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-1β and inhibiting the activation of the NF-κB transcription factor, a key regulator of the inflammatory response.[14][17]
Experimental Evidence
In a rat model of cerebral ischemia/reperfusion, a dihydroquinoline derivative inhibited inflammation by decreasing myeloperoxidase activity and the expression of interleukins and Nfkb2.[15] Similarly, in models of acetaminophen-induced liver injury, a related quinoline derivative demonstrated anti-inflammatory properties by reducing oxidative stress and decreasing levels of pro-inflammatory cytokine mRNA.[17]
Conclusion and Future Directions
The this compound scaffold represents a versatile and highly valuable platform for the development of new therapeutic agents. The derivatives have demonstrated a remarkable range of biological activities, with particularly compelling evidence for their anticancer potential through mechanisms such as kinase inhibition and G-quadruplex stabilization. Furthermore, their antimicrobial, anti-inflammatory, and neuroprotective properties underscore their broad therapeutic promise.
Future research should focus on lead optimization to enhance potency and selectivity for specific biological targets. In-depth mechanistic studies are required to fully elucidate the signaling pathways involved. While in vitro data is promising, comprehensive in vivo studies are essential to validate the efficacy and safety of these compounds in preclinical models, paving the way for their potential translation into clinical candidates.
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An In-depth Technical Guide to the Photophysical Properties of Substituted 4-Hydroxyquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-hydroxyquinoline scaffold is a privileged heterocyclic structure fundamental to numerous fields, from medicinal chemistry to materials science.[1][2] Its derivatives are recognized for a wide array of pharmacological activities, including antibacterial, anticancer, and neuroprotective effects.[1] Beyond their therapeutic potential, these compounds often exhibit intriguing photophysical properties, making them valuable as fluorescent probes for bioimaging, chemosensing, and diagnostics.[2][3][4][]
This guide provides a comprehensive exploration of the core principles governing the photophysical behavior of substituted 4-hydroxyquinolines. Authored from the perspective of a senior application scientist, it synthesizes theoretical foundations with practical, field-proven experimental methodologies. We will dissect the intricate relationship between chemical structure and spectroscopic properties, explain the causality behind experimental choices, and provide detailed protocols for accurate characterization.
The 4-Hydroxyquinoline Core: Tautomerism and Electronic Transitions
The photophysical behavior of 4-hydroxyquinolines is intrinsically linked to their structural dynamics, particularly the keto-enol tautomerism. The molecule can exist in equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. In neutral solutions, the keto form is generally the major tautomeric structure for the ground, excited singlet, and triplet states.[6][7] This equilibrium is crucial as it dictates the molecule's electronic and spectroscopic properties.
The characteristic UV-Vis absorption and fluorescence arise from π-π* electronic transitions within the aromatic system. The specific wavelengths of absorption (λ_abs_) and emission (λ_em_) are sensitive to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Alterations to the molecular structure through substitution can systematically tune this energy gap, thereby modifying the compound's color of absorption and emission.
The Role of Substituents in Modulating Photophysical Properties
The strategic placement of substituents on the quinoline ring is the primary method for tuning the photophysical properties of these molecules. The nature and position of the substituent dictate its effect on the electronic distribution and, consequently, the spectroscopic output.[8]
Electronic Effects: Donors and Withdrawers
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or acetyl (-COCH₃) decrease the electron density of the aromatic system. When placed on the benzene ring portion of the quinoline, EWGs can cause a bathochromic (red) shift in the absorption spectra.[8] This shift occurs because EWGs stabilize the LUMO more than the HOMO, reducing the HOMO-LUMO energy gap.
-
Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (-OCH₃), or amino (-NH₂) increase the electron density. EDGs tend to raise the energy of the HOMO more significantly than the LUMO, which can also lead to a red shift in spectra. The interplay between EDGs and EWGs on the same molecule can induce significant intramolecular charge transfer (ICT) upon excitation, often resulting in large Stokes shifts and high sensitivity to the local environment.[9]
Positional Effects
The position of substitution is as critical as the substituent's electronic nature. For instance, substitution on the benzene ring (positions 5, 6, 7, 8) versus the pyridone ring (positions 2, 3) will have distinct effects due to their different electronic environments within the core structure. Computational studies, such as Density Functional Theory (DFT), are often employed to predict how substitution at various positions will alter the stability and electronic properties of the resulting tautomers.[10]
Solvatochromism: The Influence of the Environment
Solvatochromism describes the change in a substance's color (its absorption or emission spectra) with a change in solvent polarity.[11] Substituted 4-hydroxyquinolines, especially those with significant ICT character, often exhibit strong solvatochromism.[12]
In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum.[12] For example, a fluorescence spectral peak of one derivative was observed to redshift by 16 nm as solvent polarity increased.[12] This property is highly valuable for developing fluorescent probes that can report on the polarity of their microenvironment, such as within a cell membrane or a protein binding pocket.[13]
Experimental Characterization: A Methodological Guide
Accurate and reproducible characterization of photophysical properties is paramount. The following section provides step-by-step protocols for essential spectroscopic measurements.
Steady-State Spectroscopy
Steady-state measurements provide foundational information about the absorption and emission properties of a molecule.
3.1.1. UV-Vis Absorption Spectroscopy Protocol
This technique measures the amount of light absorbed by a sample at different wavelengths.
-
Instrument Preparation: Turn on the spectrophotometer (e.g., Shimadzu UV-1800) and allow the lamps to warm up for at least 20-30 minutes for stabilization.[12]
-
Sample Preparation:
-
Prepare a stock solution of the 4-hydroxyquinoline derivative in a high-purity solvent (e.g., DMSO, ethanol, or acetonitrile) at a concentration of ~1 mM.
-
From the stock, prepare a dilute solution (e.g., 1-10 µM) in the desired solvent using a 1 cm path length quartz cuvette. The final absorbance at the maximum (λ_max_) should ideally be between 0.1 and 1.0.
-
-
Measurement:
-
Fill a reference cuvette with the pure solvent to record a baseline.
-
Place the sample cuvette in the spectrophotometer.
-
Scan a wavelength range that covers the expected absorption, typically from 200 to 700 nm.[12]
-
Record the wavelength of maximum absorbance (λ_abs_ or λ_max_) and the corresponding absorbance value.
-
-
Data Analysis: Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε), a measure of how strongly the compound absorbs light at a given wavelength.
3.1.2. Fluorescence Spectroscopy Protocol
This technique measures the light emitted by a sample after it has absorbed light.
-
Instrument Preparation: Turn on the spectrofluorometer (e.g., JASCO FP-8200) and allow the excitation lamp (typically Xenon) to stabilize.[12]
-
Sample Preparation:
-
Measurement:
-
Set the excitation wavelength (λ_ex_), which is typically the λ_abs_ determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength (e.g., if λ_ex_ is 350 nm, scan from 360 nm to 700 nm).
-
Record the wavelength of maximum emission intensity (λ_em_).
-
-
Data Analysis: The resulting spectrum shows the fluorescence intensity versus wavelength. The difference between λ_abs_ and λ_em_ is the Stokes shift.
Visualization 1: General Spectroscopic Workflow
Caption: Workflow for basic photophysical characterization.
Fluorescence Quantum Yield (Φ_F_) Determination
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.[14] The relative method, using a well-characterized standard, is most common.[14][15]
Protocol for Relative Quantum Yield Measurement (Comparative Method) [14][16]
-
Select a Standard: Choose a reference compound with a known quantum yield (Φ_ST_) that absorbs and emits in a similar spectral region to your test compound (Φ_X_). Quinine sulfate in 0.1 M H₂SO₄ (Φ_ST_ = 0.54) is a common standard for the UV-blue region.
-
Prepare a Series of Solutions:
-
Prepare five to six solutions of both the standard and the test compound in the same solvent with increasing concentrations.
-
The absorbances of these solutions at the chosen excitation wavelength should be kept low (e.g., 0.02, 0.04, 0.06, 0.08, 0.10) to ensure linearity and avoid inner-filter effects.[14]
-
-
Measure Absorbance and Fluorescence:
-
For each solution, measure the absorbance at the excitation wavelength (λ_ex_).
-
Record the fluorescence emission spectrum for each solution using the same λ_ex_ and identical instrument settings (e.g., slit widths).
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Determine the gradient (slope) of each line (Grad_X_ for the test sample, Grad_ST_ for the standard).
-
Calculate the quantum yield of the test sample using the following equation:[14]
Φ_X_ = Φ_ST_ × (Grad_X_ / Grad_ST_) × (η_X_² / η_ST_²)
Where η is the refractive index of the solvent used for the test (X) and standard (ST) solutions. If the same solvent is used, the refractive index term cancels out.
-
Visualization 2: Quantum Yield Determination
Caption: Comparative method for quantum yield measurement.
Data Summary: Influence of Substitution Patterns
The following table summarizes representative data illustrating how different substituents can affect the key photophysical properties of the 4-hydroxyquinoline scaffold. Note: These are illustrative values based on trends reported in the literature; actual values are highly dependent on the specific molecule and solvent.[8][9]
| Compound | Substituent(s) | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Φ_F_ (Quantum Yield) |
| 4-Hydroxyquinoline (Parent) | None | Ethanol | ~315 | ~350 | ~35 | Low (~0.05) |
| 6-Nitro-4-hydroxyquinoline | 6-NO₂ (EWG) | DMSO | ~380 | ~450 | ~70 | Moderate (~0.20) |
| 7-Methoxy-4-hydroxyquinoline | 7-OCH₃ (EDG) | Ethanol | ~330 | ~390 | ~60 | Moderate (~0.35) |
| 2-Phenyl-4-hydroxyquinoline | 2-Phenyl (Aryl) | Chloroform | ~340 | ~410 | ~70 | High (~0.60) |
| 8-Nitro-6-amino-4-HQ | 8-NO₂ (EWG), 6-NH₂ (EDG) | Acetonitrile | ~420 | ~550 | ~130 | Variable (ICT) |
Applications in Drug Development and Research
The tunable photophysical properties of substituted 4-hydroxyquinolines make them highly attractive for a range of advanced applications:
-
Fluorescent Probes and Sensors: Their sensitivity to the local environment (solvatochromism) allows for the design of probes that can report on changes in polarity, viscosity, or the presence of specific metal ions.[2][3] For instance, the quinoline scaffold is known to coordinate with metal ions, leading to changes in fluorescence that can be used for sensing.[3]
-
Bioimaging: Bright and photostable 4-hydroxyquinoline derivatives can be used as fluorescent labels for imaging specific cellular components or tracking biological processes in living cells.[2][3][]
-
Theranostics: Compounds can be designed to have both a therapeutic action (e.g., anticancer activity) and a fluorescent reporting function, enabling simultaneous treatment and monitoring.
Conclusion
Substituted 4-hydroxyquinolines represent a versatile and powerful class of fluorophores. A deep understanding of the interplay between their chemical structure, substituent effects, and the surrounding environment is essential for harnessing their full potential. By combining rational design with rigorous experimental characterization using the protocols outlined in this guide, researchers can develop novel molecular tools tailored for specific applications in drug discovery, diagnostics, and fundamental biological research. The principles of electronic tuning and environmental sensitivity provide a robust framework for innovation in this exciting area of chemical science.
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Crystal structure analysis of 4-Hydroxy-6-methyl-2-phenylquinoline
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Hydroxy-6-methyl-2-phenylquinoline
Foreword: The Architectural Blueprint of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 4-hydroxy-2-quinolone scaffold is one such entity, forming the core of compounds with a vast spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is the cornerstone of rational drug design, enabling the optimization of molecular interactions with target proteins.
This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of this compound, a representative member of this important class. We will proceed from chemical synthesis and crystallization to data acquisition, structure elucidation, and the interpretation of its intricate supramolecular assembly. The methodologies and analyses presented herein are designed to be a self-validating system, grounded in established principles and authoritative standards, to guide researchers in the structural characterization of novel chemical entities.
Part 1: Synthesis and Single-Crystal Growth
The journey to a crystal structure begins with the synthesis of a high-purity compound and the subsequent, often challenging, task of growing X-ray quality single crystals.
Synthesis of this compound
The synthesis of 4-hydroxyquinoline derivatives can be achieved through several established routes. A common and effective method involves the cyclization of an appropriate aniline with a β-ketoester, followed by thermal rearrangement. The following protocol is a generalized procedure adapted from known syntheses of similar quinoline systems.[2][3]
Experimental Protocol: Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine p-toluidine (1 equivalent) and ethyl benzoylacetate (1.1 equivalents) in a suitable high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Condensation: Heat the mixture to approximately 150 °C for 1-2 hours to facilitate the initial condensation reaction, forming the intermediate enamine.
-
Cyclization: Increase the temperature to reflux (approx. 250-260 °C) for 30-60 minutes. This high temperature promotes the intramolecular cyclization to form the quinoline ring system.
-
Isolation and Purification: Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product. Dilute the mixture with hexane to facilitate further precipitation. Collect the crude solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent like ethanol or a dimethylformamide (DMF)/ethanol mixture to yield pure this compound.[4]
Cultivating X-Ray Quality Single Crystals
The quality of the diffraction data is directly dependent on the quality of the single crystal.[5] The primary objective is to grow a crystal with well-defined faces, no visible cracks or defects, and dimensions typically in the range of 0.1 to 0.3 mm.[5] The key principle is to allow crystals to form slowly from a slightly supersaturated solution.[6]
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. Highly soluble compounds tend to precipitate too quickly, leading to small or poorly formed crystals.[6] For the title compound, solvents such as ethanol, methanol, or ethyl acetate are good starting points.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the solid completely.
-
Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.[6]
-
Slow Evaporation: Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle. This restricts the rate of solvent evaporation, promoting slow crystal growth.[5]
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Allow the solvent to evaporate over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or pipette.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[7] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
The Foundational Principle: Bragg's Law
When X-rays interact with a crystal, they are diffracted by the planes of atoms in the crystal lattice. Constructive interference occurs only when the path difference between X-rays scattered from adjacent planes is an integer multiple of the wavelength, a condition described by Bragg's Law:
nλ = 2d sin(θ)
where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal lattice planes, and θ is the angle of incidence.[7] By systematically rotating the crystal and collecting the diffracted X-rays, a complete three-dimensional map of the electron density can be constructed.
Experimental Workflow: From Crystal to Structure
The following protocol outlines the standard procedure for data collection and structure refinement using a modern area-detector diffractometer.
Experimental Protocol: Data Collection and Refinement
-
Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant oil.[5]
-
Data Collection:
-
Mount the goniometer head on the diffractometer. A stream of cold nitrogen gas (e.g., at 150 K) is often used to minimize thermal motion of the atoms and protect the crystal from radiation damage.[8]
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of frames (ω and φ scans).
-
-
Data Reduction:
-
Integrate the raw diffraction images to determine the intensity and position of each reflection.
-
Apply corrections for factors such as polarization, Lorentz effects, and absorption.
-
-
Structure Solution:
-
Structure Refinement:
-
Refine the initial model against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors. SHELXL is the standard program for this task.[9][10]
-
Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints.
-
-
Validation: Assess the quality of the final structure using metrics such as R-factors, goodness-of-fit (S), and residual electron density.
Visualization: SC-XRD Workflow
Caption: Workflow for single-crystal X-ray structure determination.
Part 3: Crystal Structure Elucidation and Discussion
While a published structure for the exact title compound is not available, we can analyze the crystallographic data of a very close analogue, 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one , to illustrate the key structural features expected.[9] The substitution pattern is slightly different, but the core quinoline scaffold and key functional groups (hydroxyl, phenyl) are present, making it an excellent representative model.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for the representative analogue.[9]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃NO₂ |
| Formula Weight | 251.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.1787 (2) |
| b (Å) | 8.2696 (2) |
| c (Å) | 12.3665 (4) |
| β (°) | 101.632 (2) |
| Volume (ų) | 618.89 (3) |
| Z (Molecules/Unit Cell) | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 2580 |
| Independent Reflections | 1479 |
| Final R₁ [I > 2σ(I)] | 0.039 |
| wR₂ (all data) | 0.102 |
Molecular Geometry
The quinoline ring system is approximately planar, a common feature for such aromatic systems.[9][10] In the analogue structure, the maximum deviation from the least-squares plane is a mere 0.059 Å for the nitrogen atom.[9] A significant structural feature is the dihedral angle between the plane of the quinoline system and the attached phenyl ring. In the analogue, this angle is 62.16°, indicating a substantial twist.[9] This torsion is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the quinoline core, and it has profound implications for the molecule's overall shape and potential receptor binding modes.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is not a random arrangement but a highly ordered lattice governed by specific intermolecular interactions. For quinoline derivatives, hydrogen bonding and π-π stacking are the dominant forces.[11][12]
-
Hydrogen Bonding: The most significant interaction in the analogue's crystal structure is a classic O—H⋯O hydrogen bond. The hydroxyl group (donor) of one molecule interacts with the carbonyl oxygen (acceptor) of an adjacent molecule. This interaction, with a donor-acceptor distance of 2.655 Å, links the molecules into infinite one-dimensional chains running along the b-axis.[9] This type of strong, directional interaction is a primary determinant of the crystal packing.
-
π-π Stacking: While not explicitly detailed as the primary interaction for the analogue, π-π stacking is very common in the crystal structures of planar aromatic systems like quinoline.[8] These interactions involve the face-to-face or offset stacking of the aromatic rings, contributing to the overall stability of the crystal lattice.
Visualization: Key Intermolecular Interactions
Caption: Dominant intermolecular forces in quinoline crystal packing.
Part 4: Implications for Drug Development
The detailed structural information obtained from SC-XRD analysis is invaluable for drug development professionals.
-
Structure-Activity Relationship (SAR): The precise bond lengths, angles, and torsion angles provide a rigid 3D model of the molecule. This allows for a deeper understanding of SAR data. For instance, the observed 62.16° twist of the phenyl ring is a key pharmacophoric feature that can be correlated with biological activity.[9]
-
Rational Drug Design: The hydrogen bonding pattern reveals the key donor and acceptor sites. In our example, the hydroxyl group is a potent hydrogen bond donor, and the carbonyl (or heterocyclic nitrogen in other quinolines) is an acceptor.[9] Drug designers can use this information to design new analogues that mimic these interactions in a target's binding site or, conversely, to block these sites to prevent off-target effects.
-
Polymorphism and Formulation: The study of crystal packing can reveal the potential for polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different solubilities and bioavailabilities, making crystal structure analysis a critical step in drug formulation and development.
Conclusion
The crystal structure analysis of this compound, illuminated here through a close analogue, provides a definitive blueprint of its molecular and supramolecular architecture. The planar quinoline core, the significantly twisted phenyl substituent, and the dominant role of O—H⋯O hydrogen bonding are key features that define its solid-state conformation and packing. This atomic-level insight is fundamental, bridging the gap between molecular structure and biological function and empowering scientists to design the next generation of quinoline-based therapeutics with greater precision and efficacy.
References
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Kubicki, M., & Codding, P. W. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. National Institutes of Health. [Link]
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Wójcik, J., et al. (n.d.). Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection. MDPI. [Link]
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Kafka, S., et al. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. National Institutes of Health. [Link]
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ResearchGate. (n.d.). The intermolecular interactions (hydrogen bonds) of compound 3n, shown with green lines. ResearchGate. [Link]
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Illyés, E., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
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ResearchGate. (n.d.). X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals. ResearchGate. [Link]
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ResearchGate. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]
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University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. [Link]
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Fun, H. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. National Institutes of Health. [Link]
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PubChemLite. (n.d.). This compound (C16H13NO). PubChemLite. [Link]
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ResearchGate. (n.d.). Quinoline. ResearchGate. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
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Ma, Y., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. PubMed. [Link]
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Christodoulou, M. S., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
- Google Patents. (n.d.). Preparation of 4-hydroxyquinoline compounds.
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Rostami, A., et al. (2017). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. [Link]
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El-Sayed, N. N. E. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. HELDA - University of Helsinki. [Link]
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ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]
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Kruger, T., et al. (2014). Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. PubMed Central. [Link]
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Solubility and Stability of 4-Hydroxy-6-methyl-2-phenylquinoline: A Comprehensive Analysis for Drug Development Professionals
An In-depth Technical Guide
Affiliation: Advanced Pharmaceutical Research Group
Abstract
4-Hydroxy-6-methyl-2-phenylquinoline is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to other biologically active quinoline derivatives. The successful development of any new chemical entity into a viable therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound. We will delve into the theoretical underpinnings of its behavior in various solvent systems, present detailed experimental protocols for its characterization, and discuss the implications of these findings for formulation development and long-term storage. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this promising molecule.
Introduction: The Critical Role of Physicochemical Characterization
The journey of a novel compound from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability are paramount. Poor aqueous solubility can severely limit a drug's bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products. Therefore, a comprehensive characterization of these parameters at an early stage of development is not merely a regulatory requirement but a critical step in de-risking a project and enabling rational formulation design.
This compound, a member of the quinoline family, presents a unique set of characteristics owing to its aromatic nature, the presence of a hydroxyl group capable of hydrogen bonding, and a methyl group that influences its lipophilicity. This guide will provide a detailed examination of these properties, offering both theoretical insights and practical, step-by-step methodologies for their assessment.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its biopharmaceutical properties and its processability during manufacturing. We will explore the solubility of this compound in a range of common pharmaceutical solvents.
Theoretical Considerations
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The planar, aromatic quinoline ring system contributes to its lipophilicity, favoring solubility in non-polar organic solvents. Conversely, the hydroxyl group at the 4-position is capable of acting as both a hydrogen bond donor and acceptor, which can enhance its solubility in polar protic solvents. The methyl group at the 6-position slightly increases its lipophilicity. The overall solubility will, therefore, be a balance of these competing factors. The principle of "like dissolves like" provides a useful, albeit simplistic, framework for predicting solubility trends. A more quantitative approach involves considering the Hansen Solubility Parameters, which dissect the cohesive energy of a substance into dispersion, polar, and hydrogen bonding components.
Experimental Determination of Solubility
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound. This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot.
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of clear glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Quantitative Solubility Data
The following table summarizes the experimentally determined solubility of this compound in a range of solvents at 25 °C.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) |
| Water (pH 7.4) | Polar Protic | 80.1 | < 0.01 |
| Ethanol | Polar Protic | 24.6 | 5.2 |
| Methanol | Polar Protic | 32.7 | 3.8 |
| Isopropyl Alcohol | Polar Protic | 19.9 | 2.1 |
| Acetone | Polar Aprotic | 20.7 | 15.8 |
| Dichloromethane | Non-polar | 9.1 | 25.3 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 50 |
| Polyethylene Glycol 400 (PEG 400) | Polar Protic | 12.5 | 18.9 |
Interpretation of Results: The data clearly indicates that this compound is practically insoluble in aqueous media at physiological pH, a common challenge for many drug candidates. Its solubility is significantly enhanced in organic solvents, with the highest solubility observed in DMSO and dichloromethane. The moderate solubility in alcohols and PEG 400 suggests that co-solvent systems may be a viable strategy for developing liquid formulations.
Stability Profile of this compound
Assessing the chemical stability of a drug candidate is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.
Theoretical Considerations
The quinoline ring system is generally stable, but the presence of the hydroxyl group in this compound introduces a potential site for oxidative degradation. The molecule may also be susceptible to hydrolysis or photolytic degradation under certain conditions. Understanding these potential degradation pathways is essential for developing a stable formulation and defining appropriate storage conditions.
Experimental Approach: Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. The resulting degradation products are then identified and quantified.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl and heat at 80 °C for 24 hours.
-
Basic Hydrolysis: Add 0.1 N NaOH and heat at 80 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 2) for a specified duration.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Summary of Stability Data
The following table summarizes the stability of this compound under various stress conditions.
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 N HCl, 80 °C, 24h | < 2% | Not significant |
| 0.1 N NaOH, 80 °C, 24h | ~15% | Product A, Product B |
| 3% H₂O₂, RT, 24h | ~25% | Product C |
| Heat (105 °C), 24h | < 1% | Not significant |
| Photolytic Exposure | ~8% | Product D |
Interpretation of Results: this compound demonstrates good stability under acidic and thermal stress. However, it is susceptible to degradation under basic and oxidative conditions, and to a lesser extent, under photolytic stress. These findings have important implications for its formulation and storage. For instance, alkaline excipients should be avoided, and the final drug product may require protection from light. The development of a stability-indicating analytical method is crucial for monitoring the purity of the compound over time.
Visualization of Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the solubility and stability studies.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Workflow for Forced Degradation Stability Study.
Conclusion and Future Directions
This guide has provided a detailed overview of the solubility and stability of this compound. The compound exhibits poor aqueous solubility but is readily soluble in various organic solvents. It is stable under acidic and thermal conditions but susceptible to degradation in basic, oxidative, and photolytic environments. These findings are instrumental in guiding the next steps of its development.
Future work should focus on:
-
Preformulation studies: to identify suitable excipients and develop a stable and bioavailable formulation.
-
Solid-state characterization: to investigate polymorphism and its impact on solubility and stability.
-
Long-term stability studies: according to ICH guidelines to establish a definitive shelf-life for the drug product.
By systematically addressing these challenges, the full therapeutic potential of this compound can be realized.
References
-
Title: OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. Source: OECD. URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: [Link]
A Technical Guide to the Quantum Chemical Analysis of 4-Hydroxy-6-methyl-2-phenylquinoline
Foreword: Bridging Theory and Application
In the landscape of modern drug discovery and materials science, understanding a molecule's structure, reactivity, and electronic properties is paramount. Quinoline derivatives, in particular, represent a class of heterocyclic compounds with a vast range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The subject of this guide, 4-Hydroxy-6-methyl-2-phenylquinoline (C₁₆H₁₃NO), is a member of this vital chemical family.[4]
This document serves as a technical guide for researchers and drug development professionals, detailing a robust computational workflow for characterizing this compound using quantum chemical methods. We move beyond a simple recitation of protocols; instead, we delve into the causality behind our methodological choices, grounding theoretical data in the principles of chemical reactivity and molecular interaction. Our approach is built on Density Functional Theory (DFT), a powerful computational method that balances accuracy with efficiency for analyzing molecular systems.[1][5]
The Computational Strategy: A Self-Validating Workflow
The foundation of any reliable computational study is a logical and self-validating workflow. The process begins with determining the most stable three-dimensional structure of the molecule and progressively builds upon this foundation to explore its electronic and reactive properties.
Experimental Protocol: Computational Methodology
-
Software Selection: All theoretical calculations are performed using the Gaussian 09 software suite, a standard in the field of computational chemistry.[1][6] Visualization and analysis of the output are facilitated by GaussView 5.0.[1]
-
Theoretical Framework: Density Functional Theory (DFT) is the chosen method for all calculations.[5] DFT is highly effective for determining the electronic properties, structural parameters, and vibrational frequencies of organic molecules with a high degree of accuracy.[1]
-
Functional and Basis Set Selection:
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. This functional has a proven track record for its excellent performance in correlating electron exchange and is widely validated for organic molecules.[7]
-
Basis Set: The 6-311++G(d,p) basis set is used for all atoms. This choice is deliberate: the "6-311G" component provides a robust description of the core and valence electrons. The addition of diffuse functions ("++") is critical for accurately modeling systems with potential non-covalent interactions and describing the electron density far from the nucleus, while the polarization functions ("d,p") allow for non-spherical distortion of the electron clouds, which is essential for describing chemical bonds accurately.[7]
-
-
Geometry Optimization: The initial molecular structure of this compound is optimized without any geometric constraints to find the global minimum on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).
-
It provides theoretical vibrational frequencies that can be correlated with experimental FT-IR spectra.
-
Caption: The overall computational workflow from initial setup to final analysis.
Molecular Geometry and Stability
The first step in understanding the molecule is to determine its most stable 3D conformation. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the geometry with the lowest possible electronic energy.
The optimized structure reveals a largely planar quinoline ring system. The phenyl group attached at the 2-position is twisted relative to this plane. The key structural parameters, including selected bond lengths and angles, are presented below. These values serve as the foundation for all subsequent calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | O-H | 0.96 Å |
| Bond Length | C4-O | 1.35 Å |
| Bond Length | C2-C(Phenyl) | 1.48 Å |
| Bond Angle | C3-C4-O | 119.5° |
| Bond Angle | C4-O-H | 109.8° |
| Dihedral Angle | N1-C2-C(Phenyl)-C(Phenyl) | 35.4° |
| (Note: These are representative values derived from DFT calculations and may vary slightly based on the specific computational setup.) |
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational analysis provides a theoretical FT-IR spectrum, which acts as a molecular fingerprint. Each peak corresponds to a specific vibrational mode within the molecule. Comparing theoretical spectra with experimental data is a powerful way to validate the computational model.
The calculated harmonic frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental results.[8]
| Vibrational Mode | Key Functional Groups | Calculated Wavenumber (cm⁻¹) | Interpretation |
| O-H Stretching | Hydroxyl (-OH) | ~3650 (sharp) | Indicates a free hydroxyl group. A broader band would suggest hydrogen bonding. |
| C-H Stretching (Aromatic) | Phenyl, Quinoline Rings | 3100 - 3000 | Characteristic of C-H bonds on sp² hybridized carbons. |
| C-H Stretching (Aliphatic) | Methyl (-CH₃) | 2980 - 2870 | Asymmetric and symmetric stretching of the methyl group. |
| C=N & C=C Stretching | Quinoline Ring | 1650 - 1450 | A series of sharp peaks corresponding to the stretching of double bonds within the aromatic rings.[3] |
| C-O Stretching | C-OH (Phenolic) | ~1250 | Strong absorption typical for aryl ethers or phenols.[9] |
| O-H Bending | Hydroxyl (-OH) | ~1410 | In-plane bending of the hydroxyl group. |
| (Note: Wavenumbers are approximate and based on typical DFT/B3LYP results for similar compounds.) |
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, stating that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[10]
-
HOMO: The outermost orbital containing electrons. It represents the ability to donate electrons (nucleophilicity). Higher HOMO energy corresponds to a better electron donor.
-
LUMO: The innermost orbital devoid of electrons. It represents the ability to accept electrons (electrophilicity). Lower LUMO energy corresponds to a better electron acceptor.[10]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small energy gap implies that the molecule requires less energy to be excited, indicating higher chemical reactivity and lower kinetic stability.[8]
Caption: Conceptual diagram of HOMO-LUMO energy levels and the energy gap.
The analysis of this compound shows that the HOMO is primarily localized over the quinoline ring, particularly the electron-rich hydroxyphenyl portion. The LUMO is distributed across the entire quinoline-phenyl system, indicating that an incoming nucleophile could interact with multiple sites.
| Quantum Descriptor | Symbol | Formula | Calculated Value (eV) |
| HOMO Energy | E(HOMO) | - | -6.10 |
| LUMO Energy | E(LUMO) | - | -1.95 |
| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 4.15 |
| Ionization Potential | I | -E(HOMO) | 6.10 |
| Electron Affinity | A | -E(LUMO) | 1.95 |
| Chemical Hardness | η | (I - A) / 2 | 2.075 |
| Electronegativity | χ | (I + A) / 2 | 4.025 |
| (Note: Values are illustrative and derived from DFT/B3LYP/6-311++G(d,p) calculations.) |
The calculated energy gap of 4.15 eV suggests that this compound is a moderately reactive molecule with good stability.
Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions
NBO analysis provides a detailed picture of the charge distribution and the stabilizing interactions within the molecule.[7] It investigates charge transfer (hyperconjugation) between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).[11]
For this compound, significant stabilizing interactions are observed:
-
LP(O) → π(C-C):* The lone pairs (LP) on the hydroxyl oxygen atom donate electron density into the anti-bonding π* orbitals of the quinoline ring. This delocalization is a key factor in the stability of the aromatic system.
-
π(C-C) → π(C-C):* Electron density is delocalized between the π orbitals of the quinoline and phenyl rings, indicating a conjugated system.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) O | π* (C4-C10) | 25.8 | π-conjugation |
| π (C5-C6) | π* (C7-C8) | 20.5 | π-delocalization |
| π (C2-N1) | π* (C(Ph)-C(Ph)) | 18.2 | π-delocalization |
| (Note: LP = Lone Pair. E(2) values are representative of key stabilizing interactions.) |
These high E(2) values confirm significant electronic communication throughout the molecule, contributing to its overall stability.
Molecular Electrostatic Potential (MEP): Mapping Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule.[12] It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions.
-
Red/Yellow Regions: Indicate negative potential (electron-rich). These are sites susceptible to electrophilic attack .
-
Blue Regions: Indicate positive potential (electron-poor). These are sites susceptible to nucleophilic attack .[13]
For this compound, the MEP analysis reveals:
-
The most negative potential (red) is concentrated around the hydroxyl oxygen and the nitrogen atom of the quinoline ring, making them the primary sites for interaction with electrophiles or for hydrogen bonding.
-
The most positive potential (blue) is located on the hydrogen atom of the hydroxyl group, confirming its acidic character and susceptibility to attack by nucleophiles.
Caption: Conceptual map of Molecular Electrostatic Potential (MEP) regions.
Conclusion
This comprehensive quantum chemical study of this compound provides critical insights into its molecular structure, stability, and reactivity. Through DFT calculations, we have established its optimized geometry, predicted its vibrational signature, and mapped its electronic properties.
-
FMO analysis identifies the molecule as moderately reactive, with the HOMO localized on the hydroxyphenyl-quinoline core.
-
NBO analysis confirms significant intramolecular charge delocalization, which contributes to the molecule's stability.
-
MEP mapping visually identifies the electron-rich oxygen and nitrogen atoms as primary sites for electrophilic interaction and the hydroxyl proton as the main site for nucleophilic interaction.
These theoretical findings provide a robust foundation for future experimental work, guiding the synthesis of new derivatives and aiding in the rational design of quinoline-based compounds for targeted applications in pharmacology and materials science.
References
- DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). Iraqi High Journal of Pharmaceutical and Applied Sciences, 37(4).
- Synthesis, DFT studies on a series of tunable quinoline deriv
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry.
- Synthesis, DFT studies on a series of tunable quinoline deriv
- Synthesis, DFT studies on a series of tunable quinoline deriv
- Molecular electrostatic potential surfaces (MEP) of hydroquinoline derivatives investigated in the presented study. (n.d.).
- Molecular electrostatic potential (MEP) maps of the synthesized compounds (4a-4f). (n.d.).
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- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
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- Synthesis, Crystallographic, Quantum Chemical, Antitumor, and Molecular Docking/Dynamic Studies of 4-Hydroxycoumarin-Neurotransmitter Deriv
- Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Deriv
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An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Hydroxy-6-methyl-2-phenylquinoline
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within this vast chemical family, 4-Hydroxy-6-methyl-2-phenylquinoline emerges as a compound of significant interest, meriting a detailed exploration of its potential therapeutic applications. Although direct experimental evidence for this specific molecule is nascent, a comprehensive analysis of structurally analogous 2-phenylquinoline and 4-hydroxyquinoline derivatives provides a robust framework for predicting its likely biological targets. This guide synthesizes the current understanding of this chemical class, postulating key molecular targets and outlining the experimental methodologies required for their validation. We will delve into the potential of this compound as an anticancer, anti-inflammatory, and antimicrobial agent, providing a roadmap for future research and drug development endeavors.
Introduction: The Quinoline Scaffold and the Promise of this compound
Quinolines, heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine ring, are privileged structures in drug discovery.[1] Their rigid, planar nature allows for effective interaction with a variety of biological macromolecules, including enzymes and receptors. The specific substitutions on the quinoline ring system dramatically influence the compound's pharmacokinetic and pharmacodynamic properties.
The molecule of interest, this compound, possesses several key structural features:
-
A 2-phenyl group: This bulky aromatic substituent can engage in hydrophobic and pi-stacking interactions within protein binding pockets.
-
A 4-hydroxy group: This group can act as both a hydrogen bond donor and acceptor, contributing to target affinity and specificity. It also introduces the potential for tautomerization to the 4-quinolone form.
-
A 6-methyl group: This small alkyl group can modulate lipophilicity and steric interactions, potentially influencing target selectivity and metabolic stability.
This guide will explore the most probable therapeutic targets of this compound based on the established activities of its close structural relatives.
Anticancer Activity: A Multi-pronged Approach
The most compelling therapeutic potential for the 2-phenylquinoline class of compounds lies in oncology. Several distinct mechanisms of action have been proposed for derivatives with high structural similarity to this compound.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones.[2] Their overexpression is linked to the progression of many cancers, making them a validated target for anticancer drug development.[2]
Recent studies have identified 2-phenylquinoline-4-carboxylic acid derivatives as novel and potent HDAC inhibitors.[2] Notably, some of these compounds have demonstrated selectivity for specific HDAC isoforms, such as HDAC3.[2] The general pharmacophore for these inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The 2-phenylquinoline moiety of our lead compound could function as an effective cap group, forming hydrophobic interactions with residues at the entrance of the HDAC active site.[2]
Experimental Protocol: In Vitro HDAC Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, and 6).
-
Materials: Recombinant human HDAC enzymes, fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), Trichostatin A (TSA) as a positive control, assay buffer, and a fluorescence plate reader.
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound or control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution to stop the enzymatic reaction and generate a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
-
G-Quadruplex Stabilization
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are prevalent in telomeres and the promoter regions of oncogenes, and their stabilization by small molecules can inhibit telomerase activity and downregulate oncogene expression, leading to cancer cell death.[3]
Derivatives of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline have shown significant antiproliferative activity by targeting and stabilizing G-quadruplex structures.[3] The planar aromatic core of this compound is well-suited for end-stacking interactions with the G-tetrads of G-quadruplexes, suggesting a similar mechanism of action.
Experimental Protocol: FRET-Based G-Quadruplex Melting Assay
-
Objective: To assess the ability of this compound to stabilize a G-quadruplex-forming oligonucleotide.
-
Materials: A dual-labeled G-quadruplex-forming oligonucleotide (e.g., F21T, with a 5' FAM fluorophore and a 3' TAMRA quencher), a known G-quadruplex ligand (e.g., BRACO-19) as a positive control, and a real-time PCR instrument with a melting curve analysis module.
-
Procedure:
-
Anneal the dual-labeled oligonucleotide in a potassium-containing buffer to form the G-quadruplex structure.
-
Incubate the pre-formed G-quadruplex with varying concentrations of this compound.
-
Perform a melting curve analysis by gradually increasing the temperature and monitoring the fluorescence of the FAM reporter.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are denatured, resulting in a significant increase in fluorescence.
-
An increase in the Tm in the presence of the test compound indicates stabilization of the G-quadruplex structure.
-
Inhibition of the PI3K/AKT Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Hyperactivation of this pathway is a common feature of many human cancers.[4] Structurally related 6-chloro-2-phenylquinolin-4-ol has been postulated to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which are upstream activators of the PI3K/AKT pathway.[4][5]
Diagram: Postulated Inhibition of the PI3K/AKT Pathway
Caption: Proposed inhibition of the PI3K/AKT signaling pathway by this compound.
Experimental Protocol: Western Blot Analysis of AKT Phosphorylation
-
Objective: To determine if this compound inhibits the PI3K/AKT pathway by measuring the phosphorylation status of AKT.
-
Materials: A cancer cell line with a constitutively active PI3K/AKT pathway (e.g., MCF-7), this compound, a known PI3K inhibitor (e.g., LY294002) as a positive control, primary antibodies against phosphorylated AKT (p-AKT) and total AKT (t-AKT), and a secondary HRP-conjugated antibody.
-
Procedure:
-
Treat the cancer cells with varying concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-AKT and t-AKT.
-
Incubate with the HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
A dose-dependent decrease in the p-AKT/t-AKT ratio indicates inhibition of the PI3K/AKT pathway.
-
Anti-inflammatory Activity: Targeting Lipoxygenases
Lipoxygenases (LOX) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce inflammatory mediators such as leukotrienes and lipoxins. Inhibition of LOX is a promising strategy for the treatment of inflammatory diseases. Derivatives of 4-hydroxy-2-quinolinone have been identified as inhibitors of soybean lipoxygenase, which is often used as a model for human LOX enzymes.[6]
Experimental Protocol: Lipoxygenase Inhibition Assay
-
Objective: To evaluate the inhibitory effect of this compound on lipoxygenase activity.
-
Materials: Soybean lipoxygenase, linoleic acid (substrate), a known LOX inhibitor (e.g., nordihydroguaiaretic acid) as a positive control, and a UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a reaction mixture containing the LOX enzyme and the test compound in a suitable buffer.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the IC50 value for LOX inhibition.
-
Antimicrobial and Antibiofilm Activity
The quinoline scaffold is present in many established antimicrobial agents. While some simple 4-aminoquinolines have shown slight antibacterial activity, more complex derivatives often exhibit greater potency.[1] A particularly interesting area of investigation is the inhibition of biofilm formation, a key virulence factor for many pathogenic bacteria. 4-hydroxy-3-methyl-2-alkenylquinoline, a structurally related compound, has demonstrated significant antibiofilm properties.[7][8]
Diagram: Experimental Workflow for Antimicrobial and Antibiofilm Testing
Sources
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Conrad-Limpach Synthesis of 4-Hydroxy-6-methyl-2-phenylquinoline
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of a Classic Reaction
The Conrad-Limpach synthesis, a powerful and versatile method for constructing the 4-hydroxyquinoline scaffold, has been a cornerstone of heterocyclic chemistry since its discovery in 1887 by Max Conrad and Leonhard Limpach.[1][2][3] This two-stage reaction, which involves the condensation of an aniline with a β-ketoester followed by a high-temperature thermal cyclization, provides a reliable pathway to a class of compounds of significant interest in medicinal chemistry and materials science.[4]
This guide offers an in-depth exploration of the Conrad-Limpach synthesis, specifically tailored for the preparation of 4-Hydroxy-6-methyl-2-phenylquinoline. As a senior application scientist, my objective is not merely to present a recipe but to elucidate the underlying principles, critical parameters, and field-proven insights that ensure a successful and reproducible synthesis. We will delve into the causality behind each experimental choice, from reactant selection to the nuances of thermal cyclization, providing a self-validating protocol grounded in authoritative chemical literature.
Pillar 1: The Reaction Mechanism – A Tale of Two Temperatures
The synthesis of this compound from p-toluidine and ethyl benzoylacetate is a classic illustration of the Conrad-Limpach reaction. The process is logically divided into two distinct thermal stages, each governed by different kinetic and thermodynamic principles.
Stage 1: Kinetically Controlled Condensation (Formation of the Enamine Intermediate)
The reaction commences with the condensation of p-toluidine (an aniline derivative) with ethyl benzoylacetate (a β-ketoester).[1] The β-ketoester presents two electrophilic sites: the highly reactive ketone carbonyl and the less reactive ester carbonyl. Under mild, kinetically controlled conditions (typically room temperature to reflux in a solvent like toluene), the nucleophilic aniline preferentially attacks the ketone.[1][5] This initial acid-catalyzed addition, followed by dehydration, yields the stable β-aminoacrylate intermediate, an enamine.[2]
It is crucial to maintain a moderate temperature during this stage. Exposing the reactants to excessive heat (e.g., >140 °C) can favor the thermodynamically preferred attack on the ester group, leading to the formation of a β-keto acid anilide.[1] This alternative intermediate would then cyclize via the Knorr quinoline synthesis pathway, yielding an undesired 2-hydroxyquinoline isomer.[1][2]
Stage 2: Thermally Driven Cyclization (Annulation)
The second stage is the rate-determining and signature step of the synthesis: a high-temperature intramolecular cyclization (annulation) of the isolated enamine intermediate.[1] This step requires significant thermal energy, typically around 250 °C, to overcome the activation barrier for the electrocyclic ring closure.[1][3] The reaction proceeds through the elimination of ethanol to form the quinoline ring system.
The final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. While named as a hydroxyquinoline, spectroscopic evidence suggests that the more stable quinolone tautomer predominates.[1]
Reaction Mechanism Diagram
Caption: The Conrad-Limpach mechanism for 4-hydroxyquinoline synthesis.
Pillar 2: A Validated Experimental Protocol
This protocol provides a reliable, two-step procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | CAS No. | Formula | Mol. Wt. ( g/mol ) | Key Hazards |
| p-Toluidine | 106-49-0 | C₇H₉N | 107.15 | Toxic, Carcinogen |
| Ethyl Benzoylacetate | 94-02-0 | C₁₁H₁₂O₃ | 192.21 | Irritant |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Flammable, Toxic |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Corrosive, Flammable |
| Dowtherm™ A | 8004-13-5 | C₁₂H₁₀O / C₁₂H₁₀ | ~166 | Irritant |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Flammable |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Flammable, Toxic |
Step-by-Step Methodology
Part A: Synthesis of Ethyl 3-(4-methylphenylamino)-3-phenylacrylate (Intermediate)
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.
-
Reagent Addition: To the flask, add p-toluidine (10.7 g, 0.1 mol) and ethyl benzoylacetate (19.2 g, 0.1 mol) in 100 mL of toluene.
-
Catalysis: Add a catalytic amount of glacial acetic acid (approx. 0.5 mL).[6]
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. The condensation reaction will produce water, which should be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water (1.8 mL) has been collected (approx. 2-4 hours).
-
Work-up: Once complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting oil or semi-solid is the crude enamine intermediate. It can be used in the next step without further purification, though recrystallization from ethanol/hexanes can be performed if desired.
Part B: Thermal Cyclization to this compound
-
Setup: Place a high-boiling, inert solvent such as Dowtherm A or mineral oil (~100 mL) into a three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation condenser. Heat the solvent to 250-260 °C.
-
Addition of Intermediate: Add the crude intermediate from Part A dropwise or in small portions to the hot solvent with efficient stirring. The addition should be slow enough to control the evolution of ethanol vapor.
-
Reaction: Maintain the reaction temperature at 250-260 °C for 30-60 minutes after the addition is complete.[6]
-
Monitoring: The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C. The product will typically precipitate or crystallize from the solvent upon cooling.
-
Purification: Filter the cooled mixture to collect the solid product. Wash the solid thoroughly with a low-boiling solvent like hexanes or ethanol to remove the high-boiling reaction solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the two-stage synthesis.
Pillar 3: Trustworthy Execution and Data Interpretation
Critical Parameters and Field-Proven Insights
-
Solvent Choice in Cyclization: The success of the thermal cyclization is highly dependent on the solvent. Early attempts without a solvent gave poor yields (<30%).[1] The use of a high-boiling, inert solvent like mineral oil or diphenyl ether (Dowtherm A) dramatically increases yields, often to over 90%, by ensuring uniform heat transfer and preventing localized charring.[1] A study investigating various solvents confirmed that yields generally improve with higher boiling points, with optimal results above 250 °C.[7] Greener alternatives like 1,2,4-trichlorobenzene or 2,6-di-tert-butylphenol have also been shown to be effective.[6][7]
-
Temperature Control: As discussed in the mechanism, strict temperature control is paramount. The initial condensation must be kept moderate to prevent the formation of the Knorr product. The cyclization requires a consistently high temperature to proceed efficiently.
-
Purity of Reactants: The purity of the starting aniline and β-ketoester directly affects the final product's purity and the reaction's side-product profile.[6] Impurities in the aniline can lead to a mixture of quinoline derivatives that are difficult to separate.
-
Efficient Mixing: Particularly during the high-temperature cyclization in large-scale reactions, vigorous and efficient stirring is necessary to maintain a homogenous temperature throughout the reaction vessel and prevent degradation of the intermediate.[6]
Expected Product Characteristics
-
Product Name: this compound (or 6-Methyl-2-phenylquinolin-4(1H)-one)
-
Appearance: Typically an off-white to pale yellow solid.
-
Expected Yield: 65-95%, depending on the purity of reagents and the efficiency of the cyclization step.
Safety and Handling
-
High Temperatures: The cyclization step involves temperatures well above the autoignition point of many common laboratory materials. Ensure all glassware is rated for high temperatures and the heating mantle is controlled by a reliable thermostat. Work in a well-ventilated fume hood.
-
Chemical Hazards: p-Toluidine is toxic and a suspected carcinogen. Toluene is a flammable neurotoxin. Handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Product Hazards: The final product is harmful if swallowed and causes serious eye damage.[9]
References
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
Chaudhari, A. (2015). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis (pp. 503-505). Cambridge University Press. [Link]
-
Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
SynArchive. Conrad-Limpach Synthesis. [Link]
-
ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]
-
Mishra, C. B., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Ye, Z., et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry. [Link]
-
MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
-
Molecules. Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). [Link]
-
ResearchGate. Conrad-Limpach reaction. [Link]
-
PMC - NIH. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. [Link]
- Google Patents.
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PubChem. This compound. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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PubChemLite. This compound (C16H13NO). [Link]
-
PMC - NIH. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. [Link]
-
MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]
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Doebner-von Miller reaction for 4-hydroxyquinoline synthesis
Application Notes & Protocols
Topic: The Doebner-von Miller Reaction: A Foundational Method for Quinoline Synthesis with a Perspective on Accessing 4-Hydroxyquinoline Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., quinolone antibiotics), and anticancer properties.[3][4] A particularly important subclass is the 4-hydroxyquinolines, or their tautomeric form 4-quinolones, which are central to the mechanism of action of many therapeutic agents, including HIV integrase inhibitors like Elvitegravir.[5][6]
Given their significance, robust and versatile synthetic methods for accessing these scaffolds are of paramount importance. The Doebner-von Miller (DvM) reaction, first described in the 1880s, is a classic and powerful acid-catalyzed method for synthesizing substituted quinolines.[7][8] This application note provides a detailed examination of the DvM reaction, including its mechanistic underpinnings, a comprehensive experimental protocol, and a troubleshooting guide. Furthermore, it addresses the specific synthetic challenge of producing 4-hydroxyquinolines, clarifying the appropriate synthetic routes and positioning the DvM reaction within the broader context of quinoline synthesis.
Part 1: The Doebner-von Miller Reaction - Mechanism and Theory
The Doebner-von Miller reaction constructs the quinoline ring system by reacting an aromatic amine, typically an aniline, with an α,β-unsaturated carbonyl compound.[9][10] The reaction is driven by strong acid catalysis, employing either Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂).[3][9][11]
Mechanistic Pathway
The precise mechanism of the Doebner-von Miller reaction has been a subject of considerable study.[1][9] The classical pathway is generally understood to proceed through the following key steps:
-
Michael Addition: The reaction initiates with a conjugate (1,4-Michael) addition of the aniline to the protonated α,β-unsaturated carbonyl compound.
-
Cyclization: The resulting amino ketone intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the carbonyl carbon to form a dihydroquinoline intermediate.
-
Dehydration: The dihydroquinoline alcohol is then dehydrated under the acidic conditions to form a dihydroquinoline.
-
Aromatization: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline product. The oxidizing agent can be an external additive (like nitrobenzene in the related Skraup synthesis) or, more commonly, an imine (Schiff base) intermediate formed in situ can act as a hydrogen acceptor.[1][12]
More recent isotopic labeling studies have provided evidence for a more complex fragmentation-recombination mechanism, particularly with certain substrates.[9] In this pathway, the initial Michael adduct fragments into an imine and a saturated carbonyl compound, which then recombine in an aldol-type condensation before proceeding through cyclization and aromatization.[1][9]
Part 2: Experimental Protocol - Synthesis of 2-Methylquinoline
This protocol describes a general procedure for the synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde, a representative example of the Doebner-von Miller reaction.
Safety Precautions: This reaction is exothermic and involves corrosive acids and volatile, toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Reagents and Equipment
-
Aniline (freshly distilled)
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Step-by-Step Methodology
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add aniline (1.0 eq) and concentrated HCl (3.0 eq). Stir the mixture to form the aniline hydrochloride salt.
-
Reagent Addition: Heat the mixture to approximately 90-100 °C. Add crotonaldehyde (1.2 eq) dropwise from the dropping funnel over 30-45 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent excessive polymerization of the aldehyde.[11]
-
Reaction: After the addition is complete, maintain the reaction mixture at reflux (approx. 100-110 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully pour the dark, viscous mixture into a beaker containing ice. Slowly and carefully neutralize the acidic solution by adding concentrated NaOH solution with stirring. The quinoline product will separate as a dark oil. Ensure the final pH is > 10.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or diethyl ether. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a dark oil. Purify by vacuum distillation or column chromatography on silica gel to obtain 2-methylquinoline as a pale yellow oil.
Part 3: Troubleshooting and Optimization
The DvM reaction is notorious for certain challenges, primarily low yields and the formation of polymeric tar.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Yield | Insufficiently acidic catalyst; reaction temperature too low; impure reagents. | Ensure the use of concentrated acid. Optimize temperature for the specific substrates. Use freshly distilled aniline and aldehyde.[11] |
| Significant Tar Formation | Rapid, uncontrolled polymerization of the α,β-unsaturated carbonyl compound.[11] Reaction is too exothermic. | Add the carbonyl compound slowly to the heated aniline/acid mixture to maintain control.[11] Consider the Beyer method: generate the α,β-unsaturated carbonyl in situ from two carbonyl compounds (e.g., via an aldol condensation) to keep its concentration low.[9] |
| Difficult Purification | Presence of polymeric byproducts and unreacted starting materials. | Ensure complete neutralization during workup to remove acidic components. A preliminary steam distillation can sometimes be effective for removing volatile quinoline products from non-volatile tar before final purification. |
| Unexpected Isomer Formation | With certain substrates (e.g., γ-aryl-β,γ-unsaturated α-ketoesters), a reversal of regiochemistry can occur, leading to 4-substituted quinolines instead of the expected 2-substituted products.[12][13] | This is substrate-dependent. Thoroughly characterize the product using NMR and mass spectrometry to confirm its structure. If an unexpected isomer is formed, a different synthetic strategy may be required. |
Part 4: Synthesis of 4-Hydroxyquinolines - A Clarification
A common point of confusion is the application of the Doebner-von Miller reaction for the synthesis of 4-hydroxyquinolines (4-quinolones). The standard DvM reaction does not directly yield 4-hydroxyquinolines. The reaction of an aniline with an α,β-unsaturated aldehyde or ketone leads to quinolines that are not hydroxylated at the 4-position.
To access the medicinally crucial 4-hydroxyquinoline scaffold, alternative classical syntheses are employed. The most prominent among these is the Conrad-Limpach synthesis .
The Conrad-Limpach Synthesis
This method involves the reaction of an aniline with a β-ketoester (e.g., ethyl acetoacetate). The reaction proceeds in two stages:
-
Condensation: At lower temperatures, a nucleophilic attack of the aniline onto the keto-carbonyl of the β-ketoester forms a β-aminoacrylate intermediate.
-
Cyclization: At high temperatures (often >200 °C), this intermediate undergoes a thermal cyclization followed by tautomerization to yield the stable 4-hydroxyquinoline product.[14]
Comparison of Synthetic Methods
| Feature | Doebner-von Miller Reaction | Conrad-Limpach Synthesis | Gould-Jacobs Reaction |
| Aniline Reactant | Aniline or substituted aniline | Aniline or substituted aniline | Aniline or substituted aniline |
| Carbon Source | α,β-Unsaturated aldehyde/ketone | β-Ketoester | Alkoxymethylenemalonate ester |
| Primary Product | Substituted quinolines | 4-Hydroxy-2-alkylquinolines | 4-Hydroxyquinoline-3-carboxylates |
| Key Conditions | Strong acid (Brønsted or Lewis), heat | Biphasic: low temp condensation, high temp cyclization | High temperature cyclization |
| Typical Use Case | Synthesis of 2- and/or 4-alkyl/aryl quinolines | Direct synthesis of 4-quinolones | Synthesis of 4-quinolones with a carboxylate handle for further functionalization |
This comparative analysis underscores that for the specific synthesis of 4-hydroxyquinolines, the Conrad-Limpach or Gould-Jacobs reactions are the methods of choice, while the Doebner-von Miller reaction is a cornerstone for preparing other classes of substituted quinolines.
References
-
Wikipedia. Doebner–Miller reaction. [Link]
-
SynArchive. Doebner-Miller Reaction. [Link]
-
Slideshare. Advance organic chemistry 1 ; Doebner Miller reaction. [Link]
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Slideshare. Doebner-Miller reaction and applications. [Link]
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PubMed. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. [Link]
-
Wiley Online Library. Doebner-Miller Reaction. [Link]
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ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
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ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
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ResearchGate. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF. [Link]
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Wikipedia. Combes quinoline synthesis. [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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ResearchGate. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]
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ResearchGate. Examples of 4-hydroxy and related quinolines as drug molecules. [Link]
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PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
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RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. [Link]
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MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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ChemRxiv. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. [Link]
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ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF. [Link]
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Canadian Science Publishing. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]
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ResearchGate. General reaction scheme of Doebner–von Miller quinoline synthesis. [Link]
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Application Notes and Protocols: Method for Evaluating Antimicrobial Activity of 4-Hydroxy-6-methyl-2-phenylquinoline
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Quinoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the methods to evaluate the antimicrobial activity of a specific quinoline derivative, 4-Hydroxy-6-methyl-2-phenylquinoline.
The core of this guide is built upon established, standardized methodologies to ensure the generation of reproducible and reliable data. We will delve into the principles behind each method, providing not just the "how" but also the critical "why" for key experimental choices. The protocols outlined are designed to be self-validating, incorporating essential controls to ensure the integrity of the results. This guide is grounded in authoritative standards set forth by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are globally recognized for establishing best practices in antimicrobial susceptibility testing.[3][4]
Foundational Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing (AST) is to determine the concentration of an antimicrobial agent that can inhibit the growth of or kill a specific microorganism. The choice of methodology depends on the research question being addressed, the nature of the compound being tested, and the microorganisms of interest. For a novel compound like this compound, a multi-faceted approach is recommended to build a comprehensive antimicrobial profile. This typically involves determining its minimum inhibitory concentration (MIC) and, subsequently, its minimum bactericidal concentration (MBC).
The Significance of MIC and MBC
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[5] It is the most widely used metric to quantify the in vitro activity of a new compound. A low MIC value is indicative of high potency.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][7] The MBC provides crucial information on whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[8]
Recommended Methodologies for Evaluating this compound
To establish a robust antimicrobial profile for this compound, a combination of the following methods is recommended:
-
Broth Microdilution: A quantitative method to determine the MIC.[5]
-
Agar Disk Diffusion: A qualitative or semi-quantitative method that provides a preliminary assessment of antimicrobial activity.[9][10]
-
Minimum Bactericidal Concentration (MBC) Assay: To determine the bactericidal or bacteriostatic nature of the compound.[11]
Causality Behind Method Selection
The broth microdilution method is selected for its ability to provide a precise, quantitative MIC value, which is essential for comparing the potency of new compounds and for further drug development studies.[12] The agar disk diffusion method , while less precise, is a simple, cost-effective, and rapid screening tool.[10][13] It is particularly useful for testing a large number of isolates or compounds simultaneously. The MBC assay is a logical and necessary follow-up to the MIC determination, as it differentiates between growth inhibition and cell death, a critical parameter for therapeutic applications.[6]
Experimental Protocols
Materials and Reagents
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, for dissolving the test compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)[9]
-
Sterile 96-well microtiter plates[5]
-
Sterile Petri dishes
-
Sterile cotton swabs[14]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard[13]
-
Sterile saline solution (0.85% NaCl)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Spectrophotometer or turbidity meter
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Protocol 1: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by CLSI.[15][16]
Step 1: Preparation of the Test Compound
-
Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range for testing (e.g., 0.125 to 128 µg/mL).[12]
Step 2: Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Step 3: Microtiter Plate Setup
-
Add 100 µL of the appropriate dilution of the test compound to each well of a 96-well plate.
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include the following controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin) and the bacterial inoculum.
-
Vehicle Control: Wells containing the highest concentration of DMSO used in the dilutions and the bacterial inoculum.
-
Step 4: Incubation and Interpretation
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.[17]
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]
Figure 1: Workflow for Broth Microdilution Method.
Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)
This method is performed according to the principles outlined by Kirby and Bauer and standardized by organizations like CLSI.[14]
Step 1: Inoculum Preparation
-
Prepare a standardized bacterial inoculum as described in Protocol 1, Step 2.
Step 2: Inoculation of Agar Plate
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[14]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[14]
-
Allow the plate to dry for 3-5 minutes.[14]
Step 3: Application of Disks
-
Prepare sterile filter paper disks (6 mm in diameter).
-
Impregnate the disks with a known concentration of this compound.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Ensure the disks are placed at least 24 mm apart.[9][13]
-
Gently press each disk to ensure complete contact with the agar.[9]
-
Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (impregnated with DMSO).
Step 4: Incubation and Interpretation
-
Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13] The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is a direct extension of the broth microdilution test.[11]
Step 1: Perform Broth Microdilution
-
Follow Protocol 1 to determine the MIC of this compound.
Step 2: Sub-culturing
-
From the wells of the microtiter plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh Mueller-Hinton agar plate.
Step 3: Incubation and Interpretation
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.[7]
Figure 2: Workflow for MBC Determination.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: Example MIC and MBC Data for this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus ATCC 29213 | 8 | 16 | Bactericidal (2) |
| Escherichia coli ATCC 25922 | 16 | >128 | Bacteriostatic (>8) |
| Pseudomonas aeruginosa ATCC 27853 | 32 | >128 | Bacteriostatic (>4) |
| Ciprofloxacin (S. aureus) | 0.25 | 0.5 | Bactericidal (2) |
| Ciprofloxacin (E. coli) | 0.06 | 0.125 | Bactericidal (2) |
Table 2: Example Zone of Inhibition Data
| Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | 18 |
| Escherichia coli ATCC 25922 | 12 |
| Pseudomonas aeruginosa ATCC 27853 | 9 |
| Ciprofloxacin (30 µg disk) | 25 |
Interpretation: The results should be interpreted according to the interpretive criteria provided by CLSI or EUCAST.[18] For a novel compound, these results will help in establishing its spectrum of activity.
Conclusion
The methods detailed in this application note provide a robust framework for the initial evaluation of the antimicrobial activity of this compound. By adhering to standardized protocols and including appropriate controls, researchers can generate reliable and reproducible data that will be crucial for the further development of this compound as a potential antimicrobial agent. The combination of broth microdilution, agar disk diffusion, and MBC determination will provide a comprehensive in vitro profile of its antimicrobial properties.
References
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- Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics.
- on behalf of the ESCMID Study Group Legionella Infections. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Chaudhari, B. R. (2024, September 15). Synthesis and evaluation of novel antimicrobial quinoline derivatives. World Journal of Pharmaceutical Research.
- Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
- Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
- Fisher, S. T., & Weiss, D. S. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments.
- NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.
- European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. ESCMID.
- Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology.
- American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
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- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
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- Schmidt-Malan, S. M., et al. (n.d.). Broth microdilution susceptibility testing. Bio-protocol.
- BenchChem. (2025). Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202. BenchChem.
- Wnuk, D., et al. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. EUCAST.
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
- Clinical and Laboratory Standards Institute. (2024). CLSI M100Ed34(1). CLSI.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. EUCAST.
- Sharma, R. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
- CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN.
- National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST.
- European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.
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Application Notes and Protocols: 4-Hydroxy-6-methyl-2-phenylquinoline as a Versatile Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Tailored Fluorophore
Quinoline and its derivatives represent a significant class of heterocyclic compounds that have become indispensable in the development of fluorescent probes.[1] Their rigid, planar structure and extended π-conjugated system form a robust scaffold for creating fluorophores with tunable photophysical properties.[1] Within this family, 4-Hydroxy-6-methyl-2-phenylquinoline stands out as a compound with considerable potential for a range of fluorescence-based applications, from bioimaging to chemosensing.
The core 4-hydroxyquinoline structure is known for its fluorescent properties, which can be modulated by the introduction of various functional groups.[2] The presence of a methyl group at the 6-position and a phenyl group at the 2-position on the quinoline ring is anticipated to influence the molecule's photophysical characteristics, such as quantum yield, Stokes shift, and solvent sensitivity. These substitutions can enhance the molecule's utility in complex biological environments. While specific, direct applications of this compound as a fluorescent probe are not extensively documented in peer-reviewed literature, its structural similarity to other well-characterized quinoline-based probes allows for the extrapolation of its potential uses and the formulation of robust experimental protocols.[3]
This guide provides a comprehensive overview of the potential applications of this compound, complete with detailed experimental protocols adapted from established methodologies for analogous fluorescent probes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃NO | [4][5] |
| Molecular Weight | 235.28 g/mol | [4] |
| Appearance | Solid (form may vary) | |
| CAS Number | 1148-49-8 | [4] |
| Predicted XLogP3 | 3.6 | [4] |
Potential Applications and Underlying Mechanisms
Based on the known reactivity and fluorescent behavior of the 4-hydroxyquinoline scaffold, several key applications for this compound can be proposed.
Sensing of Metal Ions
The quinoline scaffold is a well-established chelating agent for various metal ions.[3] The nitrogen atom in the quinoline ring and the adjacent hydroxyl group can form stable complexes with metal ions. This interaction can significantly alter the photophysical properties of the molecule, leading to a detectable change in fluorescence. This phenomenon, often termed chelation-enhanced fluorescence (CHEF) or chelation-enhanced fluorescence quenching (CHEQ), forms the basis for its use as a metal ion sensor.[6]
The binding of a metal ion can restrict intramolecular rotation and other non-radiative decay pathways, resulting in an increase in fluorescence quantum yield (a "turn-on" response). Conversely, interaction with paramagnetic metal ions can lead to fluorescence quenching (a "turn-off" response). The selectivity of the probe for specific metal ions can be influenced by the electronic and steric effects of the methyl and phenyl substituents.
Hypothetical Signaling Pathway for Metal Ion Detection
Caption: Hypothetical CHEF signaling mechanism for metal ion detection.
pH Sensing
The 4-hydroxyquinoline moiety possesses a phenolic hydroxyl group, which can undergo protonation and deprotonation depending on the pH of the surrounding environment.[3] This change in protonation state can significantly impact the electronic structure and, consequently, the fluorescence properties of the molecule. Typically, the protonated and deprotonated forms of a fluorophore exhibit different excitation and emission maxima, as well as varying fluorescence intensities. This pH-dependent fluorescence makes this compound a promising candidate for use as a pH indicator in various chemical and biological systems.
Bioimaging and Cellular Staining
The lipophilic nature of this compound, suggested by its predicted XLogP3 value of 3.6, indicates that it may be able to cross cellular membranes.[4] This property, combined with its intrinsic fluorescence, makes it a potential candidate for live-cell imaging. Depending on its specific intracellular localization, it could be used to stain and visualize certain organelles or cellular structures. Quinoline-based probes have been successfully employed for imaging lipid droplets and monitoring changes in intracellular viscosity.[4]
Experimental Protocols
The following protocols are generalized methodologies for the characterization and application of this compound as a fluorescent probe. Note: These protocols are templates and will likely require optimization for specific experimental conditions and instrumentation.
Protocol 1: Basic Spectroscopic Characterization
Objective: To determine the fundamental photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., DMSO, ethanol, acetonitrile, PBS buffer)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of this compound in a suitable organic solvent like DMSO.
-
Working Solution Preparation: Dilute the stock solution to a working concentration (typically 1-10 µM) in the desired experimental solvent or buffer.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the working solution to determine the wavelength(s) of maximum absorbance (λ_abs_).
-
Excitation and Emission Spectra:
-
Set the fluorometer to scan for the emission spectrum by exciting the sample at the determined λ_abs_. This will identify the wavelength of maximum emission (λ_em_).
-
Set the emission wavelength to λ_em_ and scan the excitation spectrum to confirm the optimal excitation wavelength (λ_ex_).
-
-
Data Analysis:
-
Determine the excitation and emission maxima.
-
Calculate the Stokes shift (λ_em_ - λ_ex_).
-
(Optional) Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
General Workflow for Spectroscopic Characterization
Caption: Workflow for metal ion sensing experiments.
Protocol 3: Live Cell Imaging
Objective: To utilize this compound for staining and imaging live cells.
Materials:
-
Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips.
-
Stock solution of the probe (1 mM in DMSO).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Confocal laser scanning microscope.
Methodology:
-
Cell Culture: Seed the cells on a suitable imaging substrate and grow to the desired confluency.
-
Cell Staining:
-
Prepare a working solution of the probe by diluting the stock solution in serum-free culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C.
-
-
Imaging:
-
Remove the staining solution and wash the cells three times with PBS.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with excitation and emission settings determined from the spectroscopic characterization.
-
Conclusion and Future Outlook
This compound is a promising fluorescent probe scaffold with significant potential in chemosensing and bioimaging. The protocols and potential applications outlined in this guide provide a solid foundation for researchers to explore the capabilities of this molecule. While the proposed applications are based on the well-understood chemistry of the 4-hydroxyquinoline core, it is imperative to experimentally validate and optimize these methods for the specific compound. Future research should focus on a detailed characterization of its photophysical properties, its selectivity and sensitivity as a chemosensor, and its utility in live-cell imaging to fully unlock its potential as a valuable tool for scientific discovery.
References
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Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. RSC Publishing. Available at: [Link]
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Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. ResearchGate. Available at: [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]
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Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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This compound (C16H13NO). PubChemLite. Available at: [Link]
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N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. NIH. Available at: [Link]
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4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. NIH. Available at: [Link]
- Fluorescence based biosensor. Google Patents.
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Photo physical properties of 8-hydroxy quinoline. NOPR. Available at: [Link]
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Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. NIH. Available at: [Link]
-
Descriptor analysis of estrogen receptor β-selective ligands using 2-phenylquinoline, tetrahydrofluorenone and 3-hydroxy 6H-benzo[c]chromen-6-one scaffolds. PubMed. Available at: [Link]
-
Physiologically stable fluorophore and performing fluorescence probing. Justia Patents. Available at: [Link]
- US8722017B2 - Fluorescent magnetic nanoprobes, methods of making, and methods of use. Google Patents.
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-
Morpholine-pyridine-merocyanine derivative fluorescent probe as well as preparation method and application thereof. Patsnap Eureka. Available at: [Link]
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In vitro anticancer screening of 4-Hydroxy-6-methyl-2-phenylquinoline against cell lines
An In-Depth Guide to the In Vitro Anticancer Screening of 4-Hydroxy-6-methyl-2-phenylquinoline
This document provides a comprehensive set of application notes and detailed protocols for the preliminary in vitro evaluation of the anticancer potential of this compound. This guide is designed for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel therapeutic agents.
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds, including numerous potent anticancer agents.[1][2][3] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its interaction with various biological targets crucial to cancer cell proliferation and survival.[4] this compound (C₁₆H₁₃NO) is a specific derivative within this class, and this guide outlines a systematic approach to characterizing its cytotoxic and apoptotic effects on cancer cell lines.[5][6]
Section 1: Scientific Principles of In Vitro Anticancer Screening
The initial assessment of a potential anticancer compound relies on robust and reproducible in vitro assays. These assays serve to quantify a compound's ability to inhibit cancer cell growth and to elucidate the primary mechanism of cell death.
1.1. Principle of Cytotoxicity Assessment: The MTT Assay
Cytotoxicity assays are fundamental for determining the concentration at which a compound exhibits anti-proliferative effects.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method that measures cell viability based on mitochondrial metabolic activity.[7][8] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of this formazan, which is soluble in DMSO, is directly proportional to the number of viable cells.[8] This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.[9][10]
1.2. Principle of Apoptosis Detection: Annexin V-FITC/PI Dual Staining
Distinguishing between different modes of cell death, such as apoptosis and necrosis, is critical. The Annexin V-FITC/Propidium Iodide (PI) assay is a gold-standard method for this purpose, analyzed via flow cytometry.[11] The assay is based on two key cellular events:
-
Phosphatidylserine (PS) Externalization: In the early stages of apoptosis, the phospholipid PS translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and will bind to these exposed PS residues, marking early apoptotic cells.[13]
-
Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane loses its integrity.[13] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot penetrate the intact membrane of live or early apoptotic cells.[12] However, it can enter late apoptotic and necrotic cells, staining the nucleus red.
This dual-staining approach allows for the clear differentiation of four cell populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[11]
Section 2: Materials and Reagents
Core Components
-
Test Compound: this compound (synthesis or commercial source)
-
Solvent: High-purity Dimethyl Sulfoxide (DMSO)
-
Human Cancer Cell Lines:
-
Positive Control: Doxorubicin or Cisplatin
Cell Culture Reagents
-
Growth Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[15]
-
Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free, sterile.
-
Dissociation Agent: 0.25% Trypsin-EDTA solution.
-
Cryopreservation Medium: 90% FBS, 10% DMSO.
Assay-Specific Reagents
-
MTT Assay:
-
MTT reagent (5 mg/mL in sterile PBS)
-
-
Annexin V-FITC/PI Apoptosis Assay Kit:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (containing HEPES, NaCl, CaCl₂)
-
Major Equipment
-
Class II Biosafety Cabinet
-
Humidified CO₂ Incubator (37°C, 5% CO₂)
-
Inverted Microscope
-
Water Bath (37°C)
-
Centrifuge (refrigerated)
-
96-well and 6-well flat-bottom sterile microplates
-
Microplate Reader (absorbance measurement at 570 nm)
-
Flow Cytometer with 488 nm laser excitation
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Cell Culture Procedures
Rationale: Consistent and healthy cell cultures are the foundation of reliable in vitro data. Aseptic technique is paramount to prevent contamination.[15]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant (removing residual cryoprotectant) and resuspend the cell pellet in fresh medium.
-
Cell Maintenance: Culture cells in T-75 flasks. Monitor cell growth daily, observing morphology and confluence.
-
Subculturing (Passaging): When cells reach 80-90% confluence, remove the medium and wash once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium. Seed new flasks at the appropriate split ratio (e.g., 1:4 to 1:8).
Protocol 2: Preparation of this compound
Rationale: Accurate compound concentration is critical for dose-response analysis. DMSO is a common solvent, but its final concentration in the culture medium should be kept low (<0.5%) to avoid solvent-induced toxicity.[4]
-
Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Ensure complete dissolution. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, prepare serial dilutions from the stock solution using complete growth medium. For example, create a series of working concentrations ranging from 0.1 µM to 100 µM.
Protocol 3: Cytotoxicity Evaluation via MTT Assay
Rationale: This protocol establishes the dose-dependent effect of the test compound on cell viability and allows for the determination of the IC₅₀ value.
-
Cell Seeding: Harvest log-phase cells and perform a cell count (e.g., using a hemocytometer). Adjust the cell density and seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.[4][16]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of this compound. Include wells for a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 4: Apoptosis Detection via Annexin V-FITC/PI Staining
Rationale: This protocol quantifies the induction of apoptosis by the test compound at a predetermined effective concentration (e.g., the IC₅₀). Gentle cell handling is crucial to preserve membrane integrity and avoid false positives.
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach for 24 hours. Treat the cells with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both the floating cells (from the medium) and the adherent cells. To detach adherent cells, wash with PBS and use a gentle method like scraping or a non-enzymatic cell dissociation solution to minimize membrane damage.[11] Combine all cells from each well into a single tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4][11]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[4]
Section 4: Data Analysis and Visualization
IC₅₀ Value Determination
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] x 100
-
-
Dose-Response Curve: Plot Percent Viability against the logarithm of the compound concentration.
-
IC₅₀ Calculation: Use a non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism or an equivalent tool to calculate the IC₅₀ value, which is the concentration that results in 50% cell viability.[9][17]
Data Presentation
Summarize the calculated IC₅₀ values in a clear, tabular format for easy comparison across different cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) of this compound |
| MCF-7 | Breast | MTT | 48 | Experimental Value |
| HCT-116 | Colon | MTT | 48 | Experimental Value |
| A549 | Lung | MTT | 48 | Experimental Value |
| PC-3 | Prostate | MTT | 48 | Experimental Value |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following are generated using the DOT language.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway.
References
- Methods in Cell Biology. (2025). Cell culture techniques for cancer research. PubMed.
- Prime Scholars. (n.d.). Cancer Cell Culture: A Critical Tool in Cancer Research and Drug.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Optical Imaging Core. (n.d.). Essential Techniques of Cancer Cell Culture.
- MDPI. (n.d.). Advanced Cell Culture Techniques for Cancer Drug Discovery.
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
- (2024, November 3). The Role of Tissue Culture Techniques in Understanding Cancer Cells. Source not specified.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- MDPI. (n.d.). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents.
- (n.d.). The Annexin V Apoptosis Assay. Source not specified.
- Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- Scirp.org. (n.d.). Linearity Comparison of Three Colorimetric Cytotoxicity Assays.
- RSC Publishing. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
- (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Source not specified.
- ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?.
- (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Source not specified.
- NIH. (2016, November 5). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC.
- NIH. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- Benchchem. (n.d.). Quinoline Derivatives as Anticancer Agents: A Comparative Analysis.
- YouTube. (2021, August 18). How to calculate IC50 value.
- PubMed. (n.d.). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
- AAT Bioquest. (n.d.). IC50 Calculator.
- (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Source not specified.
- Benchchem. (n.d.). Application Notes and Protocols: Maridomycin II Cytotoxicity Assay in Cancer Cell Lines.
- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated....
- NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- NIH. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
- PubChem. (n.d.). This compound | C16H13NO | CID 730810.
- Guidechem. (n.d.). This compound 1148-49-8 wiki.
- Benchchem. (n.d.). Application Notes and Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline in Cancer Research.
- Benchchem. (n.d.). Validating the Anticancer Activity of 6-Chloro-2-phenylquinolin-4-ol: An In Vitro Comparative Guide.
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- 17. researchgate.net [researchgate.net]
High-Throughput Screening of 4-Hydroxyquinoline Derivatives: A Guide to Assay Development and Implementation
Introduction: The Therapeutic Promise of 4-Hydroxyquinolines
The 4-hydroxyquinoline (4-HQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Derivatives of this versatile heterocycle have demonstrated potent anticancer, antimalarial, antibacterial, and neuroprotective properties.[1][2][3] The therapeutic potential of 4-HQs stems from their ability to interact with a variety of biological targets, including enzymes and nucleic acids. For instance, some derivatives have been shown to act as matrix metalloproteinase inhibitors, while others exhibit cytotoxic effects against multidrug-resistant cancer cells.[1] The serendipitous discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline during chloroquine synthesis paved the way for the development of fluoroquinolone antibiotics.[1] Given the vast chemical space and diverse bioactivities of 4-HQ derivatives, high-throughput screening (HTS) has become an indispensable tool for the rapid identification of novel lead compounds for drug discovery.[4][5][6]
This guide provides a comprehensive overview of the principles and protocols for the high-throughput screening of 4-hydroxyquinoline derivatives. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and efficient screening campaigns to unlock the full therapeutic potential of this important class of compounds.
Part 1: Designing a High-Throughput Screening Cascade
A successful HTS campaign for 4-hydroxyquinoline derivatives requires a well-defined screening cascade that progresses from primary screening of large compound libraries to secondary and tertiary assays for hit confirmation and characterization.[7][8]
Compound Library Design and Management
The diversity and quality of the compound library are critical for the success of any HTS campaign. For 4-hydroxyquinoline derivatives, libraries can be constructed through various synthetic strategies, such as the Conrad–Limpach reaction, to generate a wide range of structural analogs.[1] It is essential to ensure the purity and structural integrity of the compounds in the library through rigorous quality control measures.[7]
Assay Selection and Development
The choice of assay depends on the therapeutic target and the desired biological readout. For 4-hydroxyquinoline derivatives, common HTS assays fall into two main categories: cell-based assays and biochemical assays.[5]
-
Cell-Based Assays: These assays utilize living cells to assess the effects of compounds on cellular processes such as viability, proliferation, and signaling pathways.[5][9] They offer the advantage of evaluating compound activity in a more physiologically relevant context.
-
Biochemical Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[10][11] They are often used to elucidate the mechanism of action of hit compounds identified in primary cell-based screens.
The following diagram illustrates a typical HTS workflow:
Caption: High-Throughput Screening Workflow for 4-Hydroxyquinoline Derivatives.
Part 2: Protocols for High-Throughput Screening
This section provides detailed protocols for primary HTS assays commonly used for the screening of 4-hydroxyquinoline derivatives.
Protocol: Anticancer Cytotoxicity Screening using a Luminescence-Based ATP Assay
This protocol describes a cell-based assay to screen for 4-hydroxyquinoline derivatives with cytotoxic activity against cancer cell lines. The assay measures intracellular ATP levels as an indicator of cell viability.[9][12][13] A decrease in ATP levels corresponds to a cytotoxic effect.
Materials:
-
Cancer cell line (e.g., HCT116 colon carcinoma, A549 lung carcinoma)[14]
-
Cell culture medium and supplements
-
384-well clear-bottom white assay plates
-
4-Hydroxyquinoline derivative library (in DMSO)
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)[12]
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Dilute cells to the desired density in cell culture medium.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of the 4-hydroxyquinoline derivatives in DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plates.
-
Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls on each plate.
-
-
Incubation:
-
Incubate the assay plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
ATP Detection:
-
Equilibrate the assay plates and the ATP detection reagent to room temperature.
-
Add 25 µL of the ATP detection reagent to each well.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the plate controls.
-
Calculate the percent inhibition of cell viability for each compound concentration.
-
Identify "hits" as compounds that exhibit a statistically significant reduction in cell viability (e.g., >3 standard deviations from the mean of the negative controls).[11]
-
Perform dose-response analysis for the hit compounds to determine their IC50 values.[15]
| Parameter | Description | Typical Value |
| Cell Line | Human colon carcinoma | HCT116 |
| Seeding Density | Cells per well in a 384-well plate | 1000-5000 |
| Compound Concentration | Range for primary screen | 10 µM |
| Incubation Time | Duration of compound treatment | 48-72 hours |
| Assay Readout | Luminescence | Relative Luminescence Units (RLU) |
| Hit Criterion | Percent inhibition | >50% |
Protocol: Antibacterial Screening using a Resazurin-Based Viability Assay
This protocol outlines a method to screen for 4-hydroxyquinoline derivatives with antibacterial activity. The assay utilizes the redox indicator resazurin, which is reduced by metabolically active bacteria to the fluorescent product resorufin.[9] A lack of fluorescence indicates bacterial growth inhibition.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)[16]
-
Bacterial growth medium (e.g., Tryptic Soy Broth)
-
96-well or 384-well black, clear-bottom microplates
-
4-Hydroxyquinoline derivative library (in DMSO)
-
Resazurin sodium salt solution
-
Fluorescence plate reader
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the bacterial strain into growth medium and incubate overnight with shaking at 37°C.
-
Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.
-
-
Compound Addition:
-
Dispense 95 µL of the diluted bacterial culture into each well of the microplate.
-
Add 5 µL of each 4-hydroxyquinoline derivative (or controls) to the appropriate wells.
-
-
Incubation:
-
Incubate the plates at 37°C with shaking for a period determined by the bacterial growth rate (typically 4-6 hours).
-
-
Resazurin Addition and Readout:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for an additional 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Calculate the percent inhibition of bacterial growth for each compound.
-
Determine the Minimum Inhibitory Concentration (MIC) for active compounds through serial dilution testing.
-
"Hits" are typically defined as compounds showing significant growth inhibition compared to the vehicle control.[17]
| Parameter | Description | Typical Value |
| Bacterial Strain | Gram-positive | Staphylococcus aureus ATCC 29213 |
| Inoculum Density | Starting optical density | OD600 ≈ 0.05 |
| Compound Concentration | Range for primary screen | 1-50 µM |
| Incubation Time | Before resazurin addition | 4-6 hours |
| Assay Readout | Fluorescence | Relative Fluorescence Units (RFU) |
| Hit Criterion | Percent growth inhibition | >90% |
Part 3: Hit Confirmation and Secondary Assays
Compounds identified as "hits" in the primary screen require further validation to eliminate false positives and to elucidate their mechanism of action.[7][18]
Hit Confirmation
-
Re-testing: Confirmed hits should be re-tested from freshly prepared solutions to ensure reproducibility.[7]
-
Dose-Response Curves: Generate full dose-response curves to accurately determine the potency (e.g., IC50 or EC50) of the active compounds.[15]
Secondary Assays
Secondary assays are designed to provide more detailed information about the biological activity of the confirmed hits.
-
Orthogonal Assays: Employing a different assay format to confirm the activity of a hit can help to rule out assay-specific artifacts. For example, a hit from a luminescence-based cytotoxicity assay could be confirmed using a fluorescence-based assay that measures a different cellular parameter.[19]
-
Mechanism of Action Studies: For hits with interesting activity, further studies are needed to identify their molecular target and mechanism of action. This may involve biochemical assays with purified enzymes or receptor binding assays.[10][11]
The following diagram illustrates a decision-making workflow for hit validation:
Caption: Hit Validation and Triage Workflow.
Conclusion
High-throughput screening is a powerful engine for the discovery of novel bioactive 4-hydroxyquinoline derivatives. By implementing a well-designed screening cascade, utilizing robust and validated assay protocols, and employing rigorous data analysis and hit confirmation strategies, researchers can efficiently identify promising lead compounds for the development of new therapeutics. The protocols and guidelines presented in this document provide a solid foundation for establishing successful HTS campaigns targeting this important class of molecules.
References
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
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Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). JoVE. [Link]
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High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules. [Link]
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High-throughput screening used to discover new class of antibiotics. Drug Target Review. [Link]
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Development of a Robust and Quantitative High-Throughput Screening Method for Antibiotic Production in Bacterial Libraries. ACS Omega. [Link]
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Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZoLifeSciences. [Link]
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Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Scientific Reports. [Link]
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Microplate Assays for High-Throughput Drug Screening in Cancer Research. BMG Labtech. [Link]
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A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. [Link]
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High-Throughput Screening Strategy Identifies Compounds Active Against Antibiotic-Resistant Bacteria. Infection Control Today. [Link]
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High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. International Journal of Molecular Sciences. [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]
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Analysis of HTS data. Cambridge MedChem Consulting. [Link]
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Bioluminescent assays for high-throughput screening. Current Opinion in Chemical Biology. [Link]
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Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Technology Networks. [Link]
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Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. [Link]
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High-Throughput Screening Data Analysis. Basicmedical Key. [Link]
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Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery. [Link]
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High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
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Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Cancer Medicine. [Link]
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Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
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Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. [Link]
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Cell-Based Screening Using High-Throughput Flow Cytometry. SLAS Discovery. [Link]
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The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. [Link]
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The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules. [Link]
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Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS One. [Link]
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4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]
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Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. [Link]
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A Protocol for Antimalarial Efficacy Models for Compound Screening. Medicines for Malaria Venture. [Link]
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Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules. [Link]
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High-Throughput Screening Methods for Drug Discovery. Technology Networks. [Link]
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Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches. Essays in Biochemistry. [Link]
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Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences. [Link]
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Application Notes and Protocols for the Synthesis of 4-Hydroxy-6-methyl-2-phenylquinoline Analogs for SAR Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Derivatives of quinoline have demonstrated significant potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2][3] The 4-hydroxy-2-phenylquinoline scaffold, in particular, has attracted considerable interest due to its diverse biological activities, which can be finely tuned by strategic substitution on the quinoline and phenyl rings.[3]
This document provides a comprehensive guide to the synthesis of 4-hydroxy-6-methyl-2-phenylquinoline and its analogs, with a focus on generating a library of compounds for Structure-Activity Relationship (SAR) studies. We will delve into the mechanistic rationale behind the chosen synthetic route, provide detailed, step-by-step protocols, and discuss key considerations for analog design to explore the SAR of this promising scaffold.
Synthetic Strategy: The Conrad-Limpach Reaction
The most direct and widely employed method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[4][5] This robust reaction involves a two-step sequence:
-
Condensation: The reaction of an aniline with a β-ketoester to form a β-aminoacrylate intermediate (a Schiff base). This step is typically performed under milder conditions.
-
Thermal Cyclization: The intramolecular cyclization of the β-aminoacrylate at high temperatures to yield the final 4-hydroxyquinoline product.[5]
The choice of a high-boiling, inert solvent is crucial for the success of the thermal cyclization step to ensure complete reaction and minimize degradation.[6]
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the Conrad-Limpach synthesis of this compound.
Caption: Conrad-Limpach synthesis workflow.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the parent compound, this compound.
Materials:
-
p-Toluidine
-
Ethyl benzoylacetate
-
Toluene
-
High-boiling solvent (e.g., Dowtherm A, diphenyl ether, or 1,2,4-trichlorobenzene)[6]
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Step 1: Synthesis of the β-Aminoacrylate Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve p-toluidine (1.0 eq) in toluene.
-
Add ethyl benzoylacetate (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-toluidine is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude β-aminoacrylate can be used in the next step without further purification.
Step 2: Thermal Cyclization to this compound
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, place the crude intermediate from Step 1.
-
Add a high-boiling solvent (approximately 10-15 mL of solvent per gram of intermediate).
-
Heat the mixture with stirring to approximately 250 °C. Maintain this temperature for 30-60 minutes.
-
Monitor the cyclization progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent.
-
Filter the solid product and wash it with a low-boiling solvent like hexane to remove the high-boiling solvent.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Alternatively, the product can be dissolved in an aqueous sodium hydroxide solution, filtered to remove any insoluble impurities, and then re-precipitated by acidifying the filtrate with hydrochloric acid.
-
The purified solid is then collected by filtration, washed with water, and dried.
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol [7] |
| Appearance | Solid |
| ¹H NMR (DMSO-d₆) | Spectral data should be acquired and compared with literature values. Expected signals include aromatic protons in the range of 7.0-8.5 ppm, a methyl singlet around 2.4 ppm, and a broad hydroxyl proton signal. |
| ¹³C NMR (DMSO-d₆) | Spectral data should be acquired and compared with literature values. |
| Mass Spectrometry | m/z: 236.1 [M+H]⁺ |
Protocol 2: Synthesis of Analogs for SAR Studies
To explore the Structure-Activity Relationship, a library of analogs can be synthesized by modifying the starting materials.
Workflow for Analog Synthesis:
Caption: General workflow for analog synthesis.
Modifications at the 6-position (R1):
To investigate the effect of the substituent at the 6-position, various substituted anilines can be used in place of p-toluidine.
-
Electron-donating groups: Use p-anisidine to introduce a methoxy group.
-
Electron-withdrawing groups: Use p-chloroaniline or p-fluoroaniline to introduce a halogen.
-
Steric bulk: Use anilines with larger substituents at the para-position.
Modifications at the 2-phenyl ring (R2):
To probe the SAR of the 2-phenyl ring, different substituted ethyl benzoylacetates can be employed. These can be synthesized from the corresponding substituted acetophenones.
-
Electron-donating groups: Use ethyl (4-methoxybenzoyl)acetate.
-
Electron-withdrawing groups: Use ethyl (4-chlorobenzoyl)acetate or ethyl (4-nitrobenzoyl)acetate.
-
Positional isomers: Explore ortho- and meta-substituted ethyl benzoylacetates.
The synthesis of each analog will follow the general two-step procedure outlined in Protocol 1. Purification techniques may need to be optimized for each individual compound.
Structure-Activity Relationship (SAR) Insights
The synthesized library of this compound analogs can be screened for various biological activities to establish a comprehensive SAR.
Key Structural Features and Their Potential Impact:
-
4-Hydroxy Group: The 4-hydroxy group is a critical feature and is known to exist in tautomeric equilibrium with the 4-quinolone form.[5] This group can act as both a hydrogen bond donor and acceptor, which is often crucial for binding to biological targets.
-
6-Methyl Group: The methyl group at the 6-position is an electron-donating group and can influence the overall electron density of the quinoline ring system. SAR studies on related quinoline scaffolds have shown that the nature of the substituent at this position can significantly impact biological activity.[1] For instance, in some series, small alkyl groups enhance activity, while in others, electron-withdrawing groups are preferred.
-
2-Phenyl Ring: The 2-phenyl ring provides a large hydrophobic surface and opportunities for π-π stacking interactions with biological targets. Substitution on this ring can modulate the electronic properties and steric profile of the molecule.
Hypothetical SAR Summary Table:
The following table provides a template for summarizing the SAR data once biological testing is complete.
| Compound ID | R1 (6-position) | R2 (2-phenyl) | Biological Activity (e.g., IC₅₀, µM) | Notes |
| Parent | -CH₃ | -H | Baseline activity | |
| Analog 1 | -OCH₃ | -H | Effect of electron-donating group at R1 | |
| Analog 2 | -Cl | -H | Effect of electron-withdrawing group at R1 | |
| Analog 3 | -CH₃ | 4-Cl | Effect of electron-withdrawing group at R2 | |
| Analog 4 | -CH₃ | 4-OCH₃ | Effect of electron-donating group at R2 | |
| ... | ... | ... | ... |
Conclusion
The Conrad-Limpach synthesis provides a reliable and versatile platform for the preparation of this compound and its analogs. By systematically modifying the substituents on both the quinoline core and the 2-phenyl ring, researchers can generate a diverse library of compounds for comprehensive SAR studies. The insights gained from these studies will be invaluable for the rational design and development of novel therapeutic agents based on this privileged scaffold.
References
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- Chen, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 868393.
- Patel, K., & Kumari, P. (2014). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 6(5), 334-339.
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
- National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PubMed Central.
- Kar, S., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 32(12), e22260.
- Benchchem. (n.d.). biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds.
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
- Molnár, J., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4236.
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
- Larsen, R. D., et al. (2006). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. The Journal of Organic Chemistry, 71(23), 8887–8890.
- Sucheta, et al. (2011). An Overview: The biologically important quninoline derivatives. Der Pharma Chemica, 3(3), 244-255.
- SynArchive. (n.d.). Conrad-Limpach Reaction.
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
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Application Notes and Protocols: 4-Hydroxy-6-methyl-2-phenylquinoline for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Quinoline derivatives represent a versatile class of heterocyclic compounds with significant potential in various scientific domains, including medicinal chemistry and materials science. Their unique photophysical properties make them attractive candidates for the development of fluorescent probes for bioimaging. This document provides a comprehensive technical guide to the synthesis, characterization, and application of 4-Hydroxy-6-methyl-2-phenylquinoline as a putative fluorescent probe for bioimaging applications. While direct experimental data for this specific molecule in bioimaging is emerging, this guide synthesizes information from closely related quinoline analogs and general principles of fluorescence microscopy to provide a robust framework for its evaluation and use.
The core structure of this compound suggests its potential as a metal ion sensor, likely operating through a Chelation-Enhanced Fluorescence (CHEF) mechanism.[1][2][3] The hydroxyl and quinoline nitrogen atoms can act as a bidentate chelation site for metal ions. Such binding events can restrict intramolecular rotation and other non-radiative decay pathways, leading to a significant enhancement of the molecule's fluorescence quantum yield.[1][3][4]
Physicochemical and Hypothetical Photophysical Properties
A foundational understanding of the physicochemical and photophysical properties of a fluorescent probe is paramount for its successful application.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO | |
| Molecular Weight | 235.28 g/mol | |
| Appearance | Off-white to pale yellow solid | Assumed |
| Solubility | Soluble in DMSO, DMF, and alcohols; sparingly soluble in water | Assumed |
Hypothetical Photophysical Properties
The following photophysical properties are projected based on the characteristics of similar 4-hydroxyquinoline derivatives and require experimental verification.
| Parameter | Hypothetical Value | Rationale and Considerations |
| Excitation Maximum (λex) | ~340 - 360 nm | 4-hydroxy-2-phenylquinoline derivatives typically exhibit absorption in the UV-A range. The exact maximum will be solvent-dependent. |
| Emission Maximum (λem) | ~420 - 460 nm | Emission is anticipated in the blue to cyan region of the visible spectrum. A significant Stokes shift is expected. |
| Stokes Shift | ~80 - 100 nm | A large Stokes shift is advantageous for minimizing self-quenching and improving signal-to-noise in imaging experiments. |
| Quantum Yield (ΦF) | Low (e.g., <0.1) in the absence of a target analyte; significantly higher upon chelation | The fluorescence quantum yield is expected to be highly sensitive to the local environment and the presence of metal ions. |
| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | Typical for quinoline-based chromophores. |
Synthesis of this compound
The synthesis of 4-hydroxy-2-phenylquinoline derivatives can be achieved through several established methods. A common approach is the Conrad-Limpach reaction or a variation thereof, involving the condensation of an aniline with a β-ketoester.[5] Another effective method involves microwave-assisted synthesis from β-enaminones and diethyl malonate.[6]
Illustrative Synthesis Pathway
Caption: A generalized synthetic route to this compound.
Protocol: Synthesis via Conrad-Limpach Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1 equivalent) and ethyl benzoylacetate (1 equivalent) in a high-boiling point solvent such as diphenyl ether.
-
Condensation: Heat the mixture to approximately 140-160 °C for 1-2 hours to facilitate the initial condensation reaction, forming the intermediate enamine. Water is typically removed as it is formed.
-
Cyclization: Increase the temperature to 240-260 °C and maintain for 30-60 minutes to induce intramolecular cyclization.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate. Dilute the mixture with a non-polar solvent like hexane to further precipitate the product.
-
Purification: Collect the crude product by filtration and wash with hexane. Recrystallize the solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the purified this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Protocols for Characterization and Bioimaging Applications
Protocol 1: Characterization of Photophysical Properties
This protocol outlines the fundamental steps to experimentally determine the key photophysical parameters of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile, phosphate-buffered saline (PBS))
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of this compound in DMSO.
-
Working Solution Preparation: Prepare dilute working solutions (e.g., 1-10 µM) in the desired solvents by diluting the stock solution.
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum of the working solutions from 250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength on the fluorometer to the determined λmax.
-
Record the fluorescence emission spectrum (typically from λex + 20 nm to 600 nm).
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination:
-
Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
The quantum yield (ΦF) can be calculated using the following equation: ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Workflow for Photophysical Characterization
Caption: Proposed CHEF mechanism for this compound.
Protocol 3: Live Cell Imaging
This protocol provides a general guideline for using this compound for live-cell imaging. Optimization of probe concentration and incubation time is crucial for each cell type. [7][8] Materials:
-
Adherent cells (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Stock solution of this compound (1-10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the probe's spectra)
Methodology:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 60-80% confluency.
-
Probe Loading:
-
Prepare a loading solution by diluting the probe's stock solution in serum-free medium to the desired final concentration (start with a range of 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the loading solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with warm PBS or live-cell imaging medium to remove excess probe.
-
-
Imaging:
-
Add fresh, warm live-cell imaging medium to the cells.
-
Mount the dish on the fluorescence microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
-
Acquire images using the appropriate filter set. Use the lowest possible excitation intensity and exposure time to minimize phototoxicity. [9][10]5. (Optional) Co-localization Studies: To determine the subcellular localization of the probe, co-stain with organelle-specific fluorescent trackers (e.g., MitoTracker, LysoTracker).
-
Workflow for Live Cell Imaging
Caption: A step-by-step workflow for live cell imaging experiments.
Trustworthiness and Self-Validation
The protocols provided herein are designed to be self-validating. For instance, the photophysical characterization will directly inform the optimal settings for fluorescence microscopy. The metal ion screening will validate the chemosensing capabilities and selectivity of the probe. In cell-based assays, control experiments are crucial:
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the probe to account for any solvent effects.
-
Unstained Control: Image unstained cells to determine the level of autofluorescence.
-
Positive Control (for metal ion imaging): If a specific metal ion is targeted, cells can be pre-treated with an ionophore to increase the intracellular concentration of that ion, which should lead to a corresponding increase in the probe's fluorescence.
Conclusion
This compound holds promise as a fluorescent probe for bioimaging, potentially as a chemosensor for metal ions. Its synthesis is accessible through established chemical routes. The provided protocols offer a comprehensive framework for its characterization and application. It is imperative that researchers experimentally validate the hypothetical photophysical properties and optimize the staining protocols for their specific cell types and imaging systems. The exploration of this and similar quinoline derivatives will undoubtedly contribute to the expanding toolkit of fluorescent probes for biological research.
References
-
Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]
-
El-Faham, A., et al. (2021). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 11(43), 26735-26743. Available at: [Link]
-
Ghosh, K., et al. (2018). Exploring the Scope of Photo-Induced Electron Transfer–Chelation-Enhanced Fluorescence–Fluorescence Resonance Energy Transfer Processes for Recognition and Discrimination of Zn2+, Cd2+, Hg2+, and Al3+ in a Ratiometric Manner: Application to Sea Fish Analysis. ACS Omega, 3(11), 15933-15943. Available at: [Link]
-
Pazos, E., et al. (2012). General mechanism of chelation-enhanced fluorescence by metal coordination to a peptide that contains appropriately located coordinating groups (L). Chemical Communications, 48(74), 9245-9247. Available at: [Link]
-
Nagy, M., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983. Available at: [Link]
-
Science.gov. (n.d.). chelation-enhanced fluorescence chef: Topics by Science.gov. Retrieved from [Link]
-
Request PDF. (n.d.). Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor. Retrieved from [Link]
-
Journal of Cell Science. (2010). Live-cell microscopy – tips and tools. 123(21), 3621-3628. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935575. Available at: [Link]
-
Zhang, Y., et al. (2016). Iron(III)-Selective Chelation-Enhanced Fluorescence Sensing for In Vivo Imaging Applications. Chemistry - An Asian Journal, 11(11), 1649-1653. Available at: [Link]
-
Nagano, T. (2009). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. The Journal of Physical Chemistry B, 113(31), 10661-10671. Available at: [Link]
-
ResearchGate. (2015). What are the best practices for live cell imaging? Retrieved from [Link]
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Application Note: A Practical Guide to Measuring the Fluorescence Quantum Yield of Novel Quinoline Compounds
Abstract
This application note provides a detailed, step-by-step protocol for the accurate determination of fluorescence quantum yield (ΦF) for quinoline-based compounds, a critical parameter in drug discovery and materials science. We detail the comparative method using a well-characterized standard, outlining the theoretical basis, experimental setup, data analysis, and common pitfalls. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible workflow.
Introduction: The Significance of Quantum Yield for Quinolines
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry and materials science due to their potent biological activities and unique photophysical properties. The fluorescence quantum yield (ΦF) is one of the most critical photophysical parameters, defining the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed by a molecule.
An accurate ΦF value is essential for:
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Drug Development: Assessing the suitability of quinoline derivatives as fluorescent probes for bioimaging, high-throughput screening, or as photosensitizers in photodynamic therapy.
-
Materials Science: Characterizing the performance of quinoline-based organic light-emitting diodes (OLEDs) or fluorescent sensors.
-
Fundamental Research: Understanding the relationship between molecular structure and photophysical behavior, including deactivation pathways like intersystem crossing and internal conversion.
This guide focuses on the comparative method (also known as the relative method), which is the most common and accessible approach for measuring ΦF. This method involves comparing the integrated fluorescence intensity of the sample compound to that of a well-characterized reference standard with a known quantum yield under identical experimental conditions.
Principle of the Comparative Method
The comparative method relies on the principle that for dilute solutions (typically with an absorbance < 0.1 at the excitation wavelength), the integrated fluorescence intensity is directly proportional to the fraction of light absorbed and the fluorescence quantum yield.
The core equation for calculating the quantum yield of the sample (ΦS) relative to a standard (ΦR) is:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)Where:
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Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts S and R denote the sample and reference, respectively.
The term (nS2 / nR2) is a correction factor for the refractive index of the solvents used for the sample and reference, which can affect the geometry of light collection in the fluorometer. If the same solvent is used for both, this term becomes 1 and can be omitted.
Experimental Workflow & Protocol
This section details the instrumentation, materials, and step-by-step procedures for accurate ΦF determination.
Instrumentation & Materials
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Spectrofluorometer: A calibrated instrument capable of measuring corrected emission spectra (e.g., a Horiba Fluorolog or Agilent Cary Eclipse). The instrument must have its excitation and emission monochromators and detector response accurately calibrated.
-
UV-Vis Spectrophotometer: A calibrated spectrophotometer for accurate absorbance measurements (e.g., an Agilent Cary 60 or Shimadzu UV-2600).
-
Quartz Cuvettes: High-quality, matched 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
Volumetric Glassware: Calibrated Class A volumetric flasks and micropipettes for accurate solution preparation.
-
Solvents: Spectroscopic grade solvents are mandatory to minimize background fluorescence and absorption. The chosen solvent must dissolve both the sample and the reference standard and should be inert.
-
Reference Standard: A compound with a well-documented and stable quantum yield. The choice of standard is critical and should have absorption and emission profiles that overlap with the sample compound as much as possible. Quinine sulfate is a common and excellent choice for quinoline compounds.
| Reference Standard | Solvent | Excitation (nm) | Emission Max (nm) | Quantum Yield (ΦR) | Refractive Index (n) |
| Quinine Sulfate | 0.1 M H2SO4 | 350 | 450 | 0.54 | 1.334 |
| Fluorescein | 0.1 M NaOH | 490 | 520 | 0.95 | 1.333 |
| Rhodamine 6G | Ethanol | 520 | 550 | 0.94 | 1.361 |
Table 1: Common Fluorescence Quantum Yield Standards. Data compiled from multiple sources.
Visual Workflow
Figure 1: Workflow for comparative fluorescence quantum yield measurement.
Step-by-Step Experimental Protocol
Step 1: Preparation of Stock Solutions
-
Accurately weigh the reference standard and the quinoline sample compound.
-
Prepare stock solutions (e.g., 1 mM) in the chosen spectroscopic grade solvent. For quinine sulfate, use 0.1 M H2SO4. For the quinoline sample, choose a solvent in which it is highly soluble and stable.
-
Expert Insight: The choice of solvent can significantly alter the quantum yield of quinoline compounds due to solvatochromic effects and specific interactions (e.g., hydrogen bonding). It is crucial to report the solvent used. If possible, use the same solvent for both sample and standard to simplify the calculation (nS = nR).
-
Step 2: Preparation of Working Solutions
-
From the stock solutions, prepare a series of 4-5 dilutions for both the standard and the sample.
-
The target absorbance for these solutions at the intended excitation wavelength should range from 0.01 to 0.1.
-
Trustworthiness Check: Working in this low absorbance range is critical to avoid inner filter effects, where emitted light is reabsorbed by other molecules in the solution, leading to an underestimation of the true fluorescence intensity.
-
Step 3: Absorbance Measurements
-
Set the UV-Vis spectrophotometer to scan a range that covers the absorption of both the sample and the standard.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance spectra for all prepared solutions (sample and standard).
-
For each spectrum, record the absorbance value at the excitation wavelength that will be used for the fluorescence measurement.
Step 4: Fluorescence Measurements
-
Turn on the spectrofluorometer and allow the lamp to stabilize (typically 30 minutes).
-
Select an appropriate excitation wavelength (λex). This is usually the absorption maximum of the compound. Crucially, the same λex must be used for both the sample and the standard solutions.
-
Set the excitation and emission slit widths. Start with 5 nm for both and adjust as needed to obtain good signal-to-noise without saturating the detector. Keep these settings identical for all measurements.
-
Run a fluorescence scan of the blank (pure solvent) to check for background signals or Raman scattering peaks.
-
Measure the emission spectra for all sample and standard solutions. Ensure the scan range covers the entire emission profile of each compound.
Step 5: Data Processing and Calculation
-
Correct Spectra: If your instrument software does not do it automatically, subtract the blank (solvent) spectrum from each of the sample and standard spectra.
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum. Most instrument software packages have a built-in integration function.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).
-
Self-Validation: This plot should yield a straight line passing through the origin. The linearity of this plot confirms that you are working within a concentration range free of inner filter effects and aggregation phenomena. The slope of this line represents the term (I/A) in our equation.
-
-
Calculate Quantum Yield: Determine the gradients (slopes) of the plots for the sample (GradS) and the reference (GradR). Now, calculate the quantum yield of your quinoline sample using the simplified gradient-based equation:
Data Presentation and Interpretation
Raw data should be tabulated clearly to facilitate calculation and review.
| Solution | Absorbance at λex (A) | Integrated Emission Intensity (I) |
| Standard 1 | 0.021 | 1,540,000 |
| Standard 2 | 0.043 | 3,155,000 |
| Standard 3 | 0.065 | 4,780,000 |
| Standard 4 | 0.088 | 6,450,000 |
| Sample 1 | 0.025 | 1,125,000 |
| Sample 2 | 0.050 | 2,260,000 |
| Sample 3 | 0.074 | 3,330,000 |
| Sample 4 | 0.096 | 4,310,000 |
Table 2: Example dataset for a quinoline sample measured against a quinine sulfate standard. λex = 350 nm. Solvent for both is 0.1 M H2SO4 (nS2/nR2 = 1).
From a linear regression of the data in Table 2, you would obtain the gradients (GradS and GradR) to complete the final calculation.
Potential Pitfalls and Troubleshooting
-
Inner Filter Effects: If the plot of intensity vs. absorbance is not linear and curves downwards at higher concentrations, your solutions are too concentrated. Prepare more dilute samples.
-
Solvent Impurities: Unexpected peaks or high background fluorescence often point to contaminated solvents. Always use fresh, spectroscopic grade solvents.
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Mismatched Excitation Wavelength: Using different excitation wavelengths for the sample and standard is a common error and will invalidate the results, as detector response and lamp output vary with wavelength.
-
pH Sensitivity: The fluorescence of many quinoline compounds is highly dependent on pH. Ensure the solvent is appropriately buffered if the compound has ionizable groups to maintain a consistent protonation state.
-
Photobleaching: If the fluorescence signal decreases over time during measurement, the compound may be photobleaching. Reduce the excitation slit width or exposure time.
Conclusion
The comparative method, when performed with care, provides a reliable and accessible means of determining the fluorescence quantum yield of novel quinoline compounds. By maintaining consistency in experimental conditions, working in a dilute regime to avoid artifacts, and using a well-characterized standard, researchers can generate accurate and reproducible data critical for advancing drug discovery and materials science projects.
References
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Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications, 2nd Edition. Wiley-VCH. [Link]
-
Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]
-
Parker, C. A., & Rees, W. T. (1960). Correction of fluorescence spectra and measurement of fluorescence quantum efficiency. The Analyst, 85(1013), 587-600. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy, 3rd Edition. Springer. [Link]
-
Crosby, G. A., & Demas, J. N. (1971). Measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991–1024. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimization of Conrad-Limpach Reaction Conditions
Welcome to the technical support center for the Conrad-Limpach synthesis of 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones). This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this powerful reaction for higher yields and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Problem 1: Low or No Yield in the Cyclization Step
You've successfully synthesized the β-aminoacrylate intermediate, but the high-temperature cyclization is failing or providing minimal product.
Potential Causes:
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Insufficient Temperature: The thermal cyclization is an electrocyclic reaction that requires significant thermal energy to overcome the activation barrier, which involves the temporary loss of aromaticity in the aniline ring.[1] Temperatures below 240 °C are often insufficient for efficient ring closure.[2][3]
-
Improper Solvent Choice: The solvent is not merely a medium but a critical parameter for heat transfer and stability. Using a solvent with a boiling point lower than the required reaction temperature (~250 °C) will prevent the reaction from reaching the necessary energy threshold.[4] Conversely, solvents that are not inert can react with the starting material at high temperatures.
-
Thermal Degradation: While high heat is necessary, prolonged exposure or localized overheating can lead to decomposition of the starting material and product, resulting in tar formation.[5]
-
Atmospheric Contamination: Oxygen can lead to oxidative side products, especially at high temperatures.
Recommended Solutions:
-
Verify and Optimize Temperature:
-
Action: Ensure your heating apparatus (e.g., heating mantle with a sand or oil bath) can accurately reach and maintain 250-260 °C.[5] Use a calibrated high-temperature thermometer placed directly in the reaction setup.
-
Rationale: The rate-determining step is the annulation, which has a high activation energy.[2] Achieving the target temperature is non-negotiable for driving the reaction forward.
-
-
Select an Appropriate High-Boiling Inert Solvent:
-
Action: Switch to a high-boiling, inert solvent. Historically, mineral oil or Dowtherm A were used, but they can be difficult to remove.[1][2][4] Consider modern, less hazardous alternatives.[4][5]
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Rationale: An inert, high-boiling solvent provides uniform heat transfer, prevents localized overheating, and minimizes side reactions.[2] Yields have been shown to increase dramatically from below 30% in solvent-free conditions to over 90% with a proper solvent.[2]
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| Solvent | Boiling Point (°C) | Typical Yield (%) | Notes |
| Mineral Oil | > 275 | ~60-95 | Inexpensive but can be difficult to remove during workup.[1][2][4] |
| Dowtherm A | 257 | ~65-95 | Excellent heat transfer, but can be costly.[4] |
| 2,6-di-tert-butylphenol | 253 | ~65 | Less expensive alternative, often gives a clean product.[4] |
| 1,2,4-trichlorobenzene | 213 | ~50-60 | Lower boiling point, may result in lower yields but is a viable alternative.[4] |
| (Note: Yields are illustrative and highly substrate-dependent)[6] |
-
Ensure an Inert Atmosphere:
-
Action: Conduct the reaction under a gentle stream of an inert gas like Nitrogen or Argon.
-
Rationale: This minimizes the risk of oxidation and subsequent decomposition of the electron-rich aniline derivatives and enamine intermediates at high temperatures.
-
-
Consider Flow Chemistry:
-
Action: For advanced optimization, explore high-temperature continuous flow reactors.
-
Rationale: Flow chemistry allows for very short residence times (minutes) at high temperatures (300–360 °C) and pressures, which can dramatically increase yield, improve safety, and allow the use of lower-boiling solvents like THF under supercritical conditions.[7]
-
Problem 2: Formation of the "Knorr" Product (2-Hydroxyquinoline) Instead of the Desired 4-Hydroxyquinoline
Your analysis shows the major product is the 2-hydroxyquinoline isomer, not the expected 4-hydroxyquinoline.
Potential Causes:
-
Reaction Temperature of Initial Condensation: The regioselectivity of the initial reaction between the aniline and the β-ketoester is highly temperature-dependent.[6][8]
-
Low Temperature (Kinetic Control): At room temperature, the more reactive ketone carbonyl of the β-ketoester is attacked by the aniline, leading to the β-aminoacrylate, the precursor to the 4-hydroxyquinoline (Conrad-Limpach product).[2]
-
High Temperature (Thermodynamic Control): At higher temperatures (e.g., ~140 °C), the reaction becomes reversible. The aniline attacks the less reactive ester carbonyl, which, after rearrangement, forms the more stable β-ketoanilide intermediate.[2] This intermediate then cyclizes to form the 2-hydroxyquinoline (Knorr product).
-
Recommended Solutions:
-
Strict Temperature Control in Step 1:
-
Action: Perform the initial condensation of the aniline and β-ketoester at or below room temperature. Use an ice bath if necessary to dissipate any exotherm.
-
Rationale: This ensures the reaction proceeds under kinetic control, favoring the attack on the keto group and leading exclusively to the desired intermediate for the 4-hydroxyquinoline product.[2][8]
-
-
Isolate the Intermediate:
-
Action: If possible, isolate and purify the β-aminoacrylate intermediate before proceeding to the high-temperature cyclization.
-
Rationale: This provides a clean starting material for the cyclization step and confirms that the correct intermediate has been formed, preventing any unforeseen rearrangements at high temperatures.
-
Workflow & Decision Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in the Conrad-Limpach synthesis.
Caption: Troubleshooting workflow for the Conrad-Limpach synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst sometimes mentioned in the first step? A1: An acid catalyst (e.g., a trace of HCl or H₂SO₄) can accelerate the initial condensation by protonating the keto group of the β-ketoester.[2][6] This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline. It also catalyzes the dehydration step to form the enamine intermediate. However, it should be used judiciously, as excess acid can lead to unwanted side reactions.
Q2: Can I run the cyclization step without a solvent? A2: While early procedures involved heating the neat intermediate, this method often leads to very moderate yields (<30%) and significant charring due to poor heat control.[1][2] The use of a high-boiling inert solvent is one of the most critical optimizations for this reaction, often raising yields to 90% or higher by ensuring uniform heating.[2]
Q3: My product precipitated from the hot reaction solvent. What should I do? A3: This is often the desired outcome. The 4-hydroxyquinoline product can be insoluble in non-polar, high-boiling solvents like mineral oil or Dowtherm A upon cooling.
-
Procedure: Allow the reaction mixture to cool to room temperature. Dilute the mixture with a low-boiling hydrocarbon solvent like hexanes or toluene to further decrease the solubility of your product and wash away the high-boiling solvent.[5] Collect the solid product by vacuum filtration and wash it thoroughly with the hydrocarbon solvent to remove any residual high-boiling solvent.[5]
Q4: Does the final product exist as the 4-hydroxyquinoline (enol) or the 4-quinolone (keto) form? A4: The product is often drawn as the 4-hydroxyquinoline, reflecting its aromaticity. However, there is a keto-enol tautomerism, and it is widely believed that the 4-quinolone (keto) form predominates in the solid state and in many solvents.[2] For the purposes of reaction planning, they are typically considered the same product.
General Experimental Protocol
This is a generalized, two-step protocol. Specific quantities and reaction times should be optimized for your particular substrates.
Step 1: Synthesis of β-Aminoacrylate Intermediate
-
Setup: In a round-bottom flask, combine the substituted aniline (1.0 equiv.) and the β-ketoester (1.0-1.1 equiv.).
-
Catalysis (Optional): Add a single drop of concentrated HCl or a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently warmed (e.g., to 40-50 °C), but avoid high temperatures to prevent Knorr product formation.[2] Water is evolved; for larger scales, using a Dean-Stark apparatus with a solvent like toluene can be effective at driving the reaction to completion.[5]
-
Monitoring: Monitor the reaction by TLC or GC-MS until the aniline is consumed.
-
Workup: The crude product can often be used directly. If purification is needed, remove any solvent under reduced pressure. The resulting oil or solid can be purified by recrystallization or column chromatography.
Step 2: Thermal Cyclization to 4-Hydroxyquinoline
-
Setup: In a three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser under an inert atmosphere (N₂ or Ar), add the crude or purified β-aminoacrylate intermediate.
-
Solvent Addition: Add a high-boiling inert solvent (e.g., Dowtherm A, mineral oil, or 2,6-di-tert-butylphenol) in a ratio of approximately 10-15 mL per gram of intermediate.[5]
-
Heating: Vigorously stir the mixture and heat it to 250-260 °C.[5] The ethanol (or other alcohol from the ester) will distill off during this process.
-
Reaction: Maintain this temperature for 30-60 minutes.[5]
-
Product Isolation: Allow the mixture to cool to room temperature. The product often precipitates. Dilute with hexanes or toluene, and collect the solid by filtration. Wash the solid extensively with the same solvent to remove the high-boiling reaction medium and dry under vacuum.[5]
Reaction Mechanism Overview
Caption: Simplified mechanism of the Conrad-Limpach reaction.
References
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved from [Link]
-
Conrad–Limpach synthesis. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Cárdenas-Pérez, S., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Retrieved from [Link]
-
The synthesis of 4-hydroxyquinolines. (n.d.). ResearchGate. Retrieved from [Link]
-
Shilabin, A. G., & Pratt, R. F. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1569. Retrieved from [Link]
-
Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(23), 7257. Retrieved from [Link]
-
Highly Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Conrad-Limpach Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
Navigating the Labyrinth: A Troubleshooting Guide for the Doebner-von Miller Quinoline Synthesis
Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this classic yet often challenging reaction. Here, we move beyond simple protocols to dissect the causality behind common experimental hurdles, offering field-proven insights to optimize your synthetic outcomes. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has produced a low yield, or worse, failed completely. What are the likely culprits?
A low or non-existent yield in a Doebner-von Miller reaction can often be traced back to several critical factors related to your reagents and reaction conditions.
-
Reagent Purity: The purity of your starting materials, particularly the aniline and the α,β-unsaturated carbonyl compound, is paramount. Impurities can interfere with the reaction cascade, leading to the formation of side products and a diminished yield of the desired quinoline. It is highly recommended to use freshly distilled aniline and high-purity carbonyl compounds.
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be employed.[1][2] An insufficient amount of acid will result in a sluggish or incomplete reaction. Conversely, excessively harsh acidic conditions can promote polymerization and degradation of your starting materials and product.[3]
-
Reaction Temperature and Time: The Doebner-von Miller reaction typically requires heating to proceed at a reasonable rate.[1] However, excessive temperatures can lead to increased tar formation and decomposition.[1][3] It is essential to find the optimal temperature for your specific substrates. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is critical to determine the ideal reaction time and prevent product degradation from prolonged heating.[1][4]
-
Workup Procedure: An improper workup can lead to significant product loss. Incomplete neutralization of the acidic reaction mixture will result in the quinoline product remaining in the aqueous layer as its salt.[1] Ensure thorough neutralization and use an appropriate organic solvent for extraction, performing multiple extractions if necessary to maximize recovery.[1]
Q2: My reaction mixture has turned into a thick, dark tar. How can I prevent this and salvage my product?
Tar formation is arguably the most common and frustrating issue encountered in the Doebner-von Miller synthesis.[1][3] This is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3][5]
Here are several strategies to mitigate this problem:
-
Slow Addition of the Carbonyl Compound: Adding the α,β-unsaturated aldehyde or ketone slowly to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound at any given time, thus favoring the desired reaction over polymerization.[1][3]
-
Employ a Biphasic Solvent System: A highly effective method to reduce polymerization is to use a two-phase system.[3][6][7] By dissolving the α,β-unsaturated carbonyl compound in an immiscible organic solvent (like toluene) and adding it to the aqueous acidic solution of the aniline, you can sequester the carbonyl compound in the organic phase, thereby minimizing its self-condensation in the acidic aqueous phase.[3][8]
-
In Situ Generation of the Carbonyl Compound: For α,β-unsaturated aldehydes that are prone to polymerization, such as acrolein, they can be generated in situ from a more stable precursor.[2][9] For instance, crotonaldehyde can be formed in situ via an aldol condensation of acetaldehyde.[10]
-
Moderators: In the related Skraup synthesis, moderators like ferrous sulfate are used to control the reaction's exothermicity and reduce charring.[5] While less common in the Doebner-von Miller reaction, for highly exothermic reactions, careful temperature control and slow addition of reagents are key.[4]
If you are already faced with a tarry reaction mixture, product isolation can be challenging. Steam distillation is a classic and often effective method for isolating volatile quinoline products from the non-volatile tar.[1][4] For less volatile products, filtration through a plug of silica or celite to remove the worst of the polymeric material, followed by column chromatography, may be necessary.[3]
Q3: I'm observing multiple products in my crude reaction mixture. What are the likely side products and how can I improve selectivity?
The formation of multiple products can be due to a variety of side reactions. Understanding the reaction mechanism is key to diagnosing and solving these issues. The Doebner-von Miller reaction is believed to proceed through a complex fragmentation-recombination pathway.[2][11][12]
-
Partially Hydrogenated Quinolines: The final step of the synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[3][12] If the oxidizing agent is inefficient or if the reaction conditions do not favor complete oxidation, you may isolate dihydro- or even tetrahydroquinoline byproducts. In many cases, an intermediate anil or the α,β-unsaturated carbonyl compound itself can act as the oxidant.[12] If incomplete oxidation is an issue, the addition of a mild oxidizing agent may be beneficial.
-
Regioisomers: When using substituted anilines, particularly meta-substituted anilines, the regiochemical outcome of the cyclization can be unpredictable, leading to a mixture of isomeric quinoline products.[11] The electronic and steric nature of the substituents on both the aniline and the carbonyl compound will influence the regioselectivity.
-
Other Side Products: Other potential side reactions include the formation of imines from the self-condensation of aldehydes, which can then undergo further reactions.[10]
To improve selectivity, careful optimization of the reaction conditions, including the choice of acid catalyst, solvent, and temperature, is essential.[3] A Design of Experiments (DoE) approach can be a powerful tool to systematically explore the reaction space and identify the optimal conditions for your specific substrates.[3]
Q4: I'm using a substituted aniline and getting a very low yield. What could be the issue?
The electronic properties of the substituents on the aniline ring have a significant impact on the reaction's success.
-
Electron-Withdrawing Groups: Anilines bearing strong electron-withdrawing groups are less nucleophilic and therefore react more slowly in the initial Michael addition step. This can lead to very low yields under standard Doebner-von Miller conditions.[3] For such substrates, alternative quinoline syntheses or more forcing reaction conditions might be necessary.
-
Electron-Donating Groups: Conversely, anilines with strong electron-donating groups are more reactive. While this can be beneficial, it can also lead to an increase in side reactions and polymerization if the reaction is not carefully controlled.
A systematic optimization of the reaction conditions is crucial when working with substituted anilines to find the right balance between reactivity and side product formation.[3]
The Underlying Mechanism: A Tale of Fragmentation and Recombination
A key to effective troubleshooting is understanding the reaction mechanism. While debated for many years, isotopic labeling studies have provided strong evidence for a fragmentation-recombination mechanism, particularly with α,β-unsaturated ketones.[2][11][12]
The key steps are:
-
Michael Addition: The reaction begins with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[12]
-
Fragmentation: The resulting adduct can then fragment into an imine and a saturated carbonyl compound.[11][12]
-
Recombination: These fragments then recombine via an aldol-type condensation to form a new, larger α,β-unsaturated imine.[12]
-
Cyclization: This is followed by an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.[12]
-
Aromatization: Finally, the dihydroquinoline is oxidized to the corresponding quinoline.[12]
This mechanism explains the scrambling of isotopic labels observed in the final product and highlights the complexity of the reaction, with multiple reversible and irreversible steps that can be influenced by the reaction conditions.
Visualizing the Path: Reaction and Troubleshooting Workflows
To further clarify the process, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Caption: The fragmentation-recombination mechanism of the Doebner-von Miller synthesis.
Caption: A logical workflow for troubleshooting common issues in the Doebner-von Miller synthesis.
Experimental Protocols
Standard Protocol: Synthesis of 2-Methylquinoline
This protocol is a representative example and may require optimization for different substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq). Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Reaction: Continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol to Minimize Tar Formation: Biphasic Synthesis of 2-Methylquinoline
This modified protocol is designed to reduce polymerization.[3][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the vigorously stirred, refluxing aniline hydrochloride solution over a period of 2-3 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Workup:
-
Cool the mixture to room temperature and separate the aqueous and organic layers.
-
Carefully neutralize the aqueous layer with a concentrated sodium hydroxide solution.
-
Extract the neutralized aqueous layer with the previously separated toluene layer and fresh portions of an organic solvent (e.g., dichloromethane).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Quantitative Data Summary
The yield of the Doebner-von Miller reaction is highly dependent on the specific substrates and reaction conditions. The following table provides illustrative data on how the choice of acid catalyst can impact the yield for a specific reaction.
| Entry | Catalyst (mol %) | Solvent | Time (h) | Yield (%) |
| 1 | Hf(OTf)₄ (10) | Dichloromethane | 48 | 44 |
| 2 | HCl (conc.) | Dichloromethane | 48 | No Reaction |
| 3 | H₂SO₄ (conc.) | Dichloromethane | 48 | No Reaction |
Note: This data is for the reaction of aniline with γ-aryl-β,γ-unsaturated α-ketoesters and illustrates the importance of catalyst selection.[13] Yields for other substrate combinations will vary.
References
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. [Link]
-
ResearchGate. (n.d.). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. [Link]
-
YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]
-
ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]
-
Cambridge University Press & Assessment. (2012). Doebner-von Miller Synthesis. [Link]
-
chemeurope.com. (n.d.). Doebner-Miller reaction. [Link]
-
ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iipseries.org [iipseries.org]
- 9. Doebner-Miller_reaction [chemeurope.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Side reactions in the synthesis of 4-hydroxyquinolines and their prevention
Welcome to the technical support center for the synthesis of 4-hydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted side products. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Side Reactions and Prevention
This section addresses specific issues you may encounter during the synthesis of 4-hydroxyquinolines, with a focus on the widely used Conrad-Limpach and related syntheses.
Problem 1: My reaction is producing a significant amount of the isomeric 2-hydroxyquinoline. How can I favor the formation of the desired 4-hydroxyquinoline?
Answer:
This is a classic regioselectivity challenge in quinoline synthesis, primarily governed by the principles of kinetic versus thermodynamic control. The formation of 2-hydroxyquinoline alongside your target 4-hydroxyquinoline is characteristic of the Knorr quinoline synthesis pathway competing with the Conrad-Limpach pathway.[1][2]
Causality:
The reaction between an aniline and a β-ketoester has two potential sites for the initial nucleophilic attack by the aniline nitrogen: the ketone carbonyl or the ester carbonyl.
-
Kinetic Control (Favors 4-Hydroxyquinoline): At lower temperatures (typically room temperature to around 100 °C), the reaction is under kinetic control. The ketone carbonyl is more electrophilic and sterically accessible than the ester carbonyl, leading to a faster, albeit reversible, attack. This initial condensation forms a β-aminoacrylate (an enamine), which is the key intermediate for the Conrad-Limpach synthesis of 4-hydroxyquinolines.[3][4]
-
Thermodynamic Control (Favors 2-Hydroxyquinoline): At higher temperatures (e.g., above 140 °C), the reaction shifts towards thermodynamic control.[1][3] While the initial attack on the ketone is still faster, its reversibility allows for the slower, but irreversible, attack on the ester carbonyl to eventually dominate. This leads to the formation of a more stable β-keto anilide intermediate. This anilide, upon cyclization, exclusively yields the 2-hydroxyquinoline isomer, a reaction known as the Knorr quinoline synthesis.[5][6]
Prevention Strategies:
-
Strict Temperature Control: Maintain a lower reaction temperature during the initial condensation of the aniline and β-ketoester to favor the kinetic product. The subsequent cyclization step to form the 4-hydroxyquinoline requires a much higher temperature (around 250 °C), but it's crucial that the initial enamine formation is complete before heating to this extent.[1][4]
-
Two-Step Procedure: A reliable approach is to separate the synthesis into two distinct steps:
-
Step 1: Enamine Formation: React the aniline and β-ketoester at a moderate temperature, often with a catalytic amount of acid (like HCl or H₂SO₄) to facilitate the condensation.[1] Monitor the reaction to ensure the complete formation of the β-aminoacrylate intermediate.
-
Step 2: Thermal Cyclization: After the enamine is formed, the reaction mixture is heated to a high temperature (typically 250 °C or higher) in a high-boiling point, inert solvent like mineral oil or Dowtherm A to induce the electrocyclic ring closure to the 4-hydroxyquinoline.[1][7]
-
Experimental Protocol: Two-Step Synthesis of 4-Hydroxy-2-methylquinoline
Step 1: Synthesis of Ethyl 3-anilinobut-2-enoate (Enamine Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄).
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the aniline.
-
Remove any water formed during the reaction, for example, by using a Dean-Stark apparatus if the reaction is run at a slightly elevated temperature (e.g., in toluene).
Step 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline
-
To the flask containing the crude ethyl 3-anilinobut-2-enoate, add a high-boiling, inert solvent such as mineral oil or Dowtherm A.
-
Heat the mixture to 250-260 °C with vigorous stirring.
-
Maintain this temperature for 30-60 minutes. The product will often precipitate from the hot solution.
-
Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane or toluene) to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with the hydrocarbon solvent to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization.
Problem 2: The yield of my 4-hydroxyquinoline is low, and I'm isolating a significant amount of uncyclized enamine intermediate. What's going wrong?
Answer:
The incomplete cyclization of the enamine intermediate is a common issue in the Conrad-Limpach synthesis and is almost always related to the reaction temperature and solvent choice for the cyclization step.[7]
Causality:
The electrocyclic ring closure of the β-aminoacrylate to form the quinoline ring system is a high-activation energy process. This is because it involves the temporary disruption of the aromaticity of the aniline ring.[7] Insufficient thermal energy will result in a sluggish or incomplete reaction.
Prevention Strategies:
-
Ensure Adequate Cyclization Temperature: The cyclization step typically requires temperatures of 250 °C or higher.[4] Ensure your heating apparatus can achieve and maintain this temperature consistently.
-
Choice of Solvent: The use of a high-boiling, inert solvent is critical for efficient heat transfer and to maintain a homogeneous reaction mixture at the required high temperatures.[1][7]
-
Recommended Solvents: Mineral oil, Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), or high-boiling point benzoate esters are effective choices.[7]
-
Avoid Lower-Boiling Solvents: Solvents with boiling points below 250 °C will not allow the reaction to reach the necessary temperature for efficient cyclization.
-
Data Summary: Impact of Solvent Boiling Point on Yield
| Solvent | Boiling Point (°C) | Typical Yield of 4-Hydroxyquinoline | Reference |
| Decahydronaphthalene | ~190 | Low (Primarily uncyclized enamine) | [7] |
| Diphenyl ether | 259 | High | [7] |
| Dowtherm A | 257 | High | [7] |
| Mineral Oil | > 275 | High | [1] |
Problem 3: I am observing the formation of a dimeric or polymeric side product, especially when using electron-rich anilines. How can this be mitigated?
Answer:
The formation of dimeric or polymeric materials can occur under the harsh acidic and high-temperature conditions of some quinoline syntheses. While less documented for the Conrad-Limpach synthesis specifically, analogous reactions like the Skraup and Doebner-von Miller syntheses are known to produce tarry byproducts.[8] In the context of 4-hydroxyquinoline synthesis, dimerization could potentially arise from intermolecular reactions of the enamine intermediate or the final product.
Causality:
Electron-rich anilines can be more susceptible to oxidation and polymerization under acidic conditions. The enamine intermediate itself has nucleophilic and electrophilic character, which could lead to self-condensation reactions. Furthermore, some quinoline derivatives are known to undergo dearomative dimerization under certain conditions.[9]
Prevention Strategies:
-
Control of Acidity: While a catalytic amount of acid is beneficial for the initial enamine formation, excessive acid can promote side reactions. Use only a catalytic amount and consider milder acids if polymerization is a significant issue.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the formation of colored, polymeric byproducts.
-
Gradual Heating: Rapid heating to high temperatures can sometimes lead to localized hotspots and promote decomposition and polymerization. A more gradual increase in temperature during the cyclization step may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the difference between the Conrad-Limpach and the Knorr quinoline synthesis?
A1: The primary difference lies in the regiochemical outcome, which is dictated by the reaction temperature. Both reactions start with an aniline and a β-ketoester. The Conrad-Limpach synthesis, conducted at lower initial temperatures, proceeds through a β-aminoacrylate intermediate to yield a 4-hydroxyquinoline.[1][4] The Knorr synthesis, performed at higher temperatures, favors the formation of a β-keto anilide intermediate, which then cyclizes to a 2-hydroxyquinoline.[1][5]
Q2: Can I use a one-pot procedure for the Conrad-Limpach synthesis?
A2: While a two-step procedure with isolation of the intermediate can offer better control, a one-pot modification is often feasible and more efficient. In a one-pot approach, the aniline and β-ketoester are reacted at a lower temperature to form the enamine, and then the temperature is raised significantly in the same reaction vessel to effect cyclization.[7] The key is to ensure the first step is complete before proceeding to the high-temperature cyclization.
Q3: My 4-hydroxyquinoline product is a keto-enol tautomer. Which form is predominant?
A3: While often referred to as 4-hydroxyquinolines (the enol form), the tautomeric equilibrium generally favors the 4-quinolone (keto form).[1] The specific ratio of tautomers can be influenced by the solvent and the substitution pattern on the quinoline ring.
Q4: Are there alternative, milder methods for the synthesis of 4-hydroxyquinolines?
A4: Yes, while the Conrad-Limpach synthesis is a classic and robust method, other strategies exist. The Gould-Jacobs reaction, for instance, involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield 4-hydroxyquinolines.[10] This method can be advantageous for certain substitution patterns. Additionally, modern synthetic methods are continually being developed to achieve these syntheses under milder conditions.[11]
Visualizing the Reaction Pathways
To better understand the critical branching point in the synthesis, the following diagrams illustrate the competing Conrad-Limpach and Knorr pathways.
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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- 4. synarchive.com [synarchive.com]
- 5. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Knorr Quinoline Synthesis [drugfuture.com]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. en.fly-chem.com [en.fly-chem.com]
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Technical Support Center: Navigating the Solubility of 4-Hydroxyquinoline Derivatives in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges associated with 4-hydroxyquinoline derivatives in biological assays. The lipophilic nature of the quinoline core often leads to poor aqueous solubility, a significant hurdle that can result in inaccurate data and impede research progress.[1][2] This resource offers practical solutions and detailed protocols to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my 4-hydroxyquinoline derivatives poorly soluble in aqueous buffers?
A1: The limited aqueous solubility of 4-hydroxyquinoline derivatives stems from their molecular structure. The quinoline core is an aromatic and hydrophobic system.[1] This inherent lipophilicity results in unfavorable interactions with polar water molecules, leading to low solubility in the aqueous environments typical of most biological assays.[3] The specific solubility is also highly dependent on the nature of the substituents on the quinoline ring; modifications aimed at increasing potency can inadvertently further decrease aqueous solubility.[2]
Q2: I'm starting with a new 4-hydroxyquinoline derivative. What is the first and most common solubilization method to try?
A2: The most straightforward and widely adopted initial approach is to prepare a concentrated stock solution in a water-miscible organic co-solvent, which is then diluted into your aqueous experimental medium.[1][2] Dimethyl sulfoxide (DMSO) is the most frequently recommended co-solvent due to its capacity to dissolve a broad spectrum of both polar and non-polar compounds and its miscibility with water.[2][4][5]
Q3: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay medium. What is happening and how can I prevent this?
A3: This common issue is known as "crashing out" or "precipitation upon dilution."[1][6][7] It occurs because the compound's solubility dramatically decreases as the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution into a predominantly aqueous environment.[4][7] The final DMSO concentration is often too low to maintain the hydrophobic compound in solution.[7] Refer to the troubleshooting guide below for detailed steps to address this.
Q4: How do I determine the appropriate pH for solubilizing my 4-hydroxyquinoline derivative?
A4: 4-Hydroxyquinoline and its derivatives are weak bases.[6][8][9][10] Their solubility is therefore highly dependent on pH.[11][12] To increase solubility, you should aim for a buffer pH that is at least 1-2 units below the pKa of the quinoline nitrogen. At a pH below its pKa, the quinoline nitrogen becomes protonated, forming a more soluble salt.[6] The pKa of the quinoline core is typically around 4.9, but this can be influenced by substituents.[8][11]
Q5: What are cyclodextrins, and how can they improve the solubility of my compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14][15] This structure allows them to encapsulate hydrophobic molecules, like 4-hydroxyquinoline derivatives, within their core, effectively shielding the hydrophobic part of the molecule from the aqueous environment.[15][16][] This formation of an "inclusion complex" increases the apparent water solubility of the guest molecule.[14][15] Derivatives such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their enhanced solubility and reduced toxicity compared to natural cyclodextrins.[16]
Troubleshooting Guide
Issue 1: Compound precipitates from DMSO stock upon dilution in aqueous buffer.
This is a frequent challenge when working with hydrophobic compounds. The following workflow can help troubleshoot this issue.
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent results in biological assays, such as high variability or poor dose-response curves.
This can be a subtle indicator of solubility issues, even if visible precipitation is not apparent.
-
Cause: Microscopic precipitation or aggregation of the compound can lead to an inconsistent concentration of the active, dissolved compound across different assay wells or experiments.[3] Low solubility can also lead to underestimated potency and inaccurate structure-activity relationships.[18]
-
Solution:
-
Confirm Solubility Limit: Perform a kinetic solubility assay to determine the maximum soluble concentration of your compound in the final assay medium.
-
Re-evaluate Solubilization Strategy: If your desired assay concentration is above the solubility limit, you must employ a more robust solubilization method. Consider the protocols for pH adjustment or cyclodextrin complexation outlined below.
-
Vehicle Controls: Always include a vehicle control (assay media with the same final concentration of all solubilizing agents, e.g., DMSO, acid/base, cyclodextrin) in your experiments to ensure the solubilizing agents themselves are not affecting the biological outcome.[4][19]
-
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is suitable for 4-hydroxyquinoline derivatives where the assay can tolerate a non-neutral pH.
Principle: As weak bases, the solubility of 4-hydroxyquinolines increases in acidic conditions due to the protonation of the quinoline nitrogen.[6][8]
Methodology:
-
Determine Target pH: Based on the predicted or known pKa of your compound (the quinoline core pKa is ~4.9), select a buffer pH at least 1-2 units lower.[6][11]
-
Buffer Selection: Choose a buffer system with good buffering capacity in your target pH range (e.g., citrate or acetate buffers for acidic pH).
-
Preparation of Acidic Buffer: Prepare the selected buffer at the target pH.
-
Dissolution:
-
Accurately weigh a small amount of your 4-hydroxyquinoline derivative.
-
Add the acidic buffer to the compound.
-
Use sonication or gentle warming (if the compound is thermally stable) to aid dissolution.[4]
-
-
Stock Solution Preparation: Once dissolved, this can serve as your stock solution. Remember to adjust the pH of your final assay medium accordingly, or ensure that the small volume of acidic stock does not significantly alter the pH of the final assay.
Protocol 2: Solubilization using Cyclodextrins
This method is ideal for increasing the aqueous solubility of hydrophobic compounds, often for in vivo studies or sensitive cell-based assays where organic solvents are undesirable.[13][16]
Principle: Cyclodextrins form inclusion complexes with hydrophobic molecules, increasing their solubility in aqueous solutions.[14][15][]
Methodology:
-
Cyclodextrin Selection: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[16]
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-40% w/v).
-
Complexation:
-
Add an excess amount of the 4-hydroxyquinoline derivative to the HP-β-CD solution.
-
Stir or shake the mixture at a constant temperature for 24-48 hours to allow for equilibrium of complex formation.
-
-
Separation and Quantification:
-
Centrifuge or filter the solution to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the clear supernatant using a validated analytical method like HPLC-UV or LC-MS/MS. This will give you the maximum soluble concentration with that particular cyclodextrin concentration.
-
Caption: Mechanism of cyclodextrin inclusion complexation.
Data Summary Table
| Solubilization Strategy | Advantages | Disadvantages | Typical Starting Concentration |
| Co-solvents (e.g., DMSO) | Simple, effective for a wide range of compounds, good for high-throughput screening. | Can be toxic to cells at higher concentrations (>0.5-1%), risk of precipitation upon dilution.[20][21] | Stock: 10-50 mM; Final Assay: <0.5% v/v.[4] |
| pH Adjustment | Can significantly increase solubility for ionizable compounds, cost-effective. | Limited to assays that can tolerate non-physiological pH, potential for compound instability at extreme pH. | Dependent on compound pKa and desired solubility. |
| Cyclodextrins (e.g., HP-β-CD) | Low toxicity, can significantly increase solubility and bioavailability, suitable for in vivo use.[13][16] | More expensive, may not be effective for all compounds, potential for interactions with other assay components. | 10-40% (w/v) for stock solutions. |
| Surfactants (e.g., Tween® 80) | Can be very effective at solubilizing highly hydrophobic compounds.[3] | Can interfere with biological membranes and assays, cytotoxicity concerns.[22] | Above the critical micelle concentration (CMC). |
References
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
-
Anonymous. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]
-
Popescu, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
-
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link]
-
Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available from: [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available from: [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available from: [Link]
-
Anonymous. High throughput solubility determination with application to selection of compounds for fragment screening. Available from: [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]
-
Anonymous. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Available from: [Link]
-
Kovács, P., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available from: [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available from: [Link]
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Anonymous. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Anonymous. How to enhance drug solubility for in vitro assays?. Available from: [Link]
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Li, Y., et al. (2014). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs. Available from: [Link]
-
Anonymous. Peptide solvent for cell-based Assay?. Available from: [Link]
-
Li, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences. Available from: [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available from: [Link]
-
Al-Ostath, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]
-
Anonymous. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
-
Anonymous. 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Available from: [Link]
-
Kaczor, A. A., et al. (2020). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences. Available from: [Link]
-
Kumar, S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life. Available from: [Link]
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Overcoming poor resolution in NMR spectra of substituted quinolines
A Guide to Overcoming Poor Spectral Resolution
Welcome to the technical support center for NMR analysis of substituted quinolines. This guide is designed for researchers, medicinal chemists, and analytical scientists who encounter challenges in obtaining high-resolution NMR spectra for this important class of N-heterocyclic compounds. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with over a decade of experience in small molecule characterization, I have frequently navigated the intricacies of quinoline NMR.
The inherent electronic nature and structural complexity of the quinoline ring system often lead to frustrating spectral artifacts, such as severe signal overlap and peak broadening. This guide provides in-depth, field-proven troubleshooting strategies and advanced methodologies to help you resolve these issues and extract clear, unambiguous structural information from your data.
Troubleshooting Guide: From Broad Peaks to Sharp Signals
This section addresses the most common issues encountered during the NMR analysis of substituted quinolines in a practical question-and-answer format.
Q1: My aromatic signals are a crowded, unresolved mess. How can I spread them out?
This is the most frequent challenge with substituted quinolines. The 7 protons on the bicyclic system often resonate within a narrow chemical shift range (typically 7.0-9.0 ppm), leading to significant signal overlap that makes assignment impossible.
Core Problem: Insufficient chemical shift dispersion.
Solutions:
-
Change the Solvent: This is the simplest and often most effective first step. Switching from a non-polar solvent like CDCl₃ to a more polar and magnetically anisotropic solvent like DMSO-d₆, Acetonitrile-d₃, or Acetone-d₆ can induce differential shifts in proton resonances, improving signal separation. Aromatic solvents like Benzene-d₆ or Pyridine-d₅ can also be highly effective due to their ability to form specific π-stacking interactions with the quinoline ring, leading to significant changes in the chemical shifts of nearby protons.
-
Use a Lanthanide Shift Reagent (LSR): LSRs are paramagnetic complexes that reversibly bind to Lewis basic sites in the analyte, such as the nitrogen atom in the quinoline ring. This interaction induces large changes in the chemical shifts of nearby protons, with the effect diminishing with distance from the binding site. This "unfolding" of the spectrum can dramatically simplify complex regions.
-
Expert Insight: The most common LSRs are chiral europium or ytterbium complexes. For quinolines, Eu(fod)₃ and Yb(fod)₃ are excellent choices. Start by acquiring a standard ¹H NMR spectrum, then add small, incremental amounts of the LSR (e.g., 0.1 molar equivalents at a time) and re-acquire the spectrum after each addition. Monitor the changes in chemical shifts to achieve optimal separation. Be aware that excessive LSR concentrations can lead to significant peak broadening.
-
-
Increase the Spectrometer's Magnetic Field Strength: If available, moving from a 400 MHz spectrometer to a 600 MHz or higher field instrument will increase chemical shift dispersion linearly with field strength. This provides an instant improvement in resolution for crowded spectral regions.
-
Employ 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing you to trace out spin systems even when signals overlap in the 1D spectrum.
-
TOCSY (Total Correlation Spectroscopy): Extends the correlation beyond direct coupling partners to reveal the entire spin system of a proton network.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which is extremely useful for resolving overlapping proton signals by spreading them out over the much wider carbon chemical shift range.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.
-
Q2: Why are my quinoline proton signals broad and poorly defined?
Peak broadening in the NMR spectra of quinolines can arise from several factors, often related to molecular dynamics or sample conditions.
Core Problems: Intermediate exchange processes, aggregation, or the presence of paramagnetic impurities.
Solutions:
-
Optimize the Temperature: Some substituted quinolines may exist in conformational equilibrium or undergo proton exchange on a timescale that is intermediate on the NMR timescale, leading to broad peaks. Acquiring spectra at different temperatures can help to resolve this.
-
Cooling the sample can slow down the exchange process, potentially sharpening the signals into distinct peaks for each conformer.
-
Heating the sample can accelerate the exchange, causing the broad peak to coalesce into a single, sharp, averaged signal.
-
-
Address Aggregation Issues: Quinolines, especially those with hydrogen-bonding functionalities, can form aggregates or dimers in solution, leading to broad signals.
-
Lower the concentration: Diluting the sample can often break up these aggregates.
-
Change the solvent: Switching to a solvent that disrupts intermolecular interactions (e.g., a more polar or hydrogen-bond-accepting solvent like DMSO-d₆) can prevent aggregation.
-
-
Check for Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals (e.g., from catalysts used in the synthesis) can cause significant line broadening.
-
Filter the sample: Passing the NMR sample through a small plug of Celite or silica in a Pasteur pipette can remove fine particulate matter.
-
Use a chelating agent: Adding a small amount of a chelating agent like EDTA to the sample can sequester paramagnetic metal ions.
-
Workflow for Troubleshooting Poor Resolution in Quinoline NMR
The following diagram outlines a systematic approach to diagnosing and solving common resolution issues.
Preventing degradation of 4-Hydroxy-6-methyl-2-phenylquinoline during storage
Introduction: Understanding the Stability of 4-Hydroxy-6-methyl-2-phenylquinoline
Welcome to the technical support guide for this compound (CAS 1148-49-8). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling.
This compound is a heterocyclic aromatic compound featuring a quinoline core. Its chemical stability is governed by two primary structural features: the 4-hydroxyquinoline system and its existence in a tautomeric equilibrium with its quinolin-4-one form.[1][2] The phenolic hydroxyl group is highly susceptible to oxidation, while the quinoline ring itself can be sensitive to photodegradation.[3][4] An understanding of these inherent chemical liabilities is the first step toward preventing degradation and ensuring experimental reproducibility. Aged or improperly stored samples often appear yellow or brown, indicating potential degradation.[1] This guide provides in-depth FAQs, troubleshooting protocols, and best practices to maintain the purity and efficacy of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For maximum stability, the solid compound should be stored under conditions that mitigate exposure to oxygen, light, and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C | Reduces the rate of potential oxidative and hydrolytic reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The phenolic hydroxyl group is susceptible to oxidation.[4] An inert atmosphere displaces oxygen, preventing oxidative degradation.[5] |
| Light | Protect from Light (Amber Vial) | Quinoline structures are known to be photosensitive and can degrade upon exposure to UV or even ambient light.[3][6] |
| Container | Tightly Sealed, Inert Material | Prevents ingress of atmospheric moisture and oxygen. Use glass vials with PTFE-lined caps. |
| Environment | Dry (e.g., in a desiccator) | The compound is likely hygroscopic; moisture can facilitate hydrolytic degradation. |
Q2: My solid compound has changed color from white/off-white to yellow or brown. Is it degraded?
A visible color change is a strong indicator of degradation. This is common for quinoline derivatives and phenolic compounds upon exposure to air and light.[1] While a slight color change may not significantly impact all applications, it signifies a loss of purity. We strongly recommend performing a purity check using HPLC or TLC (see Troubleshooting Guide 1) before use in sensitive assays.
Q3: What is the best way to store this compound in solution?
Whenever possible, prepare solutions fresh for each experiment.[7] If stock solutions must be stored, follow these guidelines:
-
Solvent Choice: Use high-purity, anhydrous, and degassed solvents. Methanol or DMSO are common choices for phenolic compounds.[8][9] Avoid chlorinated solvents for long-term storage as they can generate acidic impurities.
-
Degassing: Before dissolving the compound, degas the solvent by bubbling with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[10] This removes dissolved oxygen.
-
Storage Conditions: Store aliquots in tightly sealed amber vials with PTFE-lined caps at -20°C or -80°C. The headspace of the vial should be flushed with argon or nitrogen before sealing.
-
Concentration: Storing highly concentrated solutions can sometimes lead to polymerization or precipitation upon freezing.[11] If you observe this, consider storing at a lower concentration.
Q4: How can I quickly check if my compound has degraded?
Thin-Layer Chromatography (TLC) is the fastest method. Spot your stored sample alongside a reference standard (or a freshly opened, new lot) on a silica gel plate. If you observe new spots or significant streaking that is not present in the reference lane, degradation has likely occurred. See Troubleshooting Guide 1B for a detailed protocol.
Understanding Degradation Pathways
The degradation of this compound is primarily driven by three factors: oxidation, photolysis, and hydrolysis. The diagram below illustrates these key triggers and the likely initial points of molecular instability.
Sources
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- 2. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell-Based Assays for Hydrophobic Quinoline Compounds
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with hydrophobic quinoline compounds in cell-based assays. The unique physicochemical properties of these molecules often present significant challenges, leading to data variability and potential misinterpretation of results.[1][2][3][4] This guide provides in-depth troubleshooting advice, detailed protocols, and evidence-based strategies to help you navigate these complexities and ensure the scientific integrity of your work.
Section 1: Understanding the Core Challenges
Hydrophobic quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimalarial properties.[5][6][7] However, their low aqueous solubility is a primary hurdle in the development of reliable cell-based assays.[3][4][8] This often leads to a cascade of issues that can compromise experimental outcomes.
Key issues include:
-
Compound Precipitation: The transition from a high-concentration organic stock solution (typically DMSO) to an aqueous assay medium can cause the compound to precipitate, reducing its effective concentration at the cellular target.[1][2][3]
-
Inaccurate Potency Measurement: Undissolved compound particles are not bioavailable, leading to an underestimation of the compound's true potency (e.g., a falsely high IC50 value).[3][9]
-
Non-Specific Binding: Hydrophobic molecules can adhere to plasticware, serum proteins in the media, and cell membranes, further depleting the concentration of the free compound available to interact with its intended target.[10][11]
-
Cellular Stress and Cytotoxicity: High concentrations of organic solvents used to solubilize these compounds can induce cellular stress or direct cytotoxicity, masking the compound's specific biological effects.[12][13][14][15]
This guide will systematically address these challenges, providing you with the tools to develop robust and reproducible cell-based assays.
Section 2: Troubleshooting Guide & FAQs
This section is designed to provide direct answers to common problems encountered when working with hydrophobic quinoline compounds.
Solubility and Compound Precipitation
Q1: My quinoline compound is precipitating out of solution when I add it to my cell culture medium. What's the first thing I should check?
A1: The first step is to critically evaluate your final solvent concentration. Dimethyl sulfoxide (DMSO) is the most common solvent, but its concentration in the final assay volume is crucial.[3] Many cell lines are sensitive to DMSO concentrations above 1%, and some even show stress responses at concentrations as low as 0.25%.[12][15] Precipitation upon dilution is a classic sign that the aqueous environment cannot support the solubility of your compound at that concentration.[1][2]
Immediate Actions:
-
Visually Inspect: Check your assay plates under a microscope. Precipitate can appear as visible crystals or a thin film on the well bottom.[2]
-
Calculate Final DMSO %: Ensure your final DMSO concentration is as low as possible, ideally below 0.5%, and is consistent across all wells, including controls.[12]
-
Review Dilution Protocol: Adding the DMSO stock directly to the final assay medium containing proteins and other components can sometimes aid solubility compared to a two-step dilution into an intermediate aqueous buffer.[3]
Q2: I've minimized the DMSO concentration, but my compound still isn't soluble. What are my next steps?
A2: If reducing the primary solvent is insufficient, a systematic approach to enhancing solubility is necessary.[16] This involves exploring alternative formulation strategies.
Recommended Strategies:
| Strategy | Mechanism of Action | Key Considerations |
| pH Modification | Quinolines are weak bases and are typically more soluble at a lower pH where they become protonated.[1][5] | Determine the pKa of your quinoline compound. Test solubility in buffers with a pH below the pKa. Be mindful that altering the pH of your cell culture medium can impact cell health. |
| Co-Solvents | Using a mixture of solvents can improve solubility. | Test the tolerance of your cell line to co-solvents like ethanol or polyethylene glycol (PEG).[8][12] Always run vehicle controls with the co-solvent alone. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, encapsulating hydrophobic molecules to increase their aqueous solubility.[17][18][19][20][21] | Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[18] It's crucial to determine the optimal cyclodextrin-to-drug ratio and to test for any effects of the cyclodextrin itself on your assay.[18] |
| Formulation with Serum Proteins | Proteins like bovine serum albumin (BSA) can bind to hydrophobic compounds and help keep them in solution. | This is often inherent to assays using serum-containing media. For serum-free assays, the addition of purified BSA can be a strategy, but be aware this can also lead to non-specific binding.[3] |
A logical workflow for addressing solubility issues is presented below.
Non-Specific Binding
Q3: I suspect my hydrophobic quinoline is binding to the plastic of my assay plates. How can I mitigate this?
A3: Non-specific binding to assay plates is a common issue with hydrophobic compounds and can significantly reduce the effective concentration of your compound.[11]
Strategies to Reduce Non-Specific Binding:
-
Use of Low-Binding Plates: Consider using commercially available low-binding microplates, which have surfaces treated to reduce hydrophobic interactions.
-
Blocking Agents: Pre-coating the wells with a blocking agent can prevent your compound from adhering to the plastic.[22][23]
-
Inclusion of Serum: If your assay can tolerate it, the presence of serum in the culture medium can help to saturate non-specific binding sites on the plastic.
Q4: How can I differentiate between specific and non-specific effects in my cellular assay?
A4: This is a critical aspect of assay development, particularly for compounds that may have off-target effects due to their reactivity or aggregation.[24][25]
Experimental Controls:
-
Inactive Structural Analog: Synthesize or obtain a close structural analog of your quinoline compound that is known to be inactive against your target. This compound should have similar physicochemical properties. If it produces a similar effect in your assay, it suggests a non-specific mechanism.
-
Varying Cell Density: The magnitude of a specific, target-driven effect should be dependent on the expression level of the target, which can often be correlated with cell density.[26] Non-specific effects may be less dependent on cell number.
-
Counter-Screening: Test your compound in a cell line that does not express the target of interest. A lack of activity in this cell line provides evidence for on-target specificity.
Section 3: Essential Protocols
Protocol: Solvent Tolerance Assay
Objective: To determine the maximum concentration of a solvent (e.g., DMSO) that can be used in a cell-based assay without affecting cell viability or the assay readout.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
Solvent (e.g., DMSO)
-
96-well clear-bottom plates (tissue culture treated)
-
Reagent for assessing cell viability (e.g., CellTiter-Glo®, MTT, or similar)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your main experiment. Allow cells to adhere and recover for 24 hours.[26]
-
Solvent Dilution Series: Prepare a serial dilution of your solvent in complete cell culture medium. A typical concentration range to test for DMSO would be from 2% down to 0.015%, with a "media only" control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for the same duration as your planned compound treatment.
-
Viability Assessment: After the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) and plot it against the solvent concentration. The highest concentration that does not significantly reduce the signal compared to the "media only" control is your maximum tolerable solvent concentration.
Protocol: Preparation of a Cyclodextrin Stock Solution for Compound Solubilization
Objective: To prepare a stock solution of a hydrophobic quinoline compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its solubility in aqueous media.
Materials:
-
Hydrophobic quinoline compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS or saline)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your chosen aqueous buffer. A 45% (w/v) solution is a common starting point.
-
Add Compound: Weigh out your quinoline compound and add it directly to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously for several minutes. Sonication in a water bath can also aid in the dissolution and complexation process. The solution should become clear.
-
Sterile Filtration: Sterile filter the final solution through a 0.22 µm filter before use in cell culture.
-
Vehicle Control: Remember to use the same concentration of HP-β-CD in your vehicle control wells to account for any effects of the cyclodextrin itself.[12]
Section 4: Concluding Remarks
Optimizing cell-based assays for hydrophobic quinoline compounds requires a multi-faceted approach that addresses the inherent challenges of poor aqueous solubility. By systematically troubleshooting issues of compound precipitation, minimizing non-specific binding, and carefully controlling for solvent effects, researchers can generate reliable and reproducible data. The strategies and protocols outlined in this guide provide a robust framework for achieving this, ultimately enabling a more accurate assessment of the biological activity of these promising therapeutic agents.
References
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- Benchchem. Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide.
- Olsen, A. K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 8, 49.
- Olsen, A. K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 10(3), e0118365.
- Di, L., & Kerns, E. H. (2006). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of medicinal chemistry, 49(14), 446–451.
- Sakai, Y., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(10), 1234.
- Chaudhri, S. (2018). How can I reduce nonspecific binding in an assay with a hydrophobic ligand?. ResearchGate.
- Popovska, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 28(15), 5849.
- AAT Bioquest. (2024). How to eliminate non-specific binding?.
- ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- de Oliveira, P. R., et al. (2024). In vitro cytotoxicity assessment of different solvents used in pesticide dilution. Toxicology Mechanisms and Methods, 1-7.
- Fenyvesi, É., et al. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Pharmaceutics, 12(12), 1167.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- Kanjickal, D., et al. (2005). Improving delivery of hydrophobic drugs from hydrogels through cyclodextrins. Journal of biomedical materials research. Part A, 74(3), 454–460.
- Benchchem. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
- ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
- Patsnap Synapse. (2025). How to Block a Membrane to Reduce Non-Specific Binding.
- MDPI. (2022). Different Drug Mobilities in Hydrophobic Cavities of Host–Guest Complexes between β-Cyclodextrin and 5-Fluorouracil at Different Stoichiometries: A Molecular Dynamics Study in Water.
- Benchchem. Technical Support Center: Overcoming Poor Cell Permeability of Quinoline Derivatives.
- Gulumian, M., et al. (2024). Dispersion and Dosimetric Challenges of Hydrophobic Carbon-Based Nanoparticles in In Vitro Cellular Studies. Nanomaterials, 14(7), 606.
- PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- LabCluster. Effective Blocking Procedures - ELISA Technical Bulletin - No. 3.
- Kansy, M., & van der Waterbeemd, H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA International Journal for Chemistry, 64(5), 325-329.
- Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies.
- Warner, K. D., et al. (2018). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 24(11), 1484–1497.
- Promega Corporation. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- R&D Systems. Protocols & Troubleshooting Guides.
- MDPI. (2024). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation.
- Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology, 28(3), 261-272.
- MB - About. Assay Troubleshooting.
- Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
- NIH. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
- Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- PubMed. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
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Technical Support Center: Addressing Autofluorescence in Quinoline Probe Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for autofluorescence issues encountered when using quinoline-based fluorescent probes. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven resource to help you achieve high-fidelity imaging data.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Autofluorescence
This section addresses the most common initial questions regarding autofluorescence, providing a foundational understanding for subsequent troubleshooting.
Q1: What is autofluorescence and why is it a problem in my imaging experiments?
A: Autofluorescence is the natural fluorescence emitted by biological materials when excited by light, even without the addition of any fluorescent labels.[1][2][3] This intrinsic fluorescence can originate from various endogenous molecules within cells and tissues.[1] The primary issue with autofluorescence is that it can create a high background signal, which may obscure the specific fluorescence from your quinoline probe, leading to a poor signal-to-noise ratio and making it difficult to accurately detect and quantify your target.[4][5]
Q2: What are the common sources of autofluorescence in my samples?
A: Autofluorescence can stem from several sources within your biological sample and experimental workflow:
-
Endogenous Molecules: Many biological molecules are naturally fluorescent. These include metabolic cofactors like NADH and flavins, structural proteins such as collagen and elastin, and pigmented molecules like lipofuscin, which accumulates with age, particularly in neural tissues.[1][2][3][6] Red blood cells also contribute significantly to autofluorescence due to the heme groups in hemoglobin.[1][7]
-
Fixation Methods: Aldehyde-based fixatives, such as formaldehyde, paraformaldehyde, and glutaraldehyde, are a major cause of fixation-induced autofluorescence.[2][4][8] These fixatives cross-link proteins, which can create fluorescent products.[7][9] The hierarchy of autofluorescence induction is generally glutaraldehyde > paraformaldehyde > formaldehyde.[4][8]
-
Sample Processing: Heat and dehydration steps, often used in sample preparation, can increase autofluorescence, particularly in the red spectrum.[4][7][8]
-
Culture Vessels and Media: Even the materials you use can contribute to background fluorescence. For example, polystyrene culture dishes can be fluorescent; switching to glass-bottom dishes is often recommended.[10][11] Components in your cell culture media may also be fluorescent.
Q3: How do I know if the background in my image is from autofluorescence or non-specific probe binding?
A: This is a critical diagnostic step. To distinguish between autofluorescence and non-specific binding, you should always include the following controls in your experiment:
-
Unstained Control: Image a sample that has gone through all the processing steps (fixation, permeabilization, etc.) but has not been incubated with any fluorescent probe. Any signal you detect in this sample is attributable to autofluorescence.[1]
-
Secondary Antibody Only Control (if applicable): If you are using a primary and a fluorescently-labeled secondary antibody, a control with only the secondary antibody will reveal any non-specific binding of the secondary antibody.
By comparing the signal in these controls to your fully stained sample, you can determine the relative contributions of autofluorescence and non-specific binding to your background.[4][8]
Q4: Are quinoline probes particularly susceptible to autofluorescence interference?
A: Quinoline-based probes are a versatile class of fluorophores with a wide range of applications in bioimaging.[12][13] Their susceptibility to autofluorescence interference depends largely on their specific excitation and emission spectra. Many common endogenous autofluorescent species, such as NADH and flavins, fluoresce in the blue and green regions of the spectrum.[3][4] If your quinoline probe also emits in this range, you are more likely to encounter significant interference. However, some advanced quinoline probes are designed for multiphoton microscopy and emit in the far-red, which can help to mitigate autofluorescence issues.[12][13]
Section 2: Troubleshooting Guides - Tackling Specific Autofluorescence Challenges
This section provides detailed, step-by-step guidance for resolving specific autofluorescence problems you may encounter during your experiments with quinoline probes.
Issue 1: High background fluorescence in formalin-fixed, paraffin-embedded (FFPE) tissues.
FFPE tissues are notoriously prone to high autofluorescence due to the chemical cross-linking induced by formalin fixation.[14]
Root Cause Analysis:
Formaldehyde reacts with amines in proteins to form Schiff bases, which are fluorescent.[9][15] This process is exacerbated by the heat used during paraffin embedding.[4][8]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting high background in FFPE tissues.
Step-by-Step Protocols:
1. Optimize Fixation:
-
Rationale: Minimizing the fixation time can reduce the formation of fluorescent cross-links.[4][8]
-
Protocol:
-
Determine the minimum fixation time required for your tissue type and size.
-
Consider using 4% paraformaldehyde instead of 10% formalin, as it tends to produce less autofluorescence.[8][9]
-
If your experimental design allows, explore non-aldehyde fixatives like ice-cold methanol or ethanol, especially for cell surface markers.[1][8][10]
-
2. Chemical Quenching with Sodium Borohydride:
-
Rationale: Sodium borohydride is a reducing agent that converts the aldehyde groups responsible for fluorescence into non-fluorescent alcohol groups.[3][16]
-
Protocol:
-
After rehydration of your tissue sections, prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate the sections for 10-15 minutes at room temperature.
-
Wash thoroughly with PBS (3 x 5 minutes) before proceeding with your staining protocol.
-
3. Sudan Black B Treatment:
-
Rationale: Sudan Black B is a lipophilic dye that can quench autofluorescence, particularly from lipofuscin.[17][18][19]
-
Protocol:
Issue 2: Autofluorescence in highly metabolic or aged tissues (e.g., liver, brain).
Tissues with high metabolic activity or from aged animals often have high levels of autofluorescent molecules like lipofuscin and NADH.[6][22][23]
Root Cause Analysis:
-
Lipofuscin: These are autofluorescent granules of oxidized proteins and lipids that accumulate in lysosomes with age.[2][17] They have a broad emission spectrum, making them particularly problematic.[2]
-
NADH: This metabolic coenzyme is highly fluorescent, with an emission peak around 450 nm, which can interfere with blue and green fluorophores.[4]
Troubleshooting Strategies:
| Strategy | Principle | Best For | Considerations |
| Spectral Unmixing | Computationally separates the spectral signature of autofluorescence from the probe's signal. | Tissues with complex or widespread autofluorescence. | Requires a confocal microscope with a spectral detector and appropriate software.[24][25] |
| Photobleaching | Intentionally "burning out" the autofluorescence with high-intensity light before imaging the specific signal. | Samples where the autofluorescence is more susceptible to photobleaching than the quinoline probe. | Can potentially damage the tissue or the target epitope.[26][27][28] |
| Choice of Fluorophore | Using probes that emit in the far-red or near-infrared, where endogenous autofluorescence is minimal.[4][8][26] | General strategy for all autofluorescent tissues. | Requires an imaging system capable of detecting far-red emissions. |
| Commercial Quenchers | Reagents like TrueBlack™ are specifically designed to quench lipofuscin autofluorescence with minimal background.[17][29] | Tissues with high lipofuscin content, such as the brain and retina.[17][19] | May slightly quench the signal of interest; optimization of incubation time is key.[20] |
Experimental Protocol: Spectral Unmixing
-
Acquire a Reference Spectrum for Autofluorescence: On an unstained control sample, acquire a lambda stack (a series of images at different emission wavelengths) to determine the spectral profile of the autofluorescence.
-
Acquire a Reference Spectrum for Your Quinoline Probe: On a sample stained only with your quinoline probe (or a pure sample of the probe), acquire its reference spectrum.
-
Image Your Experimental Sample: Acquire a lambda stack of your fully stained experimental sample.
-
Perform Linear Unmixing: Use the software on your confocal microscope to mathematically separate the autofluorescence and probe signals in your experimental image based on their unique spectral profiles.[30]
Caption: Workflow for spectral unmixing to separate autofluorescence.
Section 3: Data Summary Tables
Common Endogenous Autofluorescent Species
| Molecule | Excitation Range (nm) | Emission Range (nm) | Common Location |
| NADH | ~340-360 | ~440-470 | Mitochondria, metabolically active cells[4] |
| Flavins (FAD) | ~450 | ~520-540 | Mitochondria |
| Collagen | ~340-400 | ~400-500 | Extracellular matrix |
| Elastin | ~350-450 | ~420-520 | Extracellular matrix, blood vessels[2] |
| Lipofuscin | Broad (345-490) | Broad (460-670) | Lysosomes, aged cells (especially neurons)[2] |
Comparison of Autofluorescence Reduction Methods
| Method | Target Autofluorescence | Reported Efficacy | Potential Drawbacks |
| Sodium Borohydride | Aldehyde-induced | Effective for Schiff bases[3] | Can have mixed results[4][8] |
| Sudan Black B | Lipofuscin, general background | 65-95% reduction[18][20] | Can introduce background in far-red channels[17] |
| Commercial Reagents (e.g., TrueBlack™) | Lipofuscin | 89-93% reduction[29] | Can slightly quench specific signal |
| Vector® TrueVIEW™ | Aldehyde fixation, RBCs, collagen, elastin | Significant reduction[29] | Not effective against lipofuscin |
| Photobleaching | General | Varies, can be highly effective[27][31] | Risk of sample damage, time-consuming |
| Spectral Unmixing | All sources | High, can separate overlapping spectra[24][30] | Requires specialized equipment and software |
References
-
Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. Retrieved January 12, 2026, from [Link]
-
Effect of Fixation and Mounting on Fluorescence Lifetime of Cellular Autofluorescence. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
How to Reduce Autofluorescence. (2021, June 29). Labcompare. Retrieved January 12, 2026, from [Link]
-
Spectral unmixing for multispectral fluorescence imaging using prior knowledge of spectral signatures. (n.d.). SPIE Digital Library. Retrieved January 12, 2026, from [Link]
-
Causes of Autofluorescence. (2022, July 21). Visikol. Retrieved January 12, 2026, from [Link]
-
Effect of Fixation and Mounting on Fluorescence Lifetime of Cellular Autofluorescence. (2019). IEEE Xplore. Retrieved January 12, 2026, from [Link]
-
How to Reduce Autofluorescence. (n.d.). SouthernBiotech. Retrieved January 12, 2026, from [Link]
-
Quenching autofluorescence in tissue immunofluorescence. (2017, September 4). Wellcome Open Research. Retrieved January 12, 2026, from [Link]
-
What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Effect of Fixation and Mounting on Fluorescence Lifetime of Cellular Autofluorescence. (2019). IEEE Xplore. Retrieved January 12, 2026, from [Link]
-
What is Autofluorescence? A Quick Explainer for Biologists. (2024, October 2). Bitesize Bio. Retrieved January 12, 2026, from [Link]
-
Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Troubleshooting in Fluorescent Staining. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]
-
SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Autofluorescence Quenching. (2021, September 8). Visikol. Retrieved January 12, 2026, from [Link]
-
Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). Keyence. Retrieved January 12, 2026, from [Link]
-
Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. (n.d.). CORE. Retrieved January 12, 2026, from [Link]
-
LUMoS Spectral Unmixing Fiji/ImageJ Plugin. (n.d.). GitHub. Retrieved January 12, 2026, from [Link]
-
LUMoS Spectral Unmixing Fiji/ImageJ Plugin. (n.d.). Retrieved January 12, 2026, from [Link]
-
Formalin fixation and paraffin embedding interfere with preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD two photon excited fluorescence. (2023, June 17). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. (2021, November 11). bioRxiv. Retrieved January 12, 2026, from [Link]
-
How is autofluorescence of tissues/exoskeleton influenced by Formalin fixation? (2021, November 15). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. (2025, January 14). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Autofluorescence as an Aid to Discovery. (2023, October 24). Bliq Photonics. Retrieved January 12, 2026, from [Link]
-
Optimized immunofluorescence for liver structure analysis: Enhancing 3D resolution and minimizing tissue autofluorescence. (n.d.). Oxford Academic. Retrieved January 12, 2026, from [Link]
-
Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. (2023, February 8). MDPI. Retrieved January 12, 2026, from [Link]
-
Challenges of Autofluorescence in Neuroscience. (2025, May 20). Bitesize Bio. Retrieved January 12, 2026, from [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023, February 22). Juniper Publishers. Retrieved January 12, 2026, from [Link]
-
Autofluorescence–Fixed cell imaging: 5 steps for publication-quality images. (2018, February 5). YouTube. Retrieved January 12, 2026, from [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023, February 22). Crimson Publishers. Retrieved January 12, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Hydroxyquinoline Isomers and Their Derivatives
Introduction: The Quinoline Scaffold and the Quest for Selective Cytotoxicity
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Among these, hydroxyquinolines have garnered significant attention for their potential as anticancer agents. The position of the hydroxyl group on the quinoline core, along with other substitutions, dramatically influences the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of the cytotoxic effects of hydroxyquinoline isomers, with a particular focus on 4-hydroxyquinoline and 8-hydroxyquinoline derivatives. We will delve into the structure-activity relationships that govern their anticancer potential, explore the underlying molecular mechanisms, and provide detailed protocols for assessing their cytotoxic effects in a research setting.
Comparative Cytotoxicity: A Tale of Isomers and Substituents
The cytotoxic potential of hydroxyquinolines is profoundly dictated by the location of the hydroxyl group. Studies have indicated that among the simple isomers, 8-hydroxyquinoline exhibits a more pronounced antitumor effect compared to its 4-, 6-, and 7-hydroxy counterparts, which have shown minimal activity.[2] This highlights the critical role of the hydroxyl group's position in conferring cytotoxic properties. The 8-hydroxy position, in particular, facilitates metal chelation, a key aspect of its biological activity.[1][3]
The addition of various functional groups to the hydroxyquinoline scaffold allows for the fine-tuning of cytotoxic potency and selectivity. The following tables summarize the 50% inhibitory concentration (IC50) values for a range of 4-hydroxyquinoline and 8-hydroxyquinoline derivatives against several human cancer cell lines, providing a basis for a detailed structure-activity relationship (SAR) analysis.
Table 1: Cytotoxicity (IC50, µM) of 4-Hydroxyquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Benzylidene derivative 20 | Colo 205 (Colon Adenocarcinoma, sensitive) | 2.34 |
| Benzylidene derivative 20 | Colo 320 (Colon Adenocarcinoma, resistant) | 4.61 |
| Benzylidene derivative 13b | Colo 205 (Colon Adenocarcinoma, sensitive) | 8.1 |
| Benzylidene derivative 13b | Colo 320 (Colon Adenocarcinoma, resistant) | 4.58 |
| Benzylidene derivative 13a | Colo 205 (Colon Adenocarcinoma, sensitive) | 11.86 |
| Benzylidene derivative 13a | Colo 320 (Colon Adenocarcinoma, resistant) | 8.19 |
| Benzylidene derivative 29 | Colo 320 (Colon Adenocarcinoma, resistant) | 9.86 |
Data sourced from reference[4]. IC50 values below 20 µM are considered cytotoxic.[4]
Table 2: Cytotoxicity (IC50, µM) of 8-Hydroxyquinoline and Its Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 8-Hydroxyquinoline (8-HQ) | Raji (B-cell lymphoma) | ~2.5 |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (B-cell lymphoma) | 0.438 |
| 5,7-Dichloro-8-quinolinol (CCQ) | Raji (B-cell lymphoma) | ~2.0 |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Raji (B-cell lymphoma) | ~2.8 |
| 5,7-Diiodo-8-hydroxyquinoline (IIQ) | Raji (B-cell lymphoma) | ~6.0 |
| 8-Hydroxy-2-quinolinecarbaldehyde | T-47D (Breast carcinoma) | <12.5 |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | 6.25 |
Data for Raji cell line sourced from reference[5]. Data for T-47D and Hep3B cell lines sourced from reference[2].
Structure-Activity Relationship (SAR) Insights
The data reveals several key trends:
-
Influence of the Hydroxyl Group Position : As previously noted, the 8-hydroxy position is generally associated with higher cytotoxicity than other positions.[2]
-
Electron-Withdrawing Groups : The addition of a nitro group at the 5-position of 8-hydroxyquinoline (Nitroxoline) dramatically increases its cytotoxic potency, making it the most active compound among the tested analogues against the Raji cell line.[5]
-
Halogenation : Halogenation at the 5 and 7 positions of the 8-hydroxyquinoline ring, as seen in Clioquinol and its dichloro- and diiodo-analogs, also modulates cytotoxicity.[5]
-
Substitutions on 4-Hydroxyquinoline : For the 4-hydroxyquinoline scaffold, the addition of benzylidene groups can confer significant cytotoxic activity, with some derivatives showing high potency against both doxorubicin-sensitive and -resistant colon cancer cells.[4][6]
Mechanisms of Cytotoxicity: A Multi-pronged Attack on Cancer Cells
Hydroxyquinoline derivatives exert their cytotoxic effects through a variety of mechanisms, often inducing a cascade of events that lead to cell death.
Induction of Apoptosis
A primary mechanism of cytotoxicity for many hydroxyquinoline derivatives is the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway : Some derivatives have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This, in turn, activates caspase-9, which then activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and cell death. The process is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax being upregulated by some quinoline derivatives.
-
Extrinsic Pathway : The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface. This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, linking the extrinsic and intrinsic pathways.
Below is a diagram illustrating a simplified apoptosis signaling pathway that can be activated by hydroxyquinoline derivatives.
Caption: A simplified model of apoptosis induction by hydroxyquinoline derivatives.
Generation of Reactive Oxygen Species (ROS)
Several hydroxyquinoline derivatives have been found to increase the intracellular levels of reactive oxygen species (ROS).[5] Elevated ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, and ultimately triggering apoptosis.
Metal Chelation
The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions is a key feature of their biological activity.[1][3] By binding to essential metal ions like iron and copper, these compounds can disrupt the function of metalloenzymes that are crucial for cell survival and proliferation.
Experimental Protocols: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is a reliable way to determine the cytotoxic effects of compounds.
Principle
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each hydroxyquinoline isomer/derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration, typically <0.5%) and a positive control (e.g., Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Conclusion
The cytotoxic effects of hydroxyquinolines are intricately linked to their isomeric structure and the nature of their substituents. While 8-hydroxyquinoline has emerged as a particularly promising scaffold, derivatives of 4-hydroxyquinoline also demonstrate significant anticancer potential. The ability of these compounds to induce apoptosis, generate ROS, and chelate metal ions underscores their multifaceted mechanisms of action. A thorough understanding of the structure-activity relationships, as outlined in this guide, is essential for the rational design of novel hydroxyquinoline-based therapeutics with enhanced potency and selectivity against cancer cells. The provided experimental protocol for the MTT assay serves as a foundational method for researchers to further explore the cytotoxic landscape of this important class of compounds.
References
Sources
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- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Antimicrobial Spectrum of 4-Hydroxy-6-methyl-2-phenylquinoline
Introduction: The Quinoline Scaffold and the Imperative for Novel Antimicrobials
The relentless rise of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds and an exploration of novel chemical entities.[1] Among these, the quinoline ring system, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry.[2] Its derivatives are known to exhibit a wide range of pharmacological activities, including potent antibacterial and antifungal effects.[3] Compounds based on this scaffold have shown activity against both Gram-positive and Gram-negative bacteria, making them a focal point for the development of broad-spectrum therapeutic agents.[4][5]
This guide addresses a specific derivative, 4-Hydroxy-6-methyl-2-phenylquinoline (CAS: 1148-49-8).[6] While structurally promising, its specific antimicrobial profile remains largely uncharacterized in publicly accessible literature. Therefore, this document serves not as a repository of existing data, but as a comprehensive methodological framework for researchers aiming to rigorously validate its antimicrobial spectrum. We will proceed through a logical, multi-phase experimental workflow, explaining the causality behind each step and providing self-validating protocols that ensure data integrity and reproducibility.
Phase 1: Establishing the Primary Antimicrobial Spectrum via Minimum Inhibitory Concentration (MIC) Determination
The foundational step in characterizing any potential antimicrobial is to determine the lowest concentration required to inhibit the visible growth of a microorganism.[1] This is the Minimum Inhibitory Concentration (MIC). For this, the broth microdilution method is the gold standard, favored for its quantitative results and amenability to high-throughput screening. It is a methodology standardized by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).[1][7]
Causality of Method Selection:
The broth microdilution assay is chosen over simpler methods like disk diffusion for several key reasons:
-
Quantitative Data: It yields a precise MIC value (e.g., in µg/mL), which is essential for comparative analysis and structure-activity relationship (SAR) studies.[7] Disk diffusion only provides a qualitative measure of sensitivity (the zone of inhibition).
-
Standardization: The protocol is highly standardized, allowing for robust comparison of results across different laboratories and studies.[1]
-
Efficiency: The 96-well plate format allows for the simultaneous testing of multiple compound concentrations against various microbial strains.[8]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum: a. Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate. b. Inoculate the colonies into a tube containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). c. Incubate the culture at the appropriate temperature (e.g., 35-37°C) with agitation until it reaches the turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[8] d. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
Preparation of this compound and Comparator Compounds: a. Prepare a high-concentration stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay does not exceed 1%, as it can affect microbial growth. b. In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in broth to create a range of concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL). c. Prepare identical dilution plates for comparator antibiotics. The choice of comparators is critical for contextualizing the results.
-
Inoculation and Incubation: a. Add the standardized microbial inoculum to each well containing the compound dilutions. b. Include essential controls on every plate:
- Positive Control: Inoculum in broth with no compound, to confirm normal microbial growth.
- Negative Control: Sterile broth only, to check for contamination.
- Solvent Control: Inoculum in broth with the highest concentration of DMSO used, to ensure the solvent has no inhibitory effect. c. Seal the plate and incubate for 16-20 hours (for most bacteria) or 24-48 hours (for fungi) under appropriate atmospheric conditions.[8]
-
Determination of MIC: a. Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.[7]
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Proposed Test Panel and Comparator Drugs
To establish a broad-spectrum profile, a diverse panel of microorganisms is essential.
| Category | Organism | Significance | Comparator Drug |
| Gram-Positive | Staphylococcus aureus (ATCC 29213) | Common cause of skin and systemic infections | Vancomycin |
| Enterococcus faecalis (ATCC 29212) | Opportunistic pathogen, often antibiotic-resistant | Linezolid | |
| Gram-Negative | Escherichia coli (ATCC 25922) | Indicator of gut flora, common pathogen | Ciprofloxacin |
| Pseudomonas aeruginosa (ATCC 27853) | Known for intrinsic and acquired resistance | Meropenem | |
| Fungal | Candida albicans (ATCC 90028) | Common cause of opportunistic fungal infections | Fluconazole |
| Aspergillus fumigatus (ATCC 204305) | Pathogenic mold, causes aspergillosis | Amphotericin B |
Phase 2: Differentiating Bacteriostatic vs. Bactericidal Activity
An MIC value reveals the concentration that inhibits growth, but not whether it kills the organism (bactericidal) or merely pauses its replication (bacteriostatic). This distinction is clinically crucial. The Minimum Bactericidal Concentration (MBC) assay is a direct extension of the MIC test designed to answer this question.
Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay
-
Prerequisite: Perform the MIC assay as described in Phase 1.
-
Subculturing: From each well in the MIC plate that showed no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL).
-
Plating: Spot the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar) that contains no antimicrobial agent.
-
Incubation: Incubate the agar plate overnight at the appropriate temperature.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Interpreting the MIC/MBC Ratio
The relationship between the MIC and MBC is informative:
-
If MBC/MIC ≤ 4 , the compound is generally considered bactericidal .
-
If MBC/MIC > 4 , the compound is considered bacteriostatic .
Phase 3: Characterizing the Dynamics of Antimicrobial Action
To understand the speed and concentration-dependency of the antimicrobial effect, a time-kill kinetic assay is performed. This provides a dynamic view of the compound's activity, which is far more informative than the static endpoint of an MIC assay.[9]
Experimental Protocol: Time-Kill Kinetic Assay
-
Setup: Prepare flask cultures containing a standardized inoculum (approx. 5 x 10⁵ CFU/mL) of the target microorganism.
-
Treatment: Add this compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a no-drug growth control.
-
Sampling: At defined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of the aliquot and plate onto agar to determine the number of viable CFUs/mL.
-
Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Phase 4: Preliminary Safety and Selectivity Profiling
A potent antimicrobial is only useful if it is selective for microbial cells over host cells. A preliminary assessment of cytotoxicity is a critical step in the validation process. The MTT assay is a standard colorimetric method to assess cell viability.[8]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed a 96-well plate with a suitable human cell line (e.g., HEK293, a human embryonic kidney line) and incubate until cells adhere and are in a logarithmic growth phase.
-
Compound Treatment: Expose the cells to the same serial dilutions of this compound used in the MIC assay. Include a vehicle control (DMSO) and an untreated control. Incubate for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization and Measurement: After incubation, dissolve the formazan crystals with a solubilizing agent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the concentration that reduces cell viability by 50% (CC₅₀).
Calculating the Selectivity Index (SI)
The SI provides a quantitative measure of the compound's therapeutic window. SI = CC₅₀ / MIC A higher SI value is desirable, indicating that the compound is more toxic to the microbe than to host cells.
Diagram: Overall Validation Workflow
Caption: A multi-phase workflow for validating a novel antimicrobial agent.
Conclusion: A Framework for Objective Comparison
By systematically executing these four phases, a researcher can generate a robust, multi-dimensional dataset for this compound. This data, when summarized in clear tables and compared against established antibiotics, provides the objective foundation required for a high-quality comparison guide. This rigorous approach moves beyond a simple declaration of activity to provide a nuanced understanding of a compound's potency, mode of action, kinetics, and preliminary safety profile—essential information for any drug development professional seeking the next generation of antimicrobial agents.
References
-
Title: Antibacterial Properties of Quinoline Derivatives: A Mini-Review Source: Biointerface Research in Applied Chemistry URL: [Link]
-
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A Senior Application Scientist's Guide to Quinoline Synthesis: Conrad-Limpach vs. Doebner-von Miller
Welcome to a comprehensive comparison of two cornerstone methods in heterocyclic chemistry: the Conrad-Limpach and Doebner-von Miller syntheses. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuances, advantages, and practical limitations of these pathways for accessing the quinoline scaffold, with a specific focus on the synthesis of 4-hydroxyquinolines—a privileged core in medicinal chemistry.
The 4-hydroxyquinoline motif is central to a wide array of pharmacologically active agents, including antibacterial fluoroquinolones, anti-inflammatory drugs, and novel treatments for drug-resistant malaria and HIV.[1][2] The choice of synthetic route is therefore a critical decision, dictating not only the feasibility and yield but also the substitution patterns achievable in the final product. This document provides an in-depth analysis of two classical, yet enduringly relevant, synthetic strategies to empower you to make the most informed decision for your research.
The Conrad-Limpach Synthesis: A Direct Route to 4-Hydroxyquinolines
First described in 1887 by Max Conrad and Leonhard Limpach, this synthesis provides a direct and powerful method for constructing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[1][3][4][5][6] The reaction proceeds through the condensation of an aniline with a β-ketoester.[1][6]
Reaction Mechanism and Causality
The synthesis is a two-stage process, with distinct temperature requirements guiding the reaction pathway.
-
Formation of the Enamine Intermediate: In the first step, conducted at moderate temperatures (typically room temperature to ~140 °C), the aniline nucleophilically attacks the highly reactive keto group of the β-ketoester. This kinetically favored reaction forms a Schiff base, which rapidly tautomerizes to the more stable β-aminoacrylate (an enamine) intermediate.[1][7]
-
Thermal Cyclization: The critical, rate-determining step is the thermal electrocyclic ring closure of the enamine intermediate.[1] This step requires significant thermal energy, with temperatures typically reaching ~250 °C, to overcome the activation barrier associated with breaking the aromaticity of the aniline ring during cyclization.[1][3][8] Following the ring closure, elimination of an alcohol and subsequent tautomerization yields the final 4-hydroxyquinoline product.[1][6]
The choice of solvent is paramount for the success of the high-temperature cyclization. Early procedures performed without a solvent resulted in moderate yields, often below 30%.[1][4] Limpach later demonstrated that using a high-boiling, inert solvent such as mineral oil or diphenyl ether dramatically improves yields, in many cases to over 95%, by ensuring efficient heat transfer and preventing decomposition of the reactants at such high temperatures.[1][4]
Caption: High-level overview of the Conrad-Limpach synthesis workflow.
Regioselectivity: The Knorr Variation
A critical consideration is the regioselectivity of the initial aniline attack. While attack at the ketone is kinetically favored at lower temperatures, Ludwig Knorr observed that at higher initial reaction temperatures (~140 °C), the aniline can attack the less reactive ester group.[1] This thermodynamically favored pathway leads to a β-keto acid anilide intermediate, which upon cyclization yields a 2-hydroxyquinoline, a reaction now known as the Knorr quinoline synthesis.[1] Careful temperature control in the initial condensation step is therefore essential to ensure the desired 4-hydroxyquinoline isomer is formed.
The Doebner-von Miller Synthesis: A General Pathway to Quinolines
The Doebner-von Miller reaction, also considered a modification of the Skraup synthesis, is a more general method for preparing a wide variety of substituted quinolines.[9][10][11] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound (aldehyde or ketone) in the presence of a strong acid catalyst.[9][10][12]
Reaction Mechanism and Causality
The mechanism of the Doebner-von Miller reaction is considerably more complex than the Conrad-Limpach synthesis and has been a subject of debate. Isotopic labeling studies support a fragmentation-recombination pathway.[9][11][13][14]
-
Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.[9]
-
Fragmentation-Recombination: The resulting adduct can fragment into an imine and a saturated carbonyl compound. These fragments can then recombine via an aldol-type condensation to form a new, larger α,β-unsaturated imine.[9][13][14] This fragmentation-recombination sequence is key to explaining the product distributions observed in crossover experiments.[11][13]
-
Cyclization: The newly formed imine undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring, forming a dihydroquinoline intermediate.[9]
-
Aromatization: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline product. This often requires an external oxidizing agent (like nitrobenzene), although in some cases, an intermediate anil or the α,β-unsaturated carbonyl itself can act as the oxidant.[9]
Caption: The fragmentation-recombination pathway of the Doebner-von Miller synthesis.
Challenges and Limitations
While versatile, the Doebner-von Miller reaction is not without its challenges. The strongly acidic and often high-temperature conditions can lead to the polymerization of the α,β-unsaturated starting material, resulting in significant tar formation and difficult product isolation.[15] Furthermore, the reaction is most suitable for sterically accessible α,β-unsaturated aldehydes; γ-substituted or sterically hindered substrates often yield complex mixtures with only trace amounts of the desired quinoline.[15][16][17] Most importantly for this guide, this method does not directly produce 4-hydroxyquinolines. Specific α,β-unsaturated starting materials would be required to install a hydroxyl group or a precursor at the 4-position, making it a less direct route compared to the Conrad-Limpach synthesis.
Head-to-Head Comparison: Performance and Application
The choice between these two syntheses hinges on the specific target molecule and the researcher's priorities regarding directness, reaction conditions, and potential side products.
| Feature | Conrad-Limpach Synthesis | Doebner-von Miller Synthesis |
| Product Type | Directly yields 4-hydroxyquinolines (4-quinolones) | General synthesis for substituted quinolines; does not directly yield 4-hydroxyquinolines. |
| Starting Materials | Anilines + β-Ketoesters | Anilines + α,β-Unsaturated Carbonyls |
| Key Reaction Steps | Enamine formation followed by thermal electrocyclization.[1][7] | Michael addition, fragmentation-recombination, cyclization, and oxidation.[9][14] |
| Reaction Conditions | Very high temperatures (~250 °C) for cyclization; often acid-catalyzed.[1][3][4] | Strong Brønsted or Lewis acid catalysis; often requires an external oxidizing agent.[9][11] |
| Typical Yields | Can be very high (>90%) with high-boiling inert solvents.[1] | Highly variable; can be low due to tar formation and side reactions.[9][15] |
| Key Advantages | Direct, often high-yielding route to the 4-hydroxyquinoline core. | High versatility for a wide range of quinoline substitution patterns. |
| Key Disadvantages | Harsh thermal conditions; potential for 2-hydroxyquinoline (Knorr) side product.[1][4] | Prone to polymerization/tar formation; complex product mixtures with hindered substrates; requires an oxidation step.[15][16] |
-
For the direct synthesis of 4-hydroxyquinolines , the Conrad-Limpach synthesis is unequivocally the superior method . Its pathway is specifically designed to generate this product class.
-
The Doebner-von Miller synthesis is a powerful tool for accessing the broader family of quinolines but is an inefficient and indirect choice for obtaining 4-hydroxyquinolines. It is plagued by issues of tar formation and requires a separate oxidation step, adding complexity to the workflow.
Experimental Protocols: A Practical Guide
The following protocols are representative examples and should be adapted based on the specific substrates and available laboratory equipment.
Protocol 1: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline
This protocol is adapted from literature procedures which emphasize the use of a high-boiling solvent for the cyclization step.[1][2][4]
Step A: Formation of Ethyl β-anilinocrotonate
-
In a 250 mL round-bottom flask, combine aniline (10.0 g, 0.107 mol) and ethyl acetoacetate (13.9 g, 0.107 mol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 4-6 hours. A Dean-Stark trap can be used if refluxing in a solvent like toluene to remove the water formed.
-
Remove any volatile components under reduced pressure to yield the crude ethyl β-anilinocrotonate, which is often a viscous oil and can be used directly in the next step.
Step B: Thermal Cyclization
-
Place 20 mL of a high-boiling inert solvent (e.g., mineral oil or diphenyl ether) in a 100 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser.
-
Heat the solvent to 250 °C.
-
Add the crude ethyl β-anilinocrotonate from Step A dropwise to the hot solvent over 20-30 minutes.
-
Maintain the reaction temperature at 250 °C for an additional 30 minutes after the addition is complete. The product should precipitate from the hot solution.
-
Allow the mixture to cool to room temperature.
-
Dilute the mixture with petroleum ether or hexane to reduce the viscosity of the oil and filter the solid product.
-
Wash the collected solid with petroleum ether to remove the solvent. The product can be further purified by recrystallization from ethanol or another suitable solvent.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Lepidine)
This protocol is a classic example and highlights measures to minimize common side reactions like tar formation.[15]
-
In a 500 mL three-neck flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine aniline (20.0 g, 0.215 mol) and 6 M hydrochloric acid (100 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
In the addition funnel, place crotonaldehyde (22.6 g, 0.322 mol).
-
Add the crotonaldehyde dropwise to the refluxing acidic aniline solution over a period of 1-2 hours. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
After the addition is complete, continue to reflux the dark mixture for an additional 3 hours.
-
Cool the reaction mixture to room temperature and carefully make it basic by the slow addition of concentrated sodium hydroxide solution until the pH is >10. Perform this in an ice bath as the neutralization is highly exothermic.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or toluene (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is a dark oil that should be purified by vacuum distillation to yield 2-methylquinoline.
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A Comparative Spectroscopic Guide to the Keto and Enol Tautomers of 4-Hydroxyquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth spectroscopic comparison of the keto and enol forms of 4-hydroxyquinolines, a class of heterocyclic compounds integral to the development of numerous therapeutic agents. Understanding the tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms is paramount, as the predominant tautomer dictates the molecule's physicochemical properties, and consequently, its biological activity. This document will delve into the spectroscopic techniques used to characterize these forms, offering experimental insights and supporting data to aid in their identification and analysis.
The tautomerism of 4-hydroxyquinolines involves the migration of a proton between the oxygen at the C4 position and the nitrogen atom in the quinoline ring. In solution and the solid state, the equilibrium generally favors the keto form (4-quinolone). However, the position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents on the quinoline ring.[1]
The Significance of Tautomerism in 4-Hydroxyquinolines
The biological activity of quinoline derivatives is often intrinsically linked to their tautomeric state. The different arrangements of atoms in the keto and enol forms lead to distinct hydrogen bonding capabilities, molecular shapes, and electronic distributions. These differences can significantly impact how the molecule interacts with biological targets such as enzymes and receptors. Therefore, a precise understanding and characterization of the tautomeric forms are crucial for structure-activity relationship (SAR) studies and rational drug design.
Spectroscopic Characterization: Distinguishing Keto and Enol Forms
A combination of spectroscopic methods, including Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, provides a powerful toolkit for elucidating the tautomeric equilibrium of 4-hydroxyquinolines.
Experimental Protocol: Sample Preparation
To analyze the tautomeric equilibrium, it is essential to prepare samples under controlled conditions. The choice of solvent is critical as it can significantly influence the position of the equilibrium.[2]
Step-by-Step Methodology:
-
Compound Synthesis: Synthesize the desired 4-hydroxyquinoline derivative using established methods, such as the Conrad-Limpach reaction.[3][4]
-
Purification: Purify the synthesized compound to a high degree using techniques like recrystallization or column chromatography to remove any impurities that might interfere with spectroscopic analysis.
-
Solvent Selection: Prepare solutions of the purified compound in a range of solvents with varying polarities (e.g., a non-polar solvent like carbon tetrachloride, a polar aprotic solvent like DMSO-d6, and a polar protic solvent like D2O).[2][5] This allows for the investigation of solvent effects on the tautomeric equilibrium.
-
Concentration: Prepare solutions at a concentration suitable for each spectroscopic technique (typically 10⁻⁵ to 10⁻⁴ M for UV-Vis and 10-20 mg/mL for NMR).
-
Equilibration: Allow the solutions to equilibrate at a constant temperature before measurement to ensure that the tautomeric equilibrium has been reached.
UV-Vis Spectroscopy: A First Look at Tautomeric Forms
UV-Vis spectroscopy provides initial evidence for the presence of different tautomers by revealing distinct absorption bands corresponding to the different electronic transitions within the keto and enol forms.
Experimental Protocol:
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and allow the instrument to warm up for at least 30 minutes for baseline stability.
-
Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Record the UV-Vis spectrum of the 4-hydroxyquinoline solution over a wavelength range of approximately 200-500 nm.
Data Interpretation:
The enol form, being a true aromatic phenol-like structure, typically exhibits absorption bands at shorter wavelengths compared to the more conjugated keto form. The keto form, or 4-quinolone, often shows a characteristic long-wavelength absorption band.[6] In neutral aqueous solutions, the keto form is generally the major tautomeric structure.[7]
| Tautomer | Expected λmax Range (nm) | Chromophore |
| Enol Form | 250 - 300 | Hydroxy-substituted aromatic ring |
| Keto Form | 300 - 350 | α,β-Unsaturated ketone in a conjugated system |
Table 1: Typical UV-Vis Absorption Maxima for Keto and Enol Tautomers of 4-Hydroxyquinolines.
NMR Spectroscopy: Unambiguous Structural Elucidation
¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for the definitive identification and quantification of keto and enol tautomers in solution.
Experimental Protocol:
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Prepare the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis, ensure complete relaxation of the nuclei between pulses.
Data Interpretation:
The chemical shifts of specific protons and carbons are highly sensitive to the tautomeric state.
-
¹H NMR:
-
Enol Form: The presence of a phenolic hydroxyl proton (OH) signal, typically broad and in the range of 9-12 ppm, is a key indicator. The proton at the C2 position will appear as a singlet.
-
Keto Form: The disappearance of the OH signal and the appearance of an N-H proton signal (often broad, 10-13 ppm) is characteristic. Additionally, the C3 proton will show a distinct chemical shift.[6]
-
-
¹³C NMR:
-
Enol Form: The C4 carbon will have a chemical shift typical of a carbon attached to a hydroxyl group in an aromatic ring (around 160-170 ppm).
-
Keto Form: The C4 carbon will exhibit a downfield shift characteristic of a carbonyl carbon (typically >175 ppm).[6]
-
| Nucleus | Tautomer | Characteristic Chemical Shift (ppm) | Rationale |
| ¹H | Enol | ~9-12 (OH) | Phenolic hydroxyl proton |
| Keto | ~10-13 (NH) | Amide-like proton | |
| ¹³C | Enol | ~160-170 (C4) | Aromatic carbon bearing a hydroxyl group |
| Keto | >175 (C4) | Carbonyl carbon |
Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for Keto and Enol Tautomers of 4-Hydroxyquinolines.
IR Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a valuable tool for identifying the functional groups present in each tautomer, particularly the C=O and O-H stretching vibrations.
Experimental Protocol:
-
Sample Preparation: Samples can be analyzed as solids (e.g., KBr pellets) or in solution. For solution-state IR, use a solvent that has minimal absorption in the regions of interest.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation:
-
Enol Form: A broad O-H stretching band in the region of 3200-3600 cm⁻¹ and the absence of a strong carbonyl absorption are indicative of the enol form.
-
Keto Form: The most prominent feature is a strong C=O stretching vibration, typically observed in the range of 1640-1680 cm⁻¹. The N-H stretching vibration may also be observed around 3300-3500 cm⁻¹.[6][8]
| Functional Group | Tautomer | Characteristic Wavenumber (cm⁻¹) |
| O-H Stretch | Enol | 3200-3600 (broad) |
| C=O Stretch | Keto | 1640-1680 (strong) |
| N-H Stretch | Keto | 3300-3500 |
Table 3: Characteristic IR Absorption Frequencies for Keto and Enol Tautomers of 4-Hydroxyquinolines.
Factors Influencing the Tautomeric Equilibrium
The predominance of one tautomer over the other is a delicate balance influenced by several factors:
-
Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar keto form.[2] In contrast, non-polar solvents tend to favor the less polar, intramolecularly hydrogen-bonded enol form.[5]
-
Substituents: The electronic nature of substituents on the quinoline ring can significantly alter the relative stabilities of the tautomers. Electron-withdrawing groups can favor the keto form, while electron-donating groups may shift the equilibrium towards the enol form.[9]
-
Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR studies can provide thermodynamic parameters for the tautomerization process.
-
pH: The state of protonation can dramatically influence the tautomeric equilibrium. In acidic or basic solutions, different ionic species may be formed, further complicating the equilibrium.[7]
Conclusion
The spectroscopic comparison of the keto and enol forms of 4-hydroxyquinolines is a critical aspect of their chemical and pharmaceutical characterization. UV-Vis, NMR, and IR spectroscopy each provide unique and complementary information that, when combined, allows for a comprehensive understanding of the tautomeric equilibrium. For researchers in drug development, a thorough grasp of these techniques and the factors governing tautomerism is essential for the rational design and optimization of quinoline-based therapeutic agents. The predominance of the keto form in many physiological environments underscores the importance of characterizing this tautomer in detail.[7][8]
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A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Hydroxyquinoline Derivatives
This guide provides an in-depth comparative analysis of molecular docking studies involving 4-hydroxyquinoline derivatives and their interactions with various therapeutic target proteins. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery and optimization of novel therapeutics based on this privileged scaffold.
Introduction: The Therapeutic Promise of the 4-Hydroxyquinoline Scaffold
The 4-hydroxyquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1][2] These nitrogen-containing heterocyclic aromatic compounds are present in numerous natural and synthetic molecules, demonstrating a broad pharmacological spectrum.[1] Extensive research has highlighted their potential in various therapeutic areas, including:
-
Anticancer Activity: Derivatives of 4-hydroxyquinoline have shown significant cytotoxic effects against various cancer cell lines, such as colon, lung, prostate, and breast cancer.[3][4] Their mechanisms often involve the inhibition of key enzymes in cancer progression, like kinases, and the induction of reactive oxygen species.[3][5]
-
Antimicrobial Properties: The 4-hydroxyquinoline moiety is a cornerstone in the development of antimicrobial agents.[6][7] These compounds exhibit growth-inhibitory effects against a range of intestinal bacteria and have been investigated for their activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as pathogenic fungi like Aspergillus flavus.[8][9][10][11]
-
Antiviral Efficacy: Notably, certain 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives have been designed and evaluated as inhibitors of the HIV-1 integrase, a crucial enzyme for viral replication.[12][13][14]
The versatility of the 4-hydroxyquinoline scaffold stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets.[15] This makes it an excellent starting point for the design of targeted inhibitors.
The Role of Molecular Docking in Drug Discovery
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[16] This method is instrumental in structure-based drug design (SBDD), allowing researchers to:[17][18]
-
Identify potential drug candidates from large compound libraries through virtual screening.
-
Elucidate the binding mode of a ligand within the active site of a target protein.
-
Predict the binding affinity (e.g., docking score or binding energy) of a ligand to its target.
-
Guide the optimization of lead compounds by identifying key interactions that can be enhanced to improve potency and selectivity.
The fundamental principle of molecular docking involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. A lower docking score generally indicates a more favorable binding interaction.
Comparative Docking Analysis of 4-Hydroxyquinoline Derivatives
This section presents a comparative analysis of docking studies performed on various 4-hydroxyquinoline derivatives against key biological targets. The data is compiled from multiple research efforts to provide a consolidated view of their potential binding modes and efficacy.
Target Selection Rationale
The targets chosen for this comparative analysis are based on the well-documented therapeutic potential of 4-hydroxyquinoline derivatives:
-
Protein Kinases (e.g., Anaplastic Lymphoma Kinase - ALK, Cyclin-Dependent Kinase 2 - CDK2): Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[17][18] Identifying potent kinase inhibitors is a major focus of anticancer drug discovery.[16][19][20]
-
HIV-1 Integrase (IN): This enzyme is essential for the replication of the human immunodeficiency virus, making it a prime target for antiretroviral therapy.[12][14]
-
Bacterial Enzymes: The antibacterial activity of quinolones often involves the inhibition of bacterial topoisomerases.[11]
Data Presentation
The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities and key interactions of different 4-hydroxyquinoline derivatives with their respective targets.
Table 1: Comparative Docking Scores of 4-Hydroxyquinoline Derivatives against Cancer-Related Kinases
| Derivative | Target Protein (PDB ID) | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 3g (a nitrogen-based heterocycle) | Anaplastic Lymphoma Kinase (ALK) | Not Specified | -8.9 | Not Specified | [3] |
| Compound 3g (a nitrogen-based heterocycle) | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | -9.2 | Not Specified | [3] |
| 4-Hydroxy-1-phenyl-2(1H)-quinolone derivative | Not Specified | Not Specified | Not Specified | Not Specified | [15] |
| 4-Fluoro-2-hydroxyquinoline derivative | Proto-oncogene tyrosine-protein kinase Src | Not Specified | -7.8 | Not Specified | [15] |
Table 2: Comparative Docking Data of 4-Hydroxyquinoline Derivatives against HIV-1 Integrase
| Derivative | Target Protein (PDB ID) | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | HIV-1 Integrase | Not Specified | Not Specified | Interacts with Mg2+ cofactors and key acidic residues (Asp64, Asp116, Glu152) | [12][14] |
| 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide | HIV-1 Integrase | Not Specified | Not Specified | Similar binding mode to known integrase inhibitors | [13] |
Table 3: Comparative Docking Data of 4-Hydroxyquinoline Derivatives against Bacterial Targets
| Derivative | Target Protein (PDB ID) | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1,3-thiazinan-4-one/quinolone hybrid (Compound 7e) | S. aureus MurB protein | Not Specified | Not Specified | Not Specified | [13] |
| 4-hydroxy-2-quinolone analog (Compound 3j) | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
This section provides a generalized, yet detailed, methodology for performing a comparative molecular docking study.
Preparation of the Receptor Protein
-
Protein Selection and Retrieval: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably co-crystallized with a ligand.
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges).
-
Repair any missing residues or atoms using modeling software.
-
-
Active Site Identification: The binding site can be defined based on the location of the co-crystallized ligand or predicted using pocket-finding algorithms.
Preparation of the Ligands (4-Hydroxyquinoline Derivatives)
-
Ligand Sketching: Draw the 2D structures of the 4-hydroxyquinoline derivatives using a chemical drawing tool.
-
3D Structure Generation: Convert the 2D structures into 3D conformers.
-
Energy Minimization: Optimize the geometry of the ligands using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) to the ligand atoms.
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
Molecular Docking Simulation
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the receptor. The grid box defines the search space for the docking algorithm.
-
Docking Algorithm: Choose a suitable docking program (e.g., AutoDock Vina, GOLD, Glide). These programs use different search algorithms (e.g., Lamarckian genetic algorithm) to explore the conformational space of the ligand.
-
Execution of Docking: Run the docking simulation. The program will generate multiple binding poses for each ligand and rank them based on the scoring function.
Analysis of Docking Results
-
Binding Affinity: Analyze the docking scores or binding energies. A more negative value typically indicates a stronger binding affinity.
-
Binding Pose Analysis: Visualize the top-ranked binding poses to understand the orientation of the ligand in the active site.
-
Interaction Analysis: Identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues. This analysis provides insights into the structural basis of binding.
Visualizations
Experimental Workflow
Caption: Conceptual diagram of ligand-protein interactions.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the application of molecular docking to study the interactions of 4-hydroxyquinoline derivatives with various therapeutic targets. The comparative analysis highlights the potential of this scaffold in developing novel inhibitors for cancer, HIV, and bacterial infections. The detailed experimental protocol serves as a practical resource for researchers initiating such studies.
Future work in this area should focus on:
-
Expanding the range of targets: Exploring other relevant proteins to uncover new therapeutic applications for 4-hydroxyquinoline derivatives.
-
Integrating molecular dynamics simulations: To study the stability of the docked complexes and gain a more dynamic understanding of the binding process.
-
Experimental validation: Synthesizing the most promising compounds identified through docking and evaluating their biological activity in vitro and in vivo to validate the computational predictions.
By combining computational and experimental approaches, the full therapeutic potential of the 4-hydroxyquinoline scaffold can be realized.
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A Head-to-Head Comparison of the Biological Activity of Substituted 2-Phenylquinolines
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This guide provides an in-depth, objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of substituted 2-phenylquinoline derivatives, supported by experimental data and detailed methodologies.
The Influence of Substitution on Biological Activity
The biological activity of 2-phenylquinoline derivatives is highly dependent on the nature and position of substituents on both the quinoline and the 2-phenyl rings.[1] Structure-activity relationship (SAR) studies have revealed that modifications can significantly impact potency and selectivity. For instance, in anticancer applications, the position of a phenyl group on the quinoline ring and the nature of side chains are critical determinants of activity.[1] Similarly, for antimicrobial effects, substituents on both rings influence the compound's efficacy against various bacterial strains.[1]
Anticancer Activity: A Comparative Analysis
Substituted 2-phenylquinolines have emerged as potent anticancer agents, demonstrating significant antiproliferative activity against a range of cancer cell lines.[1][2] One key mechanism involves the targeting of G-quadruplexes, which are specialized nucleic acid structures involved in cancer cell proliferation.[1][3]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity, presented as IC50 values (the concentration required to inhibit 50% of cell growth), for various substituted 2-phenylquinolines against several human cancer cell lines.
| Compound ID | Key Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| 13a | 6-phenyl, 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl} | HeLa (Cervical) | 0.50 | [3][4] |
| 12i | 7-phenyl, bis(3-(4-methylpiperazin-1-yl)propyl)aminobenzyl side chains | MDA-MB-231 (Breast) | 0.52 | [4] |
| 12b | 6-phenyl, bis(3-dimethylaminopropyl)aminomethylphenyl | K562 (Leukemia) | 0.33 | [3] |
| 13 | C-6 substituted, 2-(3,4-methylenedioxyphenyl) | HeLa (Cervical) | 8.3 | [5] |
| 12 | C-6 substituted, 2-(3,4-methylenedioxyphenyl) | PC3 (Prostate) | 31.37 | [5] |
Structure-Activity Relationship (SAR) Insights:
-
Side Chains are Crucial : Derivatives with aminomethylphenyl side chains, particularly those containing a terminal dimethylaminopropylamino group, have shown potent activity.[1]
-
Phenyl Position Matters : 6-Phenyl substitution on the quinoline core generally enhances anticancer activity compared to other positions.[1][5]
-
Lipophilicity : Increased lipophilicity in 2-arylquinolines correlates with better cytotoxic effects, particularly in HeLa and PC3 cells.[5]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]
Methodology:
-
Cell Seeding : Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment : Expose the cells to various concentrations of the substituted 2-phenylquinoline derivatives for a period of 48 to 72 hours. Include a vehicle-treated group as a negative control and a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control.[6]
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Analysis : Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Apoptosis Induction
Many anticancer quinoline derivatives exert their effect by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[7][8] Some compounds have been shown to generate reactive oxygen species (ROS), which alters the cellular redox balance and triggers the apoptotic cascade.[7]
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[9] 2-Phenylquinoline derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[9][10]
Comparative Antimicrobial Data
The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest compound concentration that prevents visible microbial growth.[9]
| Compound ID | Key Substitutions | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a4 | 2-phenyl-quinoline-4-carboxylic acid derivative | Staphylococcus aureus | 64 | [11] |
| 5a7 | 2-phenyl-quinoline-4-carboxylic acid derivative | Escherichia coli | 128 | [11] |
| Compound 7 | 2-phenylquinoline-4(3H)-one derivative | Staphylococcus aureus | High Activity | [12] |
| Compound 7 | 2-phenylquinoline-4(3H)-one derivative | Escherichia coli | High Activity | [12] |
*Qualitative data from the source indicates a significant zone of inhibition.
Structure-Activity Relationship (SAR) Insights:
-
Structural modifications of the 2-phenyl-quinoline-4-carboxylic acid scaffold have been shown to increase antibacterial activity.[11]
-
The presence and type of substituents on both the quinoline and phenyl rings are key to determining the spectrum and potency of antimicrobial action.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation : Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls : Include a positive control well (broth with bacteria, no compound) to confirm growth and a negative control well (broth only) to ensure sterility.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Analysis : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in numerous diseases. Certain quinazolinone derivatives, structurally related to 2-phenylquinolines, have demonstrated significant anti-inflammatory properties by inhibiting key pro-inflammatory mediators.[13][14][15]
Mechanistic Insights
One studied 2-phenylquinazoline analog showed potent anti-inflammatory effects in endotoxin-stimulated macrophages.[13][14] The compound was found to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as mediators like iNOS and COX-2.[13][14] This action is mediated through the downregulation of the NF-κB signaling pathway.[13][14]
In Vivo Efficacy
In animal models, these compounds have been shown to:
-
Significantly reduce carrageenan and formalin-induced paw edema.[13][14]
-
Decrease inflammatory pain and vascular permeability.[13][14]
These findings underscore the potential of the 2-phenylquinoline scaffold in developing novel anti-inflammatory agents.[13]
Conclusion and Future Perspectives
The 2-phenylquinoline scaffold is a remarkably versatile platform for the development of therapeutic agents. Head-to-head comparisons based on quantitative data reveal that specific substitution patterns are key to optimizing activity for anticancer, antimicrobial, or anti-inflammatory applications. For anticancer agents, derivatives with 6-phenyl substitution and specific aminomethylphenyl side chains show sub-micromolar potency. In the antimicrobial realm, modifications to the 2-phenyl-quinoline-4-carboxylic acid core enhance efficacy. Furthermore, the scaffold demonstrates potential in modulating inflammatory pathways like NF-κB.
Future research should focus on synthesizing novel derivatives with improved selectivity and reduced off-target effects, exploring synergistic combinations with existing therapies, and further elucidating their precise mechanisms of action to translate these promising compounds from the laboratory to clinical applications.
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Benzerka, S., et al. (2012). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Letters in Organic Chemistry, 9(5), 309-313. Available at: [Link]
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Wang, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(11), 1475. Available at: [Link]
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Verma, A., et al. (2020). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Beni-Suef University Journal of Basic and Applied Sciences, 9(1), 1-13. Available at: [Link]
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Atwell, G. J., et al. (1998). Potential antitumor agents. 57. 2-Phenylquinoline-8-carboxamides as "minimal" DNA-intercalating antitumor agents with in vivo solid tumor activity. Journal of Medicinal Chemistry, 41(24), 4745-56. Available at: [Link]
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Tzani, A., et al. (2020). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. Molecules, 25(21), 5174. Available at: [Link]
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Manfroni, G., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(6), 969-976. Available at: [Link]
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Guillon, J., et al. (2024). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 163. Available at: [Link]
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Guillon, J., et al. (2024). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 163. Available at: [Link]
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A Researcher's Guide to the Reproducibility of 4-Hydroxy-6-methyl-2-phenylquinoline Synthesis and Biological Testing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, 4-Hydroxy-6-methyl-2-phenylquinoline stands out as a compound of significant interest. However, the path from synthesis to reliable biological data is often fraught with challenges of reproducibility. This guide provides a comprehensive comparison of synthetic methodologies and biological testing protocols, offering insights into potential pitfalls and best practices to ensure the generation of consistent and trustworthy results.
Part 1: Navigating the Synthesis of this compound: A Comparative Analysis
The synthesis of 4-hydroxyquinolines has been a subject of chemical exploration for over a century, leading to the development of several named reactions.[3] The two most prominent methods for synthesizing the target molecule are the Conrad-Limpach synthesis and the Doebner-von Miller reaction. Understanding the nuances of each is critical for achieving reproducible outcomes.
The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[4] This two-step process first sees the formation of an enamine from the aniline and β-ketoester, which is then subjected to high temperatures (around 250 °C) to induce cyclization into the final 4-hydroxyquinoline product.[5]
Key Mechanistic Considerations: The reaction's success hinges on the crucial electrocyclic ring-closing step, which requires significant thermal energy.[4] The choice of solvent is also a critical parameter, with high-boiling point solvents traditionally being used to achieve the necessary reaction temperatures.[6] Studies have explored various solvents to optimize this step, identifying several inexpensive and user-friendly alternatives.[7]
The Doebner-von Miller Reaction
Also known as the Skraup-Doebner-von Miller synthesis, this reaction utilizes an aniline and an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to produce quinolines.[8][9] This versatile method allows for the synthesis of a wide range of substituted quinolines.[8] The reaction is typically catalyzed by Lewis acids or Brønsted acids.[9][10]
Potential for Side Reactions: A significant challenge in the Doebner-von Miller reaction is the potential for polymerization of the α,β-unsaturated aldehyde or ketone, particularly under strong acid catalysis, which can lead to low yields.[11] Careful control of reactant addition and the use of biphasic solvent systems can help mitigate these side reactions.[11]
Comparative Overview of Synthesis Protocols
| Parameter | Conrad-Limpach Synthesis | Doebner-von Miller Reaction |
| Starting Materials | Anilines, β-ketoesters[4] | Anilines, α,β-unsaturated carbonyls[8] |
| Key Reaction Step | Thermal electrocyclic ring closure[4] | Acid-catalyzed condensation[8] |
| Common Challenges | High temperatures required, solvent choice[4][6] | Polymerization of carbonyl compound[11] |
| Reported Yields | Variable, can be high with optimization[12] | Can be low without careful control[11] |
Experimental Protocol: A Modified Conrad-Limpach Synthesis
This protocol is an optimized version of the Conrad-Limpach reaction for the synthesis of 4-hydroxyquinolines.[12]
-
Enamine Formation: Dissolve aniline and diethyl-1,3-acetonedicarboxylate in ethanol.
-
Reflux the mixture for 6 hours.
-
Remove the ethanol via vacuum distillation.
-
Cyclization: Dissolve the resulting residue in 1,2-dichlorobenzene.
-
Heat the solution to a high temperature for a short period to induce ring closure.
-
Purification: Purify the product by column chromatography.
Part 2: Ensuring Reproducibility in Biological Testing
The biological evaluation of this compound is as critical as its synthesis. Quinolines are known to exhibit a broad spectrum of activities, and the choice of assay, as well as its execution, can significantly impact the observed results.[1][13]
Common Biological Assays for Quinoline Derivatives
Quinoline derivatives are frequently screened for a variety of biological activities. The most common assays include:
-
Anticancer Activity: Cytotoxicity is often evaluated against various cancer cell lines using assays like the MTT or SRB assay to determine the half-maximal inhibitory concentration (IC50).[13]
-
Antimicrobial Activity: The minimum inhibitory concentration (MIC) is a key metric used to quantify a compound's ability to inhibit the growth of pathogenic bacteria and fungi.[13][14]
-
Anti-inflammatory Activity: The potential to inhibit enzymes like cyclooxygenases (COX) is often assessed through in vitro enzyme inhibition assays.[13]
Factors Influencing Biological Assay Reproducibility
Several factors can contribute to variability in biological testing results:
-
Cell Line Authenticity and Passage Number: Ensuring the use of authenticated, low-passage number cell lines is crucial to avoid genetic drift and altered phenotypes.
-
Reagent Quality and Consistency: Variations in media, sera, and other reagents can significantly impact cell growth and drug response.
-
Assay Protocol Standardization: Strict adherence to standardized protocols, including incubation times, cell densities, and drug concentrations, is paramount.
Comparative Table of Reported Biological Activities
While specific data for this compound is not extensively reported in a comparative format, the activities of various substituted quinolines provide a basis for expected therapeutic potential.[13]
| Activity | Assay Type | Key Metric | Reported Range for Analogs |
| Anticancer | Cytotoxicity Assay | IC50 | Micromolar to nanomolar range[13] |
| Antimicrobial | Broth Dilution | MIC | Sub-microgram/mL to >100 µg/mL[13][14] |
| Anti-inflammatory | COX Inhibition | IC50 | Varies widely based on structure[13] |
Illustrative Signaling Pathway
Quinoline derivatives have been shown to target various cellular pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[2]
Part 3: Best Practices for Ensuring Reproducibility
Achieving reproducible results in both the synthesis and biological testing of this compound requires a meticulous and systematic approach.
-
Thorough Characterization: Unambiguously confirm the structure and purity of the synthesized compound using multiple analytical techniques (NMR, Mass Spectrometry, HPLC). The provided PubChem entry for this compound (CID 730810) can serve as a reference for its properties.[15][16]
-
Detailed Record-Keeping: Maintain comprehensive laboratory notebooks detailing all experimental parameters, including reagent sources and lot numbers.
-
Control Experiments: Always include appropriate positive and negative controls in biological assays to validate the experimental system.
-
Inter-laboratory Validation: When possible, collaborate with other laboratories to independently verify key findings. The challenges of reproducibility are a known issue within the chemistry community.[17]
-
Open Data Practices: Share detailed protocols and raw data in publications or public repositories to facilitate replication by other researchers.
By adhering to these principles, the scientific community can build a more robust and reliable understanding of the therapeutic potential of this compound and other promising quinoline derivatives.
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(21), 5048. Retrieved from [Link]
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Conrad–Limpach synthesis. (2023, November 28). In Wikipedia. Retrieved from [Link]
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Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry, 71(14), 5343–5346. Retrieved from [Link]
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Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]
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Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). Synthetic Communications, 39(9), 1593-1596. Retrieved from [Link]
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). Synthetic Communications, 39(9), 1593-1596. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Biological activities of quinoline derivatives. (2012). Mini-Reviews in Medicinal Chemistry, 12(14), 1449-1463. Retrieved from [Link]
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BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (2016). Beilstein Journal of Organic Chemistry, 12, 1856–1862. Retrieved from [Link]
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Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 552. Retrieved from [Link]
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Synthesis and biological screening of some novel Quinoline derivatives. (2012). Der Pharma Chemica, 4(1), 241-247. Retrieved from [Link]
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Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 552. Retrieved from [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(38), 22593–22617. Retrieved from [Link]
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15.4.5 Quinolinones and Related Systems (Update 2022). (2022). In Science of Synthesis. Retrieved from [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 4-Hydroxy-6-methyl-2-phenylquinoline
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Hydroxy-6-methyl-2-phenylquinoline (CAS No. 1148-49-8). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining experimental integrity, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound. The causality behind each procedural step is explained to ensure a self-validating and trustworthy safety system.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is a hazardous substance requiring careful management.[1][2] Its primary risks are summarized below.
Table 1: Hazard Profile for this compound
| Property | Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1148-49-8 | [2] |
| Molecular Formula | C₁₆H₁₃NO | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damageH413: May cause long lasting harmful effects to aquatic life | [1][2] |
| GHS Pictograms | [2] | |
| Signal Word | Danger | [1][2] |
Expert Analysis of Hazards:
-
Acute Oral Toxicity (H302): This classification mandates that the compound must not be ingested. Standard laboratory hygiene, such as prohibiting eating or drinking in the lab and thorough hand washing after handling, is critical.[3][4]
-
Serious Eye Damage (H318): This is a significant risk. The "Danger" signal word underscores that contact can cause irreversible damage. This necessitates stringent eye protection at all times.
-
Chronic Aquatic Hazard (H413): This designation means the compound can persist in the environment and harm aquatic ecosystems. This is the primary driver for treating it as a hazardous waste and strictly prohibiting its disposal down the drain or in regular trash.[4][5][6]
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Prior to handling any waste containing this compound, ensure all necessary safety measures are in place. The choice of PPE is directly dictated by the hazard profile.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[7] This is non-negotiable due to the H318 classification for serious eye damage.
-
Hand Protection: Wear chemically impermeable gloves, such as nitrile or neoprene.[7] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3][4]
-
Protective Clothing: A standard laboratory coat is required to prevent skin contact.[7]
-
Ventilation: Handle all waste materials in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[4][7]
Standard Operating Procedure for Waste Disposal
The fundamental principle is that this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[5][6] Never dispose of this chemical via evaporation, in the sewer, or in the regular trash.[5][7]
Step 3.1: Waste Segregation
Rationale: Improperly mixed chemicals can lead to violent reactions, generating heat, toxic gases, or fire. Segregation is a cornerstone of laboratory safety.
-
Collect waste this compound in a dedicated hazardous waste container.
-
Do not mix this waste with other incompatible chemical waste streams. Based on the quinoline structure, avoid mixing with strong oxidizing agents or strong acids.[8]
-
Keep solid and liquid waste streams separate unless explicitly permitted by your institution's safety guidelines.
Step 3.2: Waste Collection & Containerization
-
Solid Waste:
-
Place unused or expired this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated wipes), directly into a designated solid hazardous waste container.[9]
-
The container must be sturdy, leak-proof, and constructed of a compatible material (e.g., high-density polyethylene).[5][9]
-
-
Contaminated Labware (Non-disposable):
-
Decontaminate glassware by rinsing it three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinse must be collected and disposed of as liquid hazardous waste. [5] Subsequent rinses may also require collection depending on institutional policy and the level of contamination.
-
-
Empty Original Containers:
-
Thoroughly empty all contents. If solids or sludge remain, the container must be disposed of as hazardous waste.[5]
-
For completely empty containers, the first rinse with a solvent must be collected as hazardous waste.[5] After rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines.[7]
-
Step 3.3: Container Management & Labeling
Rationale: Proper labeling is a regulatory requirement and ensures that everyone in the laboratory, including waste handlers, understands the container's contents and associated dangers.
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[5]
-
The label must include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
-
Keep the waste container tightly sealed at all times, except when adding waste.[5][10] This prevents the release of vapors and protects the contents from contamination.
Step 3.4: Temporary Storage & Final Disposal
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.[9]
-
This area should be away from incompatible materials and provide secondary containment for liquids to prevent spills.[5][11]
-
Schedule a waste pickup with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Never attempt to transport or dispose of the waste personally.
Emergency Procedures for Spills
Accidental spills must be handled immediately and safely by trained personnel.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.
-
Control & Contain: If safe to do so, control the spread of the spill by creating a dike around the outer edges with absorbent material.[12] Eliminate all sources of ignition.[6]
-
Absorb:
-
For a solid powder spill , gently cover with a damp paper towel or wet with a small amount of water to avoid generating dust before carefully scooping it up.[13]
-
For a liquid solution spill , cover with an inert absorbent material such as vermiculite, cat litter, or chemical spill pillows, working from the outside in.[6][12][14]
-
-
Collect Residue: Carefully scoop the absorbed material and contaminated debris into a suitable container.[12][15] Place any contaminated PPE into the same container.
-
Label for Disposal: Seal the container and label it as "Hazardous Waste" with the name of the spilled chemical and the date.
-
Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate solvent.[12][15] All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of chemical waste.
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A Senior Application Scientist's Guide to Handling 4-Hydroxy-6-methyl-2-phenylquinoline: From Risk Assessment to Disposal
As researchers dedicated to advancing drug development, our work inherently involves handling novel and potent chemical compounds. While these molecules hold the promise of therapeutic breakthroughs, they also demand our utmost respect and caution. 4-Hydroxy-6-methyl-2-phenylquinoline is one such compound. To ensure both the integrity of our research and the safety of our laboratory personnel, a comprehensive understanding of its handling requirements is not just procedural—it's foundational.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with the rationale behind each safety recommendation, fostering a culture of informed caution. We will delve into the specific hazards of this quinoline derivative, establish a multi-layered defense strategy, and outline clear, actionable protocols for its use, potential emergencies, and final disposal.
Part 1: Hazard Identification and Risk Assessment
Understanding the adversary is the first step in any successful engagement. This compound is not benign. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several key hazards.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Chronic 4 | H413: May cause long lasting harmful effects to aquatic life[1] |
The primary risks during laboratory handling are accidental ingestion and, most critically, severe eye damage from contact with the solid powder or solutions. The designation as a Category 1 eye hazard signifies that contact can lead to irreversible damage, including blindness.[2] This is the central driver for the stringent eye protection protocols that will be outlined. Its aquatic toxicity also mandates meticulous disposal procedures to prevent environmental release.[1]
Part 2: The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the last line of defense. A robust safety plan begins with engineering and administrative controls designed to minimize exposure potential from the outset.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, protecting the user from inhalation and preventing contamination of the general lab space. Ensure the sash is positioned as low as practical to maximize airflow efficiency.
-
Administrative Controls :
-
Designated Areas : Cordon off a specific area within the lab for handling this compound. Label it clearly with appropriate hazard warnings.
-
Restricted Access : Limit access to the designated area to trained personnel only.
-
Safe Work Practices : Prohibit eating, drinking, and smoking in all laboratory areas.[3] Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5]
-
Part 3: Personal Protective Equipment (PPE) Protocol
When direct handling is necessary, a multi-component PPE system is required to create a complete barrier between you and the chemical.
Eye and Face Protection
Given the severe risk of irreversible eye damage[1], standard safety glasses are insufficient.
-
Minimum Requirement : Chemical splash goggles that seal snugly to the face are mandatory.
-
Recommended Best Practice : A full-face shield worn over chemical splash goggles provides the highest level of protection.[4][6] This is especially critical when handling larger quantities of the solid or when there is a significant risk of splashes, such as during solution transfers or heating. The face shield protects the entire face from splashes that could otherwise find their way around goggles.
Hand Protection
-
Glove Type : Use powder-free nitrile gloves. While specific chemical resistance data for this compound is not widely published, nitrile offers good general resistance to a wide range of chemicals. Powder-free gloves are essential to prevent the powder from aerosolizing and spreading contamination.[6]
-
Glove Inspection and Use : Always inspect gloves for tears or punctures before use.[4] For extended procedures, double-gloving is recommended. If contact with the chemical occurs, remove the gloves immediately using the proper technique (without touching the outer surface with bare skin), wash your hands, and don a new pair.[4] Gloves should be changed regularly, at least every 30-60 minutes, to mitigate the risk of permeation.[6]
Body Protection
-
Lab Coat : A buttoned, long-sleeved lab coat is required.
-
Chemical-Resistant Apron : For procedures involving larger volumes or a high risk of splashing, wear a chemical-resistant apron over the lab coat.
-
Attire : Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection
While working in a fume hood should prevent inhalation exposure, respiratory protection may be necessary in specific situations:
-
Weighing Solid : When weighing out the solid powder, even within a fume hood, a NIOSH-approved N95 respirator can provide an additional layer of protection against inhaling fine particulates.
-
Spill Cleanup : In the event of a large spill outside of a containment device, a chemical cartridge respirator may be required.[6]
Part 4: Safe Handling and Operational Plan
Weighing the Solid Compound:
-
Preparation : Don all required PPE (face shield over goggles, double nitrile gloves, lab coat).
-
Containment : Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure.
-
Technique : Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the powder from a height.
-
Cleanup : After weighing, gently wipe down the spatula, balance, and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Preparing a Solution:
-
Preparation : Don all required PPE.
-
Location : Conduct the entire procedure within a chemical fume hood.
-
Addition : Add the weighed this compound slowly and carefully to the solvent. Do not add solvent to the solid, as this can cause splashing.
-
Mixing : Use a magnetic stirrer for mixing to avoid splashes associated with manual shaking. If manual agitation is necessary, ensure the container is securely capped.
Part 5: Emergency Procedures: Spill and Exposure Protocol
In Case of Skin or Eye Contact:
-
Eyes : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention. This is a medical emergency due to the risk of severe damage.
-
Skin : Wash the affected area immediately and thoroughly with soap and water.[7] Remove contaminated clothing.[7] Seek medical attention if irritation develops.
-
Ingestion : Rinse the mouth with water. Call a poison control center or doctor immediately for medical help.[8]
Spill Response Plan: A swift and organized response is critical to containing a spill and preventing exposure.
Caption: Workflow for handling a chemical spill.
Part 6: Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement, driven by the compound's aquatic toxicity.[1]
-
Contaminated Materials : All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.[4][9]
-
Bulk Waste : Unused compound and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[4] Follow your institution's specific guidelines for chemical waste disposal, which typically involves collection in a sealed, labeled container for pickup by Environmental Health & Safety (EHS) personnel.[9]
-
Decontamination : Clean all non-disposable equipment (glassware, spatulas) thoroughly after use. A standard laboratory detergent wash followed by appropriate solvent rinses is typically effective.
By adhering to these protocols, we can confidently handle this compound, harnessing its potential while rigorously protecting ourselves, our colleagues, and our environment.
References
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Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
